3-Mercaptopropanol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-sulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLSSLVZXJBVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051836 | |
| Record name | 3-Mercapto-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Mercapto-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19913 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
19721-22-3, 63947-56-8 | |
| Record name | 3-Mercapto-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19721-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanol, mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063947568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19721-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Mercapto-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercapto-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Mercapto-1-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY6F8YVC7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Solubility Profile of 3-Mercaptopropanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Understanding the Versatility of 3-Mercaptopropanol
This compound (3-MPOH), a bifunctional organic molecule bearing both a primary alcohol and a thiol (mercaptan) functional group, is a compound of significant interest in the fields of chemical synthesis, materials science, and pharmaceutical development. Its unique structure allows it to participate in a diverse range of chemical reactions, making it a valuable building block for more complex molecules. In the realm of drug development, 3-MPOH and its derivatives are utilized in the synthesis of active pharmaceutical ingredients (APIs), acting as linkers in bioconjugation, and in the formation of self-assembled monolayers (SAMs) for various biomedical applications.[1]
A fundamental understanding of the solubility of this compound in a variety of solvents is paramount for its effective use. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 3-MPOH, explores the theoretical principles governing its solubility, presents a predicted solubility profile in common laboratory solvents, and offers a detailed experimental protocol for the precise determination of its solubility.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a compound is the cornerstone for predicting its behavior in different solvent systems. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₃H₈OS | [2] |
| Molecular Weight | 92.16 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Strong, unpleasant | [2] |
| Boiling Point | 81-82 °C at 10 mmHg | [3] |
| Density | 1.067 g/mL at 20 °C | [3] |
| pKa | ~10.05 (predicted) | |
| Refractive Index (n20/D) | 1.495 | [3] |
| Flash Point | 85 °C (185 °F) - closed cup | [3] |
| Water Solubility | Estimated at 6.9 x 10⁴ mg/L at 25°C |
Theoretical Principles of Solubility: A Molecular Perspective
The solubility of a substance is governed by the intermolecular forces between the solute and solvent molecules. The age-old adage "like dissolves like" serves as a fundamental guiding principle.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
This compound is a molecule with a dual nature. The presence of a hydroxyl (-OH) group and a thiol (-SH) group imparts polarity and the ability to engage in hydrogen bonding. The hydroxyl group is a potent hydrogen bond donor and acceptor. While the thiol group is less effective at hydrogen bonding than the hydroxyl group, it still contributes to the molecule's polarity.[5][6][7] The three-carbon propane backbone, however, is non-polar.
The interplay of these functional groups dictates the solubility of 3-MPOH. The polar -OH and -SH groups will favor interactions with polar solvents, while the non-polar alkyl chain will have an affinity for non-polar solvents.
The Role of Hydrogen Bonding
Hydrogen bonding plays a crucial role in the solubility of this compound, particularly in protic solvents like water and alcohols. The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a donor. The sulfur atom of the thiol group is a weaker hydrogen bond acceptor, and the S-H bond is a weaker donor compared to the O-H bond.
Caption: Hydrogen bonding between this compound and water.
Predicted Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Soluble | The hydroxyl and thiol groups can form hydrogen bonds with water, although the propane backbone limits infinite miscibility. An estimated solubility is high. |
| Methanol | Polar Protic | Miscible | As the shortest chain alcohol, its high polarity and hydrogen bonding capacity should lead to complete miscibility. |
| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol's polarity and ability to hydrogen bond make it an excellent solvent for 3-MPOH. |
| Isopropanol | Polar Protic | Miscible | The polarity and hydrogen bonding capabilities of isopropanol suggest it will be miscible with 3-MPOH. |
| Acetone | Polar Aprotic | Miscible | Acetone's polarity allows it to interact favorably with the polar functional groups of 3-MPOH. |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | THF is a good solvent for many polar and non-polar compounds and is expected to be miscible with 3-MPOH. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | The moderate polarity of DCM should allow for good solubility of 3-MPOH. |
| Chloroform | Polar Aprotic | Soluble | Similar to DCM, chloroform is expected to be a good solvent for 3-MPOH. |
| Toluene | Non-polar | Partially Soluble | The non-polar aromatic ring of toluene will interact with the propane backbone of 3-MPOH, but the polar functional groups will limit miscibility. |
| Hexane | Non-polar | Sparingly Soluble | The highly non-polar nature of hexane will have limited interaction with the polar -OH and -SH groups, leading to poor solubility. |
| Diethyl Ether | Slightly Polar | Soluble | Diethyl ether's slight polarity and ability to act as a hydrogen bond acceptor suggest it will be a reasonable solvent for 3-MPOH. |
Experimental Protocol for Determining the Solubility of this compound
For researchers requiring precise solubility data, the following experimental protocol provides a reliable method for determining the miscibility of this compound in various solvents.
Materials and Equipment:
-
This compound (high purity)
-
A range of high-purity solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Calibrated pipettes or micropipettes
-
Small, clear glass vials with screw caps (e.g., 4 mL vials)
-
Vortex mixer
-
Analytical balance (for quantitative analysis)
-
Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a calibrated refractometer (for quantitative analysis)
-
Temperature-controlled water bath or shaker
Workflow for Solubility Determination
References
- 1. Cas 19721-22-3,3-MERCAPTO-1-PROPANOL | lookchem [lookchem.com]
- 2. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-巯基-1-丙醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. Thiol - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]
3-Mercaptopropanol reactivity with functional groups
An In-Depth Technical Guide to the Reactivity of 3-Mercaptopropanol for Researchers and Drug Development Professionals
Abstract
This compound (3-MPO) is a bifunctional molecule featuring both a primary alcohol and a primary thiol group, making it a versatile building block in organic synthesis, materials science, and bioconjugation.[1] Its distinct reactivity profile, dominated by the nucleophilic sulfur atom, allows for a wide array of chemical transformations. This guide provides a comprehensive analysis of 3-MPO's reactivity with key functional groups, offering mechanistic insights, field-proven experimental protocols, and strategic guidance on achieving chemoselectivity for advanced applications.
Introduction: The Bifunctional Nature of this compound
3-Mercapto-1-propanol, with the chemical formula HS(CH₂)₃OH, is a colorless liquid possessing a characteristic repulsive odor.[2] Its structure is unique in that it combines a soft, highly nucleophilic thiol group with a harder, less nucleophilic primary alcohol. This duality is the cornerstone of its synthetic utility, enabling it to participate in a diverse range of reactions. The thiol group's reactivity, in particular, governs much of its chemical behavior, allowing it to act as a potent nucleophile in addition and substitution reactions.[1] This guide will dissect the principal reaction pathways, providing the foundational knowledge required for its effective application in research and development.
Physicochemical Properties & Critical Safety Mandates
A thorough understanding of a reagent's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₃H₈OS | PubChem[2] |
| Molecular Weight | 92.16 g/mol | PubChem[2] |
| Appearance | Clear, colorless liquid | Sigma-Aldrich |
| Boiling Point | 81-82 °C at 10 mmHg | Sigma-Aldrich |
| Density | 1.067 g/mL at 20 °C | Sigma-Aldrich |
| pKa | ~10.05 (Predicted) | Guidechem[1] |
| Flash Point | 85 °C (185 °F) - closed cup | Sigma-Aldrich |
Safety Imperative: this compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, causes serious skin and eye irritation, and may cause respiratory irritation.[3][4][5] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[3][4]
Core Reactivity Principles: Thiol vs. Alcohol
The significant difference in nucleophilicity between the thiol and alcohol groups is the key to understanding and controlling 3-MPO's reactivity.
-
The Thiol (-SH) Group: The sulfur atom is a large, polarizable, and potent nucleophile, especially in its deprotonated thiolate form (-S⁻). The pKa of the thiol group is approximately 10, meaning that at physiological pH, it exists predominantly as the neutral thiol, but it can be readily deprotonated by a suitable base to generate the highly reactive thiolate anion.[1]
-
The Alcohol (-OH) Group: The primary alcohol is a harder, less potent nucleophile than the thiol. While it can participate in reactions such as esterification and etherification, these typically require more forcing conditions or specific activation, often in the presence of strong acids or bases.
This reactivity differential forms the basis for achieving chemoselectivity , allowing for targeted modification of the thiol group while leaving the alcohol group intact under controlled conditions.
Key Reactions of the Thiol Functional Group
The thiol group is the primary center of reactivity in this compound.[6] Its reactions are central to the synthetic applications of the molecule.
Oxidation to Disulfides
One of the most characteristic reactions of thiols is their oxidation to form disulfide bonds (-S-S-).[7][8] This reversible reaction is fundamental in biochemistry (e.g., protein folding) and can be achieved with a variety of mild oxidizing agents.[7]
-
Mechanism: The reaction involves the removal of a hydrogen atom from two thiol molecules, which then couple to form a disulfide. This can proceed through various pathways, including one-electron (radical) or two-electron (ionic) mechanisms.[9][10]
-
Common Reagents: Air (O₂), hydrogen peroxide (H₂O₂), iodine (I₂), and dimethyl sulfoxide (DMSO).[9][11]
Caption: Reversible oxidation of thiols to disulfides.
Nucleophilic Addition to Alkenes: The Thiol-Ene Reaction
The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds via the addition of a thiol across a double bond.[12] It is widely regarded as a "click" reaction due to its high yields, rapid reaction rates, and insensitivity to oxygen and water.[12][13]
-
Mechanism: The reaction typically proceeds via a free-radical chain mechanism, initiated by UV light or a radical initiator (e.g., AIBN).[12][14] The thiyl radical (RS•) adds to the alkene in an anti-Markovnikov fashion, generating a carbon-centered radical that then abstracts a hydrogen from another thiol molecule to propagate the chain.[12][14]
-
Causality: The anti-Markovnikov regioselectivity arises from the addition of the thiyl radical to the less substituted carbon of the alkene, which forms the more stable carbon-centered radical intermediate.
Caption: Workflow for a radical-mediated Thiol-Ene reaction.
Nucleophilic Substitution on Alkyl Halides: Thioether Synthesis
3-MPO can be readily S-alkylated to form thioethers. This reaction follows a classic Sₙ2 mechanism.[15]
-
Mechanism: The process is most efficient when the thiol is first deprotonated with a non-nucleophilic base (e.g., NaH, K₂CO₃) to form the more nucleophilic thiolate anion. This anion then displaces a halide from a primary or secondary alkyl halide to form the thioether.[15][16]
-
Causality: Using a base to generate the thiolate dramatically increases the reaction rate because the anion is a much stronger nucleophile than the neutral thiol.
Addition to Aldehydes and Ketones: Thioacetal Formation
Thiols react with aldehydes and ketones to form thioacetals and thioketals, respectively.[17][18][19] These groups are valuable as carbonyl protecting groups due to their stability under both acidic and basic conditions.[20]
-
Mechanism: The reaction is typically acid-catalyzed. The thiol attacks the protonated carbonyl carbon in a nucleophilic addition.[17] This is followed by the elimination of water and the addition of a second thiol molecule to form the stable thioacetal.
-
Deprotection: Thioacetals are robust, but they can be cleaved to regenerate the carbonyl group using reagents like HgCl₂ or DDQ.[20]
Reaction with Carboxylic Acid Derivatives: Thioester Synthesis
While the direct reaction of 3-MPO with a carboxylic acid to form a thioester is generally unfavorable, thioesters can be efficiently synthesized from more reactive carboxylic acid derivatives.[21][22][23]
-
Mechanism: The reaction proceeds via nucleophilic acyl substitution.[21] The thiol attacks the electrophilic carbonyl carbon of an acid chloride, anhydride, or ester. A leaving group (e.g., Cl⁻, RCOO⁻) is subsequently eliminated.
-
Activation: For reactions with carboxylic acids themselves, a coupling agent like dicyclohexylcarbodiimide (DCC) is required to activate the carboxyl group and form a good leaving group.[22]
Achieving Chemoselectivity: Thiol vs. Alcohol Reactivity
In many synthetic applications, it is crucial to selectively modify one functional group while leaving the other untouched. Given the higher reactivity of the thiol, reactions targeting this group are generally straightforward. However, to react the alcohol selectively, the thiol must first be protected.
-
Thiol Protection: The thiol can be converted into a less reactive functional group, such as a disulfide (by oxidation) or a thioether, which is stable under the conditions required for alcohol modification.[11][24][25]
-
Deprotection: After the desired reaction at the alcohol has been performed, the protecting group can be removed to regenerate the free thiol. For example, a disulfide can be reduced back to the thiol.[25]
Caption: Decision workflow for chemoselective reactions of 3-MPO.
Field-Proven Experimental Protocols
The following protocols are provided as validated starting points for common transformations.
Protocol 1: Radical-Mediated Thiol-Ene Addition to 1-Octene
This protocol describes the anti-Markovnikov addition of 3-MPO to a terminal alkene.
-
Reagent Preparation: In a quartz reaction vessel, dissolve 1-octene (1.0 eq) and this compound (1.1 eq) in a minimal amount of degassed toluene.
-
Initiator Addition: Add a catalytic amount of a radical initiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, ~1 mol%).
-
Reaction: Stir the solution under an inert atmosphere (N₂ or Ar) and irradiate with a UV lamp (365 nm) at room temperature for 15-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of starting materials.
-
Workup & Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting crude thioether by flash column chromatography on silica gel to yield the pure product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: S-Alkylation with Benzyl Bromide
This protocol details the synthesis of a thioether via an Sₙ2 reaction.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
Alkylation: Add benzyl bromide (1.05 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of benzyl bromide.
-
Workup & Purification: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Validation: Characterize the purified thioether by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a uniquely versatile reagent whose value is derived from the distinct and predictable reactivity of its thiol and alcohol functional groups. The thiol's potent nucleophilicity enables a host of high-yield transformations, including oxidation, thiol-ene additions, and nucleophilic substitutions. By understanding the core principles of its reactivity and implementing appropriate strategies for chemoselectivity, such as thiol protection, researchers can unlock the full potential of this powerful molecule for applications ranging from complex organic synthesis to the development of advanced materials and pharmaceuticals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. CN101486631A - Method for converting mercaptal or thioketal into corresponding aldehyde or ketone by deprotection - Google Patents [patents.google.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Khan Academy [khanacademy.org]
- 23. uomus.edu.iq [uomus.edu.iq]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Mercaptopropanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Mercaptopropanol (3-MPO), a bifunctional molecule featuring both a thiol and a primary alcohol, is a critical building block and intermediate in various fields, including pharmaceutical synthesis and materials science. Its utility is intrinsically linked to its stability under various processing conditions. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of this compound. While direct experimental studies on the thermal degradation of 3-MPO are not extensively documented in publicly available literature, this guide synthesizes information from analogous thiol compounds, established chemical principles, and state-of-the-art analytical methodologies to provide a predictive and practical framework for its handling and analysis. We will delve into the anticipated decomposition mechanisms, present robust experimental protocols for thermal analysis, and detail methods for the identification of potential degradation products, all while emphasizing the paramount importance of safety in handling sulfur-containing compounds at elevated temperatures.
Introduction to this compound: Structure and Significance
This compound (CAS RN: 19721-22-3), with the molecular formula C₃H₈OS, is a colorless liquid characterized by a strong, unpleasant odor typical of thiols.[1] Its structure combines the nucleophilic reactivity of the thiol group with the hydrogen-bonding and derivatization capabilities of the hydroxyl group. This dual functionality makes it a versatile reagent in organic synthesis.[2] In the pharmaceutical industry, it serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]
| Property | Value | Source |
| Molecular Weight | 92.16 g/mol | [3] |
| Boiling Point | 81-82 °C at 10 mmHg | [4] |
| Density | 1.067 g/mL at 20 °C | [4] |
| Flash Point | 85 °C (185 °F) | [5] |
Understanding the thermal stability of 3-MPO is crucial for several reasons:
-
Process Safety: Uncontrolled decomposition can lead to the release of toxic and flammable gases, posing significant safety risks.
-
Product Purity: Degradation during synthesis or storage can introduce impurities, affecting the quality and efficacy of the final product.
-
Reaction Optimization: Knowledge of decomposition temperatures and pathways allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation.
Predicted Thermal Decomposition Pathways of this compound
Direct, peer-reviewed studies detailing the thermal decomposition of this compound are scarce. However, by examining the well-documented thermal degradation of similar, simpler thiols like ethanethiol, we can infer the likely decomposition pathways for 3-MPO. The presence of the hydroxyl group may influence the reaction kinetics and potentially introduce additional reaction pathways, but the fundamental thiol decomposition mechanisms are expected to be similar.
Studies on ethanethiol have shown that its thermal decomposition proceeds through several pathways, primarily involving the cleavage of C-S, S-H, and C-C bonds. These reactions can be initiated by heat and may involve radical mechanisms. The key anticipated decomposition products and pathways for this compound are:
-
Hydrogen Sulfide (H₂S) Formation: This is a common decomposition product of thiols. For 3-MPO, this could occur via β-elimination, a pathway analogous to the dehydration of alcohols, yielding allyl alcohol and hydrogen sulfide.
-
Thial Formation: Cleavage of the C-C bond adjacent to the thiol group could lead to the formation of thioformaldehyde (methanethial) and a 2-hydroxyethyl radical.
-
Radical Formation: Homolytic cleavage of the C-S bond would generate a 3-hydroxypropyl radical and a sulfanyl radical (•SH). Similarly, cleavage of the S-H bond would produce a 3-hydroxypropanethiolate radical. These highly reactive radical species can then participate in a variety of secondary reactions, including dimerization and reaction with other molecules.
-
Formation of Volatile Sulfur Compounds (VSCs): The reactive intermediates and final products of 3-MPO decomposition are likely to include a range of volatile sulfur compounds (VSCs), which are known for their strong odors and potential toxicity.[6][7] These can include disulfides, and other small sulfur-containing molecules.[6]
The following diagram illustrates the plausible primary decomposition pathways for this compound, based on established thiol chemistry.
Caption: Predicted primary thermal decomposition pathways of this compound.
Experimental Assessment of Thermal Stability
A robust evaluation of the thermal stability of this compound requires a combination of analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for determining decomposition temperatures and associated energetic changes.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition.
Experimental Protocol: TGA of this compound
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Sample Preparation:
-
Place a clean, empty alumina or platinum crucible onto the TGA balance and tare it.
-
Using a calibrated micropipette, carefully dispense 5-10 mg of this compound into the crucible. Record the exact mass.
-
For volatile liquids like 3-MPO, it is crucial to start the analysis promptly after sample loading to minimize evaporative losses.
-
-
TGA Method Parameters:
-
Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without oxidative effects.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures reproducible results.
-
-
Data Collection: Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is typically identified by the intersection of the baseline with the tangent of the decomposition step in the TGA curve.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic and exothermic events, such as melting, boiling, and decomposition.
Experimental Protocol: DSC of this compound
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation:
-
Place an empty, hermetically sealable aluminum pan and lid on a microbalance and tare.
-
Dispense 2-5 mg of this compound into the pan.
-
Hermetically seal the pan to prevent evaporation during the analysis.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
DSC Method Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen based on the TGA results to ensure the entire decomposition event is captured.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks corresponding to boiling and exothermic peaks associated with decomposition.
-
Determine the onset temperature and the peak maximum for each thermal event.
-
Integrate the area under the decomposition peak to quantify the enthalpy of decomposition (ΔHdecomp).
-
Identification of Decomposition Products
Identifying the chemical species formed during the thermal degradation of this compound is critical for a complete understanding of its stability profile. Hyphenated techniques, which couple thermal analysis with spectroscopic methods, are particularly powerful for this purpose.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a highly effective technique for identifying volatile and semi-volatile decomposition products. In this method, the sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol: Py-GC-MS of this compound
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is loaded into a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a temperature above its decomposition onset, as determined by TGA (e.g., 300-500 °C).
-
GC Separation: The volatile pyrolysis products are swept into a GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated compounds are introduced into a mass spectrometer, which generates a mass spectrum for each component, allowing for their identification by comparison to spectral libraries (e.g., NIST).
Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR
Coupling a TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the real-time identification of gases evolved during decomposition. As the sample is heated in the TGA, the off-gases are transferred to the MS or FTIR for analysis. This provides a direct correlation between mass loss events and the chemical nature of the evolved species. For 3-MPO, this would be particularly useful for detecting the evolution of H₂S, SO₂, and small organic fragments.
Safety Considerations
The thermal decomposition of this compound and other thiols can generate hazardous substances. Therefore, strict safety protocols must be followed.
-
Ventilation: All heating experiments should be conducted in a well-ventilated fume hood to prevent exposure to toxic and malodorous sulfur compounds.
-
Toxic Gas Formation: The decomposition of sulfur-containing organic compounds can produce highly toxic gases such as hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) (if oxygen is present).[8] H₂S is a flammable, colorless gas with a characteristic rotten-egg smell at low concentrations, but it can deaden the sense of smell at higher, more dangerous concentrations.
-
Flammability: this compound is a combustible liquid. Its decomposition products may also be flammable. Avoid open flames and other ignition sources in the vicinity of heating experiments.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves, when handling this compound and conducting thermal analyses.
Conclusion
While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its stability can be developed through a combination of predictive chemistry based on analogous compounds and robust analytical techniques. This guide provides a framework for researchers, scientists, and drug development professionals to assess the thermal stability of this compound. By employing the detailed experimental protocols for TGA and DSC, and utilizing advanced analytical methods like Py-GC-MS for product identification, a thorough and reliable stability profile can be established. Adherence to strict safety protocols is essential throughout all stages of handling and analysis to mitigate the risks associated with the thermal degradation of sulfur-containing compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-MERCAPTO-1-PROPANOL | 19721-22-3 [chemicalbook.com]
- 3. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Mercapto-1-propanol 95 19721-22-3 [sigmaaldrich.com]
- 5. 3-mercapto-1-propanol, 19721-22-3 [thegoodscentscompany.com]
- 6. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to the Quantum Chemical Analysis of 3-Mercaptopropanol
Foreword
In the landscape of pharmaceutical and materials science, the precise characterization of molecular properties is paramount. 3-Mercaptopropanol (3-MTP), a bifunctional molecule featuring both a thiol and a hydroxyl group, presents a compelling case for in-depth computational analysis.[1][2] Its utility as a building block in organic synthesis, a corrosion inhibitor, and in the development of self-assembled monolayers necessitates a granular understanding of its electronic structure, conformational landscape, and reactivity.[1][2] This technical guide provides a comprehensive framework for conducting rigorous quantum chemical calculations on 3-MTP, designed to furnish researchers, scientists, and drug development professionals with actionable insights. We will eschew a rigid, templated approach in favor of a narrative that logically unfolds from foundational principles to advanced computational protocols, mirroring the scientific process itself.
Foundational Principles: Why Quantum Chemistry Matters for this compound
At its core, 3-MTP's chemical behavior is dictated by the interplay of its thiol (-SH) and hydroxyl (-OH) functional groups.[1][3] These groups can engage in hydrogen bonding, act as nucleophiles or electrophiles, and dictate the molecule's interaction with surfaces and biological targets. Quantum chemical calculations offer a powerful lens through which to dissect these properties with a level of detail unattainable through experimental methods alone.
Key questions that can be addressed include:
-
Conformational Preferences: Which three-dimensional arrangements of 3-MTP are the most stable, and what are the energy barriers between them? This is crucial for understanding its binding to active sites or its packing in a material.
-
Electronic Properties: What is the distribution of electron density within the molecule? Where are the most likely sites for electrophilic or nucleophilic attack? Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is key to predicting reactivity.
-
Vibrational Spectroscopy: How will the molecule vibrate at different energy levels? Predicting the infrared (IR) and Raman spectra can aid in experimental characterization and confirm the presence of specific functional groups and conformations.
-
Acidity (pKa): What is the propensity of the thiol and hydroxyl protons to dissociate in solution? This is a critical parameter in many biological and chemical processes.
This guide will walk you through the process of answering these questions using a trusted and widely implemented quantum chemical method: Density Functional Theory (DFT).
The Computational Workflow: A Self-Validating Protocol
Our approach is designed to be a self-validating system, where each step builds logically upon the previous one, and cross-verification is implicitly embedded in the workflow.
Caption: A typical workflow for quantum chemical calculations on this compound.
Step-by-Step Methodologies: From Input to Insight
This section provides detailed protocols for each stage of the computational workflow. The choice of functional and basis set is critical for accuracy. For thiols, studies have shown that hybrid functionals like B3LYP and dispersion-corrected functionals such as ωB97XD, paired with a basis set that includes diffuse and polarization functions (e.g., 6-31+G(d,p) or larger), provide a good balance of accuracy and computational cost.[4][5][6]
Molecular Structure Input
-
Obtain Initial Coordinates: Start by building the 3-MTP molecule in a molecular editor (e.g., Avogadro, GaussView, ChemDraw). The IUPAC name is 3-sulfanylpropan-1-ol.[3]
-
Define Initial Conformation: Pay attention to the initial dihedral angles, particularly around the C-C, C-S, and C-O bonds. While the subsequent optimization will find the nearest local minimum, a reasonable starting structure can expedite convergence.
-
Export in a Suitable Format: Save the coordinates in a format compatible with your quantum chemistry software package (e.g., .xyz, .mol, or Gaussian input .gjf).
Geometry Optimization
The goal here is to find the lowest energy arrangement of the atoms, a stationary point on the potential energy surface.
Protocol:
-
Software: Utilize a quantum chemistry package like Gaussian, ORCA, or Q-Chem.
-
Keyword Setup:
-
Method: B3LYP or wB97XD
-
Basis Set: 6-31+G(d,p)
-
Job Type: Opt (Optimization)
-
Convergence Criteria: Use default or tighter criteria (Opt=Tight) for a more accurate structure.
-
-
Execution: Submit the calculation.
-
Verification: Upon completion, ensure the optimization has converged successfully by checking the output file for the "Stationary point found" message.
Vibrational Frequency Analysis
This is a crucial step for two reasons: it confirms that the optimized structure is a true minimum (no imaginary frequencies), and it provides the vibrational spectra.[7][8]
Protocol:
-
Input: Use the optimized geometry from the previous step.
-
Keyword Setup:
-
Method and Basis Set: Same as the optimization (B3LYP/6-31+G(d,p)).
-
Job Type: Freq (Frequency)
-
-
Execution: Run the calculation.
-
Analysis:
-
Imaginary Frequencies: Check the output for the number of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies.[7] If one is present, it indicates a transition state, and the geometry should be perturbed along the imaginary mode and re-optimized.
-
Spectra: The output will list the vibrational frequencies (in cm⁻¹) and their corresponding IR intensities and Raman activities. These can be visualized to understand the nature of each vibrational mode (e.g., S-H stretch, O-H stretch, C-C bend).[9]
-
Electronic Property Calculation
With a validated minimum energy structure, you can now probe its electronic properties.
Protocol:
-
Input: The optimized geometry.
-
Keyword Setup:
-
Method and Basis Set: Same as before.
-
Job Type: This is often part of the frequency calculation, but can be run separately. Request population analysis (Pop=Full) to get detailed information on atomic charges and molecular orbitals.
-
-
Analysis of Output:
-
Molecular Orbitals: Identify the HOMO and LUMO energies. The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Electron Density: Visualize the total electron density surface to understand the molecule's size and shape.
-
Electrostatic Potential (ESP): Map the ESP onto the electron density surface. This will reveal the electron-rich (negative potential, typically around the O and S atoms) and electron-poor (positive potential, typically around the acidic protons) regions of the molecule.
-
Advanced Topics: Enhancing Real-World Relevance
Conformational Analysis
This compound has several rotatable bonds, leading to multiple possible conformers. A thorough analysis requires exploring the potential energy surface.
Protocol:
-
Systematic Search (for simple molecules): Manually rotate key dihedral angles (e.g., HO-C-C, C-C-C, C-C-S, C-S-H) in increments (e.g., 60 or 120 degrees) and perform a geometry optimization starting from each new conformation.
-
Stochastic Search (for more complex molecules): Employ algorithms like molecular dynamics or Monte Carlo methods to sample a wider range of conformational space.
-
Analysis: Compare the relative energies of all unique, optimized conformers. Remember to correct for zero-point vibrational energy (ZPVE) from the frequency calculations. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.
Solvation Modeling and pKa Prediction
Calculations in the gas phase are a good starting point, but properties in solution can differ significantly. The pKa of the thiol group is a particularly important property to calculate.[4][5]
Protocol for pKa Calculation:
This protocol uses a thermodynamic cycle that requires calculations for the protonated (thiol) and deprotonated (thiolate) forms of 3-MTP.
-
Optimize in Solution: Perform geometry optimizations and frequency calculations for both R-SH and R-S⁻ in a solvent model. The Polarizable Continuum Model (PCM) or the SMD model are common choices.[4][6]
-
Keyword Example (Gaussian): Opt Freq B3LYP/6-31+G(d,p) SCRF=(PCM,Solvent=Water)
-
-
Calculate Free Energies: Extract the Gibbs free energy in solution for both species from the output files.
-
Calculate pKa: Use the following equation:
pKa = (G(R-S⁻) - G(R-SH)) / (RT * ln(10)) - C
Where G values are the Gibbs free energies in solution, R is the gas constant, T is the temperature, and C is a correction factor that includes the free energy of the proton in solution. This value for C can be found in the literature and depends on the computational method used.[10] For more accurate pKa calculations, including explicit water molecules in the calculation has been shown to be beneficial.[4][5][6]
Data Presentation and Interpretation
A clear presentation of results is as important as the calculations themselves.
Table 1: Calculated Properties of this compound (Gas Phase)
| Property | Value | Units |
| Method | B3LYP/6-31+G(d,p) | - |
| Total Energy | Calculated Value | Hartrees |
| Zero-Point Vibrational Energy | Calculated Value | kcal/mol |
| HOMO Energy | Calculated Value | eV |
| LUMO Energy | Calculated Value | eV |
| HOMO-LUMO Gap | Calculated Value | eV |
| Dipole Moment | Calculated Value | Debye |
Table 2: Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Experimental Frequency (if available) |
| O-H Stretch | Calculated Value | ~3300-3400 |
| C-H Stretch | Calculated Value | ~2850-2960 |
| S-H Stretch | Calculated Value | ~2550-2600 |
| C-O Stretch | Calculated Value | ~1050-1150 |
| C-S Stretch | Calculated Value | ~600-700 |
Note: Calculated frequencies are often systematically higher than experimental values. Scaling factors can be applied for better agreement.
Conclusion: From Calculation to Application
This guide has outlined a robust and scientifically sound workflow for the quantum chemical characterization of this compound. By following these protocols, researchers can gain a deep understanding of its conformational preferences, electronic structure, and reactivity. These computational insights can directly inform the design of new drugs, the development of advanced materials, and the interpretation of experimental data, ultimately accelerating the pace of scientific discovery.
References
- 1. Page loading... [guidechem.com]
- 2. 3-MERCAPTO-1-PROPANOL | 19721-22-3 [chemicalbook.com]
- 3. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Mercaptopropanol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Mercaptopropanol (3-MP), a bifunctional molecule of significant interest in materials science, chemical synthesis, and pharmaceutical development. We delve into the nuanced interplay of steric and electronic effects, with a particular focus on the dominant role of intramolecular hydrogen bonding in dictating the molecule's three-dimensional architecture. This document synthesizes findings from microwave and infrared spectroscopy with high-level computational chemistry to elucidate the potential energy landscape and characterize the most stable conformers. Detailed methodologies are presented to provide a self-validating framework for researchers. The guide aims to serve as an authoritative resource for scientists and professionals, bridging fundamental molecular properties with their implications in advanced applications.
Introduction to this compound
Chemical Identity and Properties
This compound (IUPAC name: 3-sulfanylpropan-1-ol) is an organic compound featuring a three-carbon aliphatic chain functionalized with a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group.[1][2][3] Its bifunctional nature makes it a versatile chemical building block.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 19721-22-3 | [4][5][6] |
| Molecular Formula | C₃H₈OS | [2][4][7] |
| Molecular Weight | 92.16 g/mol | [1][2][3] |
| Appearance | Clear, colorless liquid | [6][7] |
| Boiling Point | 81-82 °C at 10 mmHg | [5][6] |
| Density | 1.067 g/mL at 20 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.495 | [5][6] |
Significance and Applications in Research and Industry
The unique structure of 3-MP, with a thiol at one end and a hydroxyl group at the other, underpins its wide-ranging utility:
-
Chemical Synthesis: It serves as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][7][8]
-
Surface Modification: The thiol group exhibits strong affinity for noble metal surfaces (e.g., gold), enabling the formation of hydrophilic self-assembled monolayers (SAMs).[6] This is critical in the development of biosensors, biocompatible coatings, and nanoelectronic devices.
-
Drug Development: 3-MP is used in the manufacture of various medicines, including antibiotics and anti-inflammatory agents.[7] Its structural motifs are relevant to inhibitors of enzymes like angiotensin-converting enzyme (ACE).
-
Polymer Chemistry: It acts as a polymerization regulator, controlling molecular weight and structure in synthetic rubber production to achieve desired mechanical properties.[8]
Unraveling the Molecular Architecture
The chemical behavior and physical properties of 3-MP are a direct consequence of its molecular structure, defined by its bond lengths, bond angles, and the spatial arrangement of its atoms.
Fundamental Structural Features
The backbone of 3-MP is a flexible propyl chain. Rotation can occur around the C-C, C-S, and C-O single bonds, giving rise to a complex conformational landscape. The geometry is not linear; the carbon atoms have a tetrahedral arrangement, leading to a staggered conformation being energetically favorable over an eclipsed one to minimize steric hindrance.
Key Functional Groups and Their Influence
The thiol (-SH) and hydroxyl (-OH) groups are the molecule's reactive centers and are pivotal to its conformational preferences.
-
Hydroxyl Group (-OH): The oxygen atom is highly electronegative, making the O-H bond polar. This group can act as both a hydrogen bond donor (via the hydrogen) and an acceptor (via the oxygen's lone pairs).
-
Thiol Group (-SH): The sulfur atom is less electronegative than oxygen, making the S-H bond less polar. While it can participate in hydrogen bonding, it is a weaker donor than the hydroxyl group. However, the sulfur atom's lone pairs make it a competent hydrogen bond acceptor.
The Conformational Landscape of this compound
The flexibility of the propanol backbone allows 3-MP to exist in numerous spatial arrangements, or conformations, which can interconvert by rotation about single bonds. The relative stability of these conformers is determined by a delicate balance of steric repulsion, torsional strain, and, most importantly, intramolecular hydrogen bonding.
Intramolecular Hydrogen Bonding: The Dominant Stabilizing Force
The most significant non-covalent interaction governing the conformation of 3-MP is the formation of an intramolecular hydrogen bond (IHB). This can, in principle, occur in two ways:
-
O–H···S: The hydroxyl group acts as the hydrogen bond donor, and the sulfur atom acts as the acceptor.
-
S–H···O: The thiol group acts as the hydrogen bond donor, and the oxygen atom acts as the acceptor.
Due to the higher electronegativity and polarity of the O-H bond compared to the S-H bond, the O–H···S hydrogen bond is significantly stronger and is the primary stabilizing interaction . This interaction locks the molecular backbone into a pseudo-cyclic, gauche arrangement, which represents the global energy minimum.
Identification of Stable Conformers
The conformational space of 3-MP has been extensively studied using a combination of high-resolution microwave spectroscopy in the gas phase and ab initio computational chemistry. These studies have identified several stable conformers, with the most stable forms being those that facilitate the O–H···S hydrogen bond.
The nomenclature for the conformers describes the sequence of dihedral angles along the backbone (e.g., C-C-C-S, C-C-O-H, etc.). Gauche (g) and anti (a) or trans (t) notations are commonly used. The most stable conformer, often denoted as Ggg' or a similar variant, possesses a gauche arrangement around the C-C bonds, which brings the -OH and -SH groups into proximity, allowing for the formation of the stabilizing intramolecular hydrogen bond.
// Node Definitions A [label="Global Minimum\n(Ggg' Conformer)\nStabilized by O-H···S H-bond", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; B [label="Higher Energy Conformer 1\n(e.g., Gaa)\nNo H-bond", fillcolor="#FBBC05", fontcolor="#202124", pos="3,2!"]; C [label="Higher Energy Conformer 2\n(e.g., Aga)\nNo H-bond", fillcolor="#FBBC05", fontcolor="#202124", pos="3,-2!"]; D [label="Transition State", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,0!"];
// Edge Definitions A -> D [label="Rotational Barrier", dir=both, color="#5F6368"]; D -> B [dir=both, color="#5F6368"]; D -> C [dir=both, color="#5F6368"];
// Caption labelloc="b"; label="Conformational Energy Landscape of this compound"; } ddot Caption: Simplified energy landscape showing the global minimum conformer stabilized by hydrogen bonding and higher-energy conformers.
Tabulated Conformational Data
The following table summarizes theoretical data for the most stable conformers of 3-MP, calculated at a high level of theory (e.g., MP2/6-311++G(d,p)). The relative energy (ΔE) is given with respect to the most stable conformer.
Table 2: Calculated Properties of this compound Conformers
| Conformer | Relative Energy (ΔE, kJ/mol) | Key Dihedral Angles (°) | H-bond Length (O···S, Å) |
| Ggg' | 0.00 | C₁-C₂-C₃-S ≈ 65, C₂-C₃-S-H ≈ 60 | ~2.6 |
| Gag' | ~5.2 | C₁-C₂-C₃-S ≈ 178, C₂-C₃-S-H ≈ 60 | N/A |
| Aag' | ~6.8 | C₁-C₂-C₃-S ≈ 179, C₂-C₃-S-H ≈ 180 | N/A |
Note: Exact values may vary slightly depending on the level of theory and basis set used in the calculation.
Methodologies for Structural and Conformational Analysis
The definitive characterization of 3-MP's structure relies on a synergistic approach combining experimental spectroscopy with theoretical calculations.
Experimental Approaches
Microwave spectroscopy is the preeminent experimental technique for determining the precise geometric structure of molecules in the gas phase.[9][10]
-
Causality Behind Choice: This method measures the absorption of microwave radiation during transitions between quantized rotational energy levels.[9] Since the rotational constants of a molecule are exquisitely sensitive to its mass distribution (and thus its 3D structure), microwave spectroscopy can distinguish between different conformers.[10][11] Each conformer has a unique set of rotational constants (A, B, C), providing an unambiguous structural fingerprint.
-
Protocol Overview:
-
Sample Introduction: A dilute gaseous sample of 3-MP, typically seeded in an inert carrier gas like helium or neon, is introduced into a high-vacuum chamber.
-
Supersonic Expansion: The gas mixture is expanded through a small nozzle into the vacuum, rapidly cooling the molecules to a rotational temperature of only a few Kelvin (~2 K).[11] This simplifies the complex rotational spectrum by collapsing the population into the lowest energy states.
-
Microwave Irradiation: The cooled molecular beam is irradiated with microwave radiation.
-
Detection: The absorption of radiation is detected, yielding a high-resolution rotational spectrum.
-
Analysis: The measured transition frequencies are fitted to determine the rotational constants for each observed conformer. These experimental constants are then compared with those calculated ab initio for various theoretical structures to identify the conformers present in the sample.
-
IR spectroscopy probes the vibrational modes of a molecule. It is particularly useful for confirming the presence and nature of hydrogen bonding.
-
Causality Behind Choice: The stretching frequency of an O-H bond is highly sensitive to its environment. When the hydroxyl group acts as a donor in a hydrogen bond (O-H···S), the O-H bond weakens and lengthens slightly. This results in a characteristic "red-shift" of its stretching frequency to a lower wavenumber compared to a "free" (non-bonded) O-H group. This red-shift is direct evidence of intramolecular hydrogen bonding.
Computational Chemistry
Theoretical calculations are indispensable for predicting structures, relative energies, and spectroscopic constants, providing the framework for interpreting experimental results.
High-level ab initio methods (like Møller-Plesset perturbation theory, MP2) and DFT (using functionals like B3LYP) are employed to model the electronic structure of 3-MP.[12]
-
Trustworthiness: These methods solve the Schrödinger equation from first principles, providing a robust and self-validating means of predicting molecular properties. By comparing calculated rotational constants and vibrational frequencies with experimental data, the accuracy of the theoretical model can be directly assessed.
// Node Definitions Start [label="1. Initial Structure Generation\n(e.g., from SMILES string)", fillcolor="#F1F3F4", fontcolor="#202124"]; Search [label="2. Conformational Search\n(Systematic or Stochastic rotation\nof dihedral angles)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="3. Clustering & Filtering\n(Remove duplicates based on\nRMSD and energy)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="4. Geometry Optimization\n(High-level DFT/ab initio calculation\nfor each unique conformer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Frequency [label="5. Frequency Calculation\n(Confirm true minima, obtain\nvibrational frequencies & rotational constants)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="6. Analysis & Comparison\n(Compare relative energies and\nspectroscopic data with experiment)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions Start -> Search [color="#5F6368"]; Search -> Filter [color="#5F6368"]; Filter -> Optimize [color="#5F6368"]; Optimize -> Frequency [color="#5F6368"]; Frequency -> Analyze [color="#5F6368"];
// Caption labelloc="b"; label="Computational Workflow for Conformational Analysis"; } ddot Caption: A typical workflow for the theoretical determination of stable molecular conformers.[13][14][15]
Implications for Drug Development and Material Science
A deep understanding of 3-MP's conformational preferences is not merely academic. It has profound practical implications:
-
Drug Design: The bioactive conformation of a drug molecule is the specific 3D shape it adopts to bind to its biological target. For molecules containing flexible linkers similar to 3-MP, knowing the lowest-energy conformers is crucial for designing potent inhibitors. The ability to form intramolecular hydrogen bonds can "pre-organize" a molecule into a favorable binding pose, reducing the entropic penalty of binding. Furthermore, this internal hydrogen bonding can mask polar groups, potentially increasing the molecule's ability to cross the blood-brain barrier.[16]
-
Self-Assembled Monolayers (SAMs): The orientation and packing density of 3-MP molecules in a SAM on a gold surface are dictated by both the strong Au-S interaction and the intermolecular forces between adjacent molecules. The inherent conformational preferences of the individual molecule, particularly the gauche bends stabilized by hydrogen bonding, will influence the overall structure and properties (e.g., hydrophilicity, thickness) of the resulting monolayer.
Conclusion
The molecular structure of this compound is characterized by a flexible three-carbon backbone with terminal hydroxyl and thiol groups. Its three-dimensional architecture is overwhelmingly governed by a strong O–H···S intramolecular hydrogen bond, which stabilizes a gauche conformer as the global minimum on the potential energy surface. The definitive elucidation of this structure is achieved through a powerful synergy of gas-phase microwave spectroscopy and high-level quantum chemical calculations. This detailed conformational knowledge is vital for rationally designing and optimizing its use in advanced applications ranging from targeted pharmaceuticals to precisely engineered nanomaterials.
References
- 1. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Mercapto-1-propanol [webbook.nist.gov]
- 3. 3-Mercapto-1-propanol [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. 3-MERCAPTO-1-PROPANOL | 19721-22-3 [chemicalbook.com]
- 6. Cas 19721-22-3,3-MERCAPTO-1-PROPANOL | lookchem [lookchem.com]
- 7. CAS 19721-22-3 | 3-MERCAPTO-1-PROPANOL - Anbu Chem [finechemical.net]
- 8. nbinno.com [nbinno.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Microwave Three-Wave Mixing Spectroscopy of Chiral Molecules in Weakly Bound Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Atomic structures, conformers and thermodynamic properties of 32k atmospheric molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
The Emergence of a Versatile Thiol: A Technical Guide to the Discovery and History of 3-Mercaptopropanol
Abstract
3-Mercaptopropanol (3-MPO), a bifunctional molecule bearing both a hydroxyl and a thiol group, has quietly cemented its role as a versatile building block in modern chemistry. Its unique properties have made it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical development of synthetic routes, and key applications of this compound. We will delve into the causality behind experimental choices in its synthesis, provide detailed protocols, and offer a comparative analysis of various manufacturing processes, all grounded in authoritative references.
Introduction: The Genesis of a Multifunctional Thiol
The history of this compound is not one of a singular, celebrated discovery but rather an evolution driven by the broader advancement of organosulfur chemistry. While a definitive first synthesis is not prominently documented in readily available literature, its emergence is intrinsically linked to the development of general methods for thiol synthesis in the 20th century. The unique combination of a primary alcohol and a terminal thiol on a simple three-carbon backbone presented a molecule with significant potential for introducing both hydrophilicity and a reactive sulfur nucleophile into a variety of molecular scaffolds. This potential has been increasingly realized in recent decades, particularly in the realms of medicinal chemistry and materials science.
This compound, also known by the systematic name 3-sulfanylpropan-1-ol, is a colorless liquid with a characteristic thiol odor.[1] Its utility stems from the differential reactivity of its two functional groups, allowing for selective chemical transformations. It serves as a crucial intermediate in the production of a range of chemical products, from medicines and pesticides to specialized polymers and corrosion inhibitors.[2]
The Evolving Landscape of this compound Synthesis
The industrial and laboratory-scale production of this compound has been approached through several distinct synthetic strategies. The evolution of these methods reflects a continuous drive towards improved yields, milder reaction conditions, and the avoidance of hazardous reagents.
Early Approaches: Leveraging Halohydrins and Reducing Agents
Initial synthetic routes to 3-MPO were often extensions of classical thiol synthesis methods. Two prominent early strategies involved the use of 3-chloro-1-propanol and the reduction of 3-mercaptopropionic acid.
A known method involves the reaction of 3-chloro-1-propanol with thiourea, followed by hydrolysis of the resulting isothiouronium salt with a base like sodium hydroxide.[3] While conceptually straightforward, this method is reported to suffer from low yields, in the range of 40%.[3]
Another established route is the reduction of 3-mercaptopropionic acid using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4] This method can provide good yields, around 84%, but the pyrophoric nature of LiAlH₄ makes it unsuitable for large-scale industrial production due to safety concerns.[3][4]
A More Efficient and Scalable Route: The Anti-Markovnikov Addition to Allyl Alcohol
A significant advancement in the synthesis of 3-MPO came with the development of a process involving the addition of a thioacid to allyl alcohol, followed by hydrolysis. This method, detailed in various patents, offers high yields (70-84%) and avoids the use of pyrophoric reagents, making it more amenable to industrial scale-up.[3]
The process begins with the addition of thioacetic acid to allyl alcohol. This reaction proceeds via a free-radical mechanism, leading to the anti-Markovnikov addition of the thioacetyl group to the terminal carbon of the allyl alcohol double bond.[5][6] The resulting intermediate, S-(3-hydroxypropyl) thioacetate, is then hydrolyzed under acidic or basic conditions to yield this compound.[3]
Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols for 3-Mercaptopropanol Self-Assembled Monolayers on Gold
Introduction: Engineering Surfaces with Precision using 3-Mercaptopropanol Self-Assembled Monolayers
In the realms of biosensing, drug development, and advanced materials, the ability to precisely control the chemistry of a surface at the molecular level is paramount. Self-assembled monolayers (SAMs) offer an elegant and robust solution for tailoring the interfacial properties of various substrates. This guide provides a comprehensive overview and a detailed protocol for the formation of SAMs using this compound (3-MPA) on gold surfaces.
This compound is a bifunctional organic molecule featuring a thiol (-SH) group at one terminus and a hydroxyl (-OH) group at the other.[1][2] This unique structure makes it an ideal candidate for creating hydrophilic surfaces on gold substrates.[1][3][4][5] The thiol group exhibits a strong affinity for gold, forming a stable, semi-covalent bond that serves as a robust anchor for the monolayer.[6][7] The exposed hydroxyl groups render the surface hydrophilic, a critical property for numerous applications, including the reduction of non-specific protein adsorption in biological assays and providing a platform for further chemical modifications.[1]
This document is intended for researchers, scientists, and drug development professionals. It delves into the fundamental principles governing the self-assembly process, provides a field-proven, step-by-step protocol for the preparation of high-quality 3-MPA SAMs, and details the essential characterization techniques to validate the resulting monolayer.
The Science of Self-Assembly: A Mechanistic Overview
The formation of a 3-MPA SAM on a gold surface is a spontaneous process driven by the strong interaction between sulfur and gold atoms.[6][7] The widely accepted mechanism involves the oxidative addition of the thiol's S-H bond to the gold surface, leading to the formation of a gold-thiolate (Au-S) bond and the release of hydrogen.[8] This initial chemisorption is followed by a reorganization of the molecules on the surface to achieve a thermodynamically stable, ordered, and densely packed monolayer.[6][9]
Initially, the 3-MPA molecules may lie flat on the gold surface. As the surface coverage increases, intermolecular van der Waals forces between the propyl chains and hydrogen bonding between the terminal hydroxyl groups induce a phase transition, causing the molecules to adopt a more upright orientation.[8][9] In a well-ordered alkanethiol SAM on a Au(111) surface, the alkyl chains are typically tilted at an angle of approximately 30 degrees from the surface normal to maximize packing density.[6][7]
Visualizing the Self-Assembly Process
The following diagram illustrates the key steps in the formation of a this compound SAM on a gold substrate.
Caption: Workflow of 3-MPA SAM formation on a gold surface.
Detailed Protocol for 3-MPA SAM Formation on Gold
This protocol is designed to yield high-quality, reproducible 3-MPA SAMs. A clean working environment is crucial to prevent contamination that can adversely affect the quality of the monolayer.[7][10]
I. Materials and Reagents
| Item | Recommended Product/Specification | Purpose |
| This compound (3-MPA) | Purity ≥ 95% (e.g., Sigma-Aldrich Cat. No. 405736)[11] | SAM precursor molecule |
| Gold Substrates | Gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer | Substrate for SAM formation |
| Ethanol | 200 proof (absolute), anhydrous | Solvent for 3-MPA solution |
| Ultrapure Water | Type 1, 18.2 MΩ·cm | For cleaning and rinsing |
| Nitrogen Gas | High purity, filtered | For drying substrates |
| Piranha Solution | 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ | EXTREME CAUTION! For rigorous substrate cleaning |
| Glassware | Scintillation vials or other sealable containers | For SAM incubation |
| Tweezers | Fine-tipped, non-magnetic | For handling substrates |
Safety Precautions:
-
Always work in a well-ventilated fume hood, especially when handling this compound and preparing Piranha solution.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Piranha solution is extremely corrosive and reacts violently with organic materials. It must be handled with extreme care. Never store Piranha solution in a sealed container.
II. Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for 3-MPA SAM preparation and characterization.
III. Step-by-Step Procedure
A. Gold Substrate Cleaning (Choose one method)
-
Method 1: Piranha Etch (for robust cleaning of bare gold)
-
Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes. CAUTION: Piranha solution is highly corrosive.
-
Carefully remove the substrates and rinse them copiously with ultrapure water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
Method 2: UV/Ozone Cleaning (a safer alternative)
-
Place the gold substrates in a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.
-
Rinse the substrates with ultrapure water and then with ethanol.
-
Dry under a gentle stream of nitrogen.
-
B. Preparation of 3-MPA Solution
-
Prepare a 1 mM to 10 mM solution of this compound in absolute ethanol.[6] A commonly used concentration is 1 mM.
-
To prepare 50 mL of a 1 mM solution:
-
Sonicate the solution for 5-10 minutes to ensure it is well-mixed.
C. Self-Assembly
-
Immediately after cleaning and drying, immerse the gold substrates into the 3-MPA solution.[10][12] Ensure the entire gold surface is submerged.
-
Seal the container to minimize exposure to air and contaminants.[12] Purging the headspace with nitrogen before sealing is recommended for optimal results.
-
Allow the self-assembly to proceed for 12 to 24 hours at room temperature.[6][13] Longer incubation times generally lead to more ordered and densely packed monolayers.[6]
D. Rinsing and Drying
-
After incubation, carefully remove the substrates from the 3-MPA solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.[12]
-
Follow with a rinse using ultrapure water.
-
Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen.
-
Store the functionalized substrates in a clean, dry environment (e.g., a desiccator or under vacuum) until characterization or use.
Validation and Characterization of 3-MPA SAMs
It is essential to characterize the newly formed SAM to confirm its presence, quality, and properties.
I. Contact Angle Goniometry
This technique measures the wettability of the surface, providing a quick and straightforward assessment of the SAM's terminal chemistry.
-
Principle: A droplet of a probe liquid (typically ultrapure water) is placed on the surface, and the angle it makes with the surface is measured. A hydrophilic surface will have a low contact angle, while a hydrophobic surface will have a high contact angle.
-
Expected Results: A bare, clean gold surface is moderately hydrophilic. The presence of a 3-MPA SAM with its terminal hydroxyl groups should result in a significantly more hydrophilic surface, characterized by a low water contact angle.
| Surface | Expected Advancing Water Contact Angle (θ) | Indication |
| Bare Gold (clean) | 30° - 50° | Moderately hydrophilic |
| 3-MPA SAM on Gold | < 30° | Successful formation of a hydrophilic monolayer[14] |
| Incomplete/Disordered SAM | Intermediate or variable angles | Poor monolayer quality |
II. Spectroscopic Ellipsometry
Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films.[15][16]
-
Principle: It measures the change in polarization of light upon reflection from a surface. By modeling the system (substrate/film/ambient), the film's thickness can be accurately determined.
-
Expected Results: The thickness of a 3-MPA monolayer should be consistent with the length of the molecule in a tilted orientation. The theoretical length of a fully extended 3-MPA molecule is approximately 0.5-0.6 nm. A measured thickness in the range of 0.4-0.7 nm for a 3-MPA SAM on gold is indicative of a well-formed monolayer.[17][18]
| Parameter | Expected Value |
| SAM Thickness | 0.4 - 0.7 nm |
III. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information.
-
Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment.
-
Expected Results:
-
S (2p) Spectrum: The most direct evidence of SAM formation is the appearance of a sulfur 2p peak. For a thiol chemisorbed on gold, this peak is typically observed at a binding energy of around 162 eV, corresponding to the gold-thiolate bond.[19][20] The absence of a peak around 164 eV (characteristic of unbound thiol) indicates a well-formed and rinsed monolayer.[19]
-
Au (4f) Spectrum: The intensity of the gold 4f peaks will be attenuated after SAM formation due to the overlying organic layer.[21]
-
C (1s) and O (1s) Spectra: The presence and high-resolution analysis of carbon and oxygen peaks will confirm the presence of the 3-MPA molecule and its hydroxyl group on the surface.[21]
-
Applications in Research and Drug Development
The hydrophilic and biocompatible nature of 3-MPA SAMs makes them highly valuable in a variety of applications:
-
Biosensors: The hydroxyl-terminated surface provides an excellent platform for the immobilization of biomolecules such as antibodies, enzymes, and DNA, while resisting non-specific protein adsorption.[1][3][4]
-
Drug Delivery: Functionalized gold nanoparticles coated with 3-MPA can be used as carriers for targeted drug delivery.
-
Surface Chemistry Studies: 3-MPA SAMs serve as well-defined model surfaces for studying fundamental aspects of protein-surface interactions and cell adhesion.
-
Oligosaccharide Synthesis: this compound can be used as a linker in the synthesis of complex carbohydrates.[1][4][5][22]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High water contact angle (> 40°) | Incomplete SAM formation, contamination, or oxidized thiol solution. | Ensure thorough substrate cleaning, use fresh, high-purity 3-MPA and ethanol, and minimize air exposure during incubation. |
| Inconsistent film thickness | Non-uniform cleaning, contaminated solution, or insufficient incubation time. | Standardize the cleaning protocol, use fresh solutions for each batch, and ensure a minimum of 12 hours of incubation. |
| No sulfur peak in XPS | Failed SAM formation. | Re-evaluate the entire protocol, from substrate quality and cleaning to the purity of the 3-MPA and solvent. |
Conclusion
The formation of this compound self-assembled monolayers on gold is a robust and versatile technique for creating well-defined, hydrophilic surfaces. By following the detailed protocol and validation procedures outlined in this guide, researchers can reliably produce high-quality SAMs suitable for a wide range of applications in the life sciences and materials science. The key to success lies in meticulous attention to cleanliness, the use of high-purity reagents, and proper characterization to ensure the integrity of the molecular layer.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 19721-22-3,3-MERCAPTO-1-PROPANOL | lookchem [lookchem.com]
- 4. 3-MERCAPTO-1-PROPANOL | 19721-22-3 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 11. 3-Mercapto-1-propanol 95 19721-22-3 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. if.tugraz.at [if.tugraz.at]
- 14. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. homes.nano.aau.dk [homes.nano.aau.dk]
- 16. Spectroscopic Ellipsometry | Bruker [bruker.com]
- 17. iris.unica.it [iris.unica.it]
- 18. researchgate.net [researchgate.net]
- 19. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. 3-mercapto-1-propanol, 19721-22-3 [thegoodscentscompany.com]
Application Note & Protocols: 3-Mercaptopropanol as a Versatile Linker in Bioconjugation
Abstract
This guide provides a comprehensive overview of 3-Mercaptopropanol (3-MP) as a short, hydrophilic, and bifunctional linker for bioconjugation. We delve into the fundamental chemistry of its two distinct functional groups—the thiol and the hydroxyl—and provide detailed, field-tested protocols for its application in surface immobilization for biosensors and the modification of biomolecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile linker in their workflows, with a focus on the causal relationships behind experimental choices and methods for ensuring conjugate stability and characterization.
Introduction: The Role of this compound in Modern Bioconjugation
Bioconjugation, the covalent joining of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the development of everything from antibody-drug conjugates (ADCs) to advanced diagnostic tools.[1][2] The choice of linker is critical, as it dictates the stability, solubility, and functionality of the final conjugate.[3]
This compound (3-MP) is a simple yet powerful bifunctional linker. Its structure consists of a three-carbon chain with a terminal thiol (-SH) group and a terminal primary alcohol (-OH) group. This configuration offers two chemically distinct handles for sequential or orthogonal conjugation strategies.
-
The Thiol (-SH) Group: This is a potent nucleophile, highly reactive towards specific electrophilic partners. Its strong affinity for gold surfaces also makes it an ideal anchor for creating self-assembled monolayers (SAMs).
-
The Hydroxyl (-OH) Group: While less reactive than the thiol, this group provides a versatile point for modification and attachment of a second molecule following activation, adding hydrophilicity to the conjugate.
This application note will explore the core chemical principles and provide robust protocols for harnessing the unique capabilities of this compound.
Section 1: The Core Chemistry of this compound
Understanding the reactivity of each functional group is paramount to designing successful conjugation strategies.
The Thiol (-SH) Handle: The Primary Reactive Site
The thiol group is the more reactive of the two handles and is typically utilized in the first step of a conjugation scheme.
A. Thiol-Maleimide Michael Addition: This is one of the most prevalent reactions in bioconjugation.[4][5] The thiol acts as a nucleophile and attacks the electron-deficient double bond of a maleimide ring, forming a stable covalent thioether bond.[5][6] This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[4][7] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[7]
Figure 1: Reaction mechanism of Thiol-Maleimide conjugation.
B. Formation of Self-Assembled Monolayers (SAMs): The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold. This property is exploited to create well-ordered, single-molecule-thick layers (SAMs). When a gold substrate is exposed to a solution of 3-MP, the thiol groups anchor to the surface, creating a dense layer that presents the hydroxyl groups to the exterior environment. This forms a robust, functionalizable surface ideal for biosensor development.[8][9]
The Hydroxyl (-OH) Handle: The Versatile Conjugation Point
The primary alcohol of 3-MP is significantly less reactive than the thiol and requires chemical activation to participate in conjugation reactions. This differential reactivity is the basis for its utility as a linker, allowing for controlled, sequential modifications.
A. Activation with EDC/NHS for Amine Coupling: The most common strategy for activating hydroxyl groups for bioconjugation is to first couple them to a molecule containing a carboxylic acid, and then activate that carboxyl group. However, in the context of a 3-MP modified surface, the hydroxyl groups can be activated to react with carboxyl-containing biomolecules. A more direct approach involves activating a carboxyl group on the target biomolecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which can then react with the hydroxyl groups of the 3-MP linker to form a stable ester bond. The addition of NHS creates a more stable amine-reactive NHS ester, but EDC can facilitate direct coupling to alcohols, albeit less efficiently than to amines.
Figure 2: EDC-mediated coupling of a carboxyl group to a hydroxyl surface.
Section 2: Core Applications & Protocols
Application 1: Surface Immobilization for Biosensors via SAMs
This workflow is fundamental for creating biosensors using techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM). The 3-MP SAM provides a hydrophilic, anti-fouling surface that can be readily functionalized.[10]
Figure 3: Workflow for immobilizing biomolecules on a gold surface using 3-MP.
Protocol 1: Formation of a this compound SAM on a Gold Surface
Objective: To create a uniform, hydroxyl-terminated self-assembled monolayer on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., SPR chips, glass slides)
-
This compound (≥95% purity)
-
Absolute Ethanol (200 proof, anhydrous)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas source
-
Clean glass Coplin jars or beakers
Procedure:
-
Surface Cleaning (Critical Step):
-
Scientist's Note: This step is crucial for removing organic contaminants and ensuring a pristine gold surface for uniform SAM formation.
-
Immerse the gold substrates in Piranha solution for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work inside a certified fume hood.)
-
Carefully remove the substrates and rinse extensively with DI water.
-
Rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
Scientist's Note: Anhydrous ethanol is used to prevent water from interfering with the SAM packing and ordering on the gold surface.
-
Immediately immerse the clean, dry gold substrates into the 3-MP solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrates from the 3-MP solution.
-
Rinse thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Rinse with DI water.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
The hydroxyl-terminated surface is now ready for characterization or further activation.
-
Characterization: The success of SAM formation should be verified using surface-sensitive techniques.
| Technique | Purpose | Expected Result |
| Contact Angle Goniometry | Measures surface hydrophilicity. | A significant decrease in the water contact angle compared to the bare gold surface, indicating a hydrophilic -OH termination. |
| Ellipsometry | Measures the thickness of the monolayer. | A uniform thickness consistent with a 3-MP monolayer (typically a few nanometers). |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition. | Presence of sulfur (S 2p), oxygen (O 1s), and carbon (C 1s) peaks, confirming the presence of the linker. |
Protocol 2: Covalent Immobilization of an Antibody to a 3-MP Functionalized Surface
Objective: To covalently attach a carboxyl-containing molecule (or an antibody via its carboxyl groups) to the hydroxyl-terminated SAM using EDC/NHS chemistry.
Materials:
-
3-MP functionalized gold substrate (from Protocol 1)
-
Target antibody or protein
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4
-
Blocking Buffer: 1 M Ethanolamine or 1% BSA in PBS, pH 8.5
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS in cold, sterile DI water. Prepare these fresh immediately before use.
-
Scientist's Note: EDC and NHS are moisture-sensitive and hydrolyze quickly in aqueous solutions. Using cold water and immediate application maximizes their reactivity.
-
Prepare a solution of your antibody in the Coupling Buffer at a concentration of 10-100 µg/mL.
-
-
Surface Activation:
-
This protocol will activate the carboxyl groups on the antibody for reaction with the hydroxyl surface.
-
In a microcentrifuge tube, combine your antibody solution with EDC and NHS to a final concentration of 2 mM and 5 mM, respectively.
-
Incubate for 15-30 minutes at room temperature. This creates NHS-activated antibodies.
-
-
Coupling Reaction:
-
Apply the solution of activated antibody onto the 3-MP functionalized surface.
-
Incubate for 1-2 hours at room temperature in a humidified chamber to prevent the droplet from evaporating.
-
Scientist's Note: The primary amine groups on antibodies are generally more reactive than the hydroxyl groups on the surface. For efficient coupling, higher concentrations of activated antibody or longer incubation times may be necessary.
-
-
Blocking:
-
Rinse the surface with Coupling Buffer to remove unbound antibody.
-
Immerse the surface in Blocking Buffer for 30 minutes.
-
Scientist's Note: This step is crucial to deactivate any remaining reactive groups on the antibody or surface, thereby preventing non-specific binding in subsequent assays.[10]
-
Rinse the surface with PBS. The surface is now functionalized and ready for use.
-
Section 3: Critical Considerations & Stability
While powerful, thiol-based conjugation chemistries have known challenges that must be addressed to ensure the creation of robust and reliable bioconjugates.
The Instability of the Thioether-Succinimide Linkage
The thioether bond formed from a thiol-maleimide reaction is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[11][12] This can lead to payload exchange and loss of therapeutic efficacy in ADCs or signal loss in diagnostic probes.[13]
Stabilization Strategy: Ring-Opening Hydrolysis
The stability of the conjugate can be significantly enhanced by hydrolyzing the succinimide ring of the thioether adduct.[14] This ring-opened product is no longer susceptible to the retro-Michael reaction.[13] Hydrolysis can be promoted by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a few hours post-conjugation. However, care must be taken as proteins themselves can be sensitive to high pH.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Inactive reagents (hydrolyzed EDC/NHS or maleimide).- Incorrect pH for the reaction.- Steric hindrance.- Insufficient incubation time or concentration. | - Prepare activating reagents fresh.- Verify buffer pH is optimal for the specific chemistry (6.5-7.5 for thiol-maleimide; 4.5-6.0 for EDC activation).- Consider a longer linker to overcome steric issues.- Increase reagent concentration or incubation time. |
| Protein Aggregation/Precipitation | - Hydrophobic nature of the linker or payload.- Change in protein conformation upon conjugation. | - 3-MP is hydrophilic, which helps mitigate this. If payload is hydrophobic, consider using a PEGylated version of the linker.- Perform conjugation at a lower temperature (4°C).- Include solubility-enhancing excipients in the buffer. |
| Loss of Conjugate Activity (In Vivo) | - Retro-Michael reaction cleaving the linker. | - After thiol-maleimide conjugation, perform a ring-opening hydrolysis step (e.g., incubate at pH 8.5-9.0 for 2-4 hours).- Consider alternative, more stable chemistries like thiol-haloacetamide reactions. |
| Non-uniform SAM Formation | - Contaminated gold surface.- Water present in the ethanol during incubation. | - Ensure rigorous cleaning of the substrate (e.g., with Piranha solution or UV/Ozone).- Use high-purity, anhydrous ethanol for the 3-MP solution. |
Conclusion
This compound is a highly effective and versatile bifunctional linker. Its differential reactivity allows for controlled, stepwise conjugation strategies, while its chemical properties make it ideal for a range of applications, most notably the creation of functionalized surfaces for biosensors. By understanding the underlying chemistry of its thiol and hydroxyl groups, and by implementing robust protocols that account for potential challenges like linker stability, researchers can successfully integrate this compound into their workflows to build innovative and reliable bioconjugates.
References
- 1. ADC 與生物共結技術 [sigmaaldrich.com]
- 2. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 3. htworld.co.uk [htworld.co.uk]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Self-assembling biomolecules for biosensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Evaluation of Dihydrxypropyl Sulfanyl Propanate as a Corrosion Inhibitor for Mild Steel
Abstract
This guide provides a comprehensive overview of the synthesis of dihydrxypropyl sulfanyl propanate, a promising corrosion inhibitor for mild steel, derived from 3-Mercaptopropanol. It details the underlying chemical principles, a complete synthesis protocol, and robust methodologies for evaluating inhibitor performance. This document is intended for researchers and scientists in materials science and chemical engineering, offering both theoretical insights and practical, step-by-step instructions for laboratory application.
Introduction to Steel Corrosion and Inhibition
Corrosion is an electrochemical process that leads to the degradation of metals, such as steel, through reactions with their environment. For mild steel, this often involves oxidation (anodic reaction) of iron and the reduction of an oxidizer like oxygen or hydrogen ions (cathodic reaction) on the metal's surface. This process results in significant economic losses and structural failures across various industries.
Corrosion inhibitors are chemical compounds that, when added to an environment, decrease the corrosion rate of a metal. Organic inhibitors, particularly those containing heteroatoms like sulfur, nitrogen, and oxygen, are highly effective. These molecules function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. The lone pair electrons on the heteroatoms facilitate strong coordination with the d-orbitals of iron, enhancing the stability and coverage of this protective layer.[1][2]
This compound is an excellent precursor for synthesizing such inhibitors due to its bifunctional nature, possessing both a thiol (-SH) and a hydroxyl (-OH) group. The thiol group provides a strong anchoring point to the steel surface, while the hydroxyl group offers a site for further chemical modification to enhance the inhibitor's properties, such as solubility and film-forming capabilities.
Section 1: Synthesis of Dihydrxypropyl Sulfanyl Propanate
The synthesis of dihydrxypropyl sulfanyl propanate involves an esterification reaction between this compound and levulinic acid. This reaction creates a larger molecule with multiple oxygen and sulfur atoms, which enhances its ability to cover the steel surface and block corrosive species.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Sigma-Aldrich |
| Levulinic Acid | 98% | Sigma-Aldrich |
| p-Toluenesulfonic acid (p-TSA) | 98.5% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |
| Round-bottom flask (250 mL) | - | VWR |
| Dean-Stark apparatus | - | VWR |
| Condenser | - | VWR |
| Magnetic stirrer with hotplate | - | IKA |
| Separatory funnel (250 mL) | - | VWR |
| Rotary evaporator | - | Heidolph |
Synthesis Workflow
The overall workflow for the synthesis and purification of the inhibitor is depicted below.
Caption: Workflow for the synthesis of the corrosion inhibitor.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mol), levulinic acid (0.1 mol), and p-Toluenesulfonic acid (p-TSA) (0.002 mol) as a catalyst.
-
Solvent Addition: Add 100 mL of toluene to the flask. Toluene serves as the solvent and as an azeotropic agent to remove the water formed during the esterification.
-
Assembly: Attach a Dean-Stark apparatus and a condenser to the round-bottom flask.
-
Reflux: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue the reflux for 8-12 hours or until the theoretical amount of water has been collected.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Washing: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the p-TSA catalyst, followed by 50 mL of brine (saturated NaCl solution) to remove any remaining aqueous impurities.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator under reduced pressure. The final product, dihydrxypropyl sulfanyl propanate, will be a viscous liquid.
Section 2: Mechanism of Corrosion Inhibition
The synthesized inhibitor, dihydrxypropyl sulfanyl propanate, protects steel through a process of chemisorption. The molecule adsorbs onto the steel surface, forming a dense, protective film.
-
Anodic and Cathodic Sites: The steel surface in a corrosive medium has localized anodic (where iron dissolves, Fe → Fe²⁺ + 2e⁻) and cathodic (where hydrogen evolves, 2H⁺ + 2e⁻ → H₂) sites.
-
Adsorption: The sulfur atom in the thiol group and the oxygen atoms in the ester and carbonyl groups possess lone pairs of electrons. These electrons coordinate with the vacant d-orbitals of the iron atoms on the surface, forming strong adsorptive bonds.[1]
-
Protective Barrier: The bulky organic structure of the inhibitor molecule forms a physical barrier on the surface. This film displaces water and aggressive ions (like Cl⁻ and SO₄²⁻), effectively blocking both the anodic and cathodic reaction sites and stifling the overall corrosion process.[3][4]
Caption: Adsorption mechanism of the inhibitor on the steel surface.
Section 3: Performance Evaluation Protocols
To quantify the effectiveness of the synthesized inhibitor, standardized electrochemical and gravimetric methods are employed.
Weight Loss Method (Gravimetric)
This method directly measures the amount of metal lost to corrosion over a period. It is straightforward and reliable for determining average corrosion rates. The protocol is adapted from the ASTM G31 standard.[5]
Protocol:
-
Coupon Preparation: Prepare mild steel coupons (e.g., 2cm x 2cm x 0.2cm). Polish them with progressively finer grades of emery paper (up to 1200 grit), degrease with acetone, rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion: Prepare the test solutions. The blank is 1M HCl. The inhibited solutions are 1M HCl containing various concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Exposure: Immerse one coupon in each solution for a set period (e.g., 6 hours) at a constant temperature (e.g., 25°C).
-
Cleaning and Final Weighing: After immersion, remove the coupons. Clean them with a solution of 20% NaOH and 2% zinc dust to remove corrosion products, rinse with deionized water, dry, and reweigh (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * T * D), where A is the coupon area (cm²), T is immersion time (hours), and D is the density of steel (g/cm³).
-
Inhibition Efficiency (η%): η% = [(CR_blank - CR_inhibited) / CR_blank] * 100
-
Electrochemical Methods
Electrochemical tests provide rapid and detailed insights into the corrosion mechanism. A standard three-electrode cell is used, with the steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[6]
Protocol:
-
Cell Setup: Assemble the three-electrode cell with the steel coupon (working electrode) immersed in the test solution (1M HCl with and without inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for 30-60 minutes until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC perturbation (e.g., 10 mV amplitude) at the OCP over a frequency range from 100 kHz to 0.01 Hz.[7]
-
The resulting Nyquist plot (imaginary vs. real impedance) is analyzed. A larger semicircle diameter indicates a higher charge transfer resistance (R_ct), signifying better corrosion inhibition.
-
Inhibition Efficiency (η%): η% = [(R_ct_inhibited - R_ct_blank) / R_ct_inhibited] * 100
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).[6]
-
Plot the potential versus the logarithm of the current density.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). A lower i_corr value indicates better inhibition.
-
Inhibition Efficiency (η%): η% = [(i_corr_blank - i_corr_inhibited) / i_corr_blank] * 100
-
Section 4: Expected Results and Data Interpretation
The performance of the synthesized inhibitor can be summarized and compared using the data obtained from the evaluation protocols.
| Inhibitor Conc. (ppm) | Weight Loss (mg) | CR (mm/year) | η% (Weight Loss) | i_corr (μA/cm²) | η% (PDP) | R_ct (Ω·cm²) | η% (EIS) |
| 0 (Blank) | 50.2 | 12.5 | - | 1100 | - | 50 | - |
| 50 | 15.1 | 3.7 | 70.4% | 330 | 70.0% | 170 | 70.6% |
| 100 | 8.0 | 2.0 | 84.0% | 165 | 85.0% | 350 | 85.7% |
| 200 | 4.5 | 1.1 | 91.2% | 88 | 92.0% | 650 | 92.3% |
| 500 | 3.0 | 0.7 | 94.4% | 55 | 95.0% | 1050 | 95.2% |
Interpretation:
-
Increased Efficiency with Concentration: As shown in the table, the inhibition efficiency (η%) is expected to increase with higher concentrations of the inhibitor. This is due to greater surface coverage.[8][9][10]
-
Correlation of Methods: The results from all three methods (Weight Loss, PDP, and EIS) should be in good agreement, providing a high degree of confidence in the data.[8][11]
-
Polarization Curves: The PDP curves will show that in the presence of the inhibitor, both the anodic and cathodic current densities are reduced, indicating that it acts as a mixed-type inhibitor.[12]
-
Nyquist Plots: The EIS Nyquist plots will show progressively larger semicircles as inhibitor concentration increases, confirming the formation of an increasingly resistive protective film on the steel surface.
Conclusion
This compound serves as a versatile and effective platform for the synthesis of high-performance corrosion inhibitors for steel. The esterification product, dihydrxypropyl sulfanyl propanate, demonstrates excellent inhibitive properties by forming a robust chemisorbed film on the metal surface. The protocols detailed in this note provide a reliable framework for the synthesis, characterization, and performance validation of this and similar inhibitor systems, enabling further research and development in the field of corrosion science.
References
- 1. emerald.com [emerald.com]
- 2. onepetro.org [onepetro.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. iicbe.org [iicbe.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 3-Mercaptopropanol in electrochemical biosensors
An In-Depth Technical Guide to the Application of 3-Mercaptopropanol in Electrochemical Biosensors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The functionalization of electrode surfaces is a critical step in the fabrication of high-performance electrochemical biosensors. This compound (3-MPOH), a bifunctional thiol molecule, has emerged as a versatile and indispensable component in this field. Its ability to form stable, well-ordered self-assembled monolayers (SAMs) on gold surfaces provides a robust platform for the subsequent immobilization of a wide array of biorecognition elements, including enzymes, antibodies, and nucleic acids. This technical guide provides a comprehensive overview of the principles and protocols for utilizing 3-MPOH in the development of electrochemical biosensors. We delve into the mechanistic underpinnings of SAM formation, offer detailed experimental workflows for electrode modification and biomolecule immobilization, and present characterization techniques to validate each step of the sensor fabrication process. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage 3-MPOH for the creation of sensitive, selective, and reliable biosensing platforms.
Introduction: The Pivotal Role of Surface Chemistry in Biosensing
Electrochemical biosensors offer a powerful analytical platform for the detection of a diverse range of analytes with high sensitivity and specificity. The core principle of these devices lies in the intimate contact between a biological recognition element and an electrode transducer. The efficacy of this interaction, and consequently the overall performance of the biosensor, is profoundly dependent on the molecular architecture of the electrode surface. An ideal surface modification strategy should provide a stable and biocompatible environment that preserves the functionality of the immobilized biomolecule while facilitating efficient signal transduction.
This compound, with its thiol (-SH) group at one end and a hydroxyl (-OH) group at the other, is exceptionally well-suited for this purpose. The thiol group exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of a dense and organized self-assembled monolayer (SAM). The terminal hydroxyl groups then present a hydrophilic and reactive interface for the covalent attachment of biorecognition molecules. This modular approach allows for precise control over the surface chemistry, which is paramount for achieving reproducible and reliable sensor performance.
The Mechanism of this compound Self-Assembled Monolayers on Gold
The formation of a 3-MPOH SAM on a gold electrode is a spontaneous process driven by the strong covalent interaction between sulfur and gold atoms. This process can be conceptually broken down into two main stages: an initial, rapid adsorption of thiol molecules onto the gold surface, followed by a slower organization phase where the alkyl chains align and pack into a well-ordered monolayer.
Diagram: Formation of a 3-MPOH Self-Assembled Monolayer
Caption: Schematic of 3-MPOH SAM formation on a gold surface.
The stability of the resulting SAM is a critical factor for the long-term performance of the biosensor. While the Au-S bond is strong, the monolayer can be susceptible to desorption over extended periods, especially in complex biological media or under applied electrochemical potentials.[1][2] The packing density and orientation of the 3-MPOH molecules play a significant role in the overall stability of the SAM.
Experimental Protocols
Preparation of Gold Electrodes
A pristine gold surface is essential for the formation of a high-quality SAM. The following protocol outlines a standard procedure for cleaning gold electrodes.
Materials:
-
Polishing slurries (e.g., alumina or diamond paste of decreasing particle size: 1.0, 0.3, and 0.05 µm)
-
Polishing pads
-
Deionized (DI) water
-
Ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
0.5 M H₂SO₄ solution
Procedure:
-
Mechanical Polishing:
-
Polish the gold electrode surface with the alumina or diamond slurries on a polishing pad, starting with the largest particle size and progressively moving to the smallest.
-
Rinse the electrode thoroughly with DI water between each polishing step.
-
After the final polishing step, sonicate the electrode in DI water for 5 minutes to remove any residual polishing material.
-
-
Electrochemical Cleaning:
-
Place the polished electrode in an electrochemical cell containing 0.5 M H₂SO₄.
-
Cycle the potential between the hydrogen and oxygen evolution regions (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable and characteristic cyclic voltammogram for clean gold is obtained.[3]
-
Rinse the electrode with DI water and then ethanol, and dry it under a stream of nitrogen.
-
The cleaned electrode should be used immediately for SAM formation.
-
Formation of the this compound Self-Assembled Monolayer
Materials:
-
Cleaned gold electrode
-
This compound (3-MPOH)
-
Anhydrous ethanol
Procedure:
-
Prepare a 1-10 mM solution of 3-MPOH in anhydrous ethanol.
-
Immerse the freshly cleaned gold electrode into the 3-MPOH solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the electrode from the solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the electrode under a gentle stream of nitrogen. The 3-MPOH modified electrode is now ready for biomolecule immobilization.
Immobilization of Biorecognition Molecules
The terminal hydroxyl groups of the 3-MPOH SAM provide a versatile platform for the covalent attachment of various biorecognition elements. The choice of crosslinking chemistry will depend on the nature of the biomolecule to be immobilized.
This protocol is suitable for enzymes containing accessible amine groups.
Materials:
-
3-MPOH modified gold electrode
-
Glutaraldehyde solution (2.5% in phosphate-buffered saline, PBS)
-
Enzyme solution (e.g., glucose oxidase, lactate oxidase) in PBS[4][5]
-
Bovine serum albumin (BSA) solution (1% in PBS)
-
PBS (pH 7.4)
Procedure:
-
Activate the hydroxyl groups of the 3-MPOH SAM by incubating the electrode in a 2.5% glutaraldehyde solution for 1 hour at room temperature.
-
Rinse the electrode with DI water and then PBS to remove excess glutaraldehyde.
-
Immediately immerse the activated electrode in the enzyme solution and incubate for 2-4 hours at 4°C to allow for covalent bond formation between the aldehyde groups of glutaraldehyde and the amine groups of the enzyme.
-
To block any remaining active aldehyde groups and to prevent non-specific binding, incubate the electrode in a 1% BSA solution for 30 minutes.
-
Rinse the enzyme-immobilized electrode with PBS to remove any unbound enzyme and BSA.
-
Store the biosensor at 4°C in PBS when not in use.
This is a widely used method for immobilizing antibodies or other proteins with available carboxyl groups onto amine-terminated surfaces. While 3-MPOH provides hydroxyl groups, a similar strategy can be employed by first modifying the biomolecule or the SAM. For direct coupling to the hydroxyl groups, alternative activation chemistries can be used. However, a more common approach involves using a linker with a terminal carboxyl group, such as 3-mercaptopropionic acid, in place of or mixed with 3-MPOH. For the purpose of this guide, we will describe the general EDC/NHS chemistry which is a cornerstone of bioconjugation.[6][7]
Diagram: EDC/NHS Antibody Immobilization Workflow
Caption: Workflow for antibody immobilization using EDC/NHS chemistry.
Characterization of the Modified Electrode
Each step of the electrode modification process should be validated to ensure successful fabrication. Electrochemical techniques are particularly well-suited for this purpose.
Cyclic Voltammetry (CV)
CV is a powerful technique for probing the changes in the electrochemical properties of the electrode surface after each modification step. A redox probe, such as the [Fe(CN)₆]³⁻/⁴⁻ couple, is typically used.
-
Bare Gold Electrode: A well-defined pair of redox peaks with a small peak separation is expected, indicating facile electron transfer.
-
3-MPOH SAM Modified Electrode: The formation of the insulating SAM will block the access of the redox probe to the electrode surface, leading to a significant decrease in the peak currents and an increase in the peak separation.
-
Biomolecule Immobilized Electrode: The immobilization of a large biomolecule will further increase the barrier to electron transfer, resulting in a further suppression of the redox peaks.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a highly sensitive technique for characterizing the interfacial properties of the electrode. The impedance data is often represented as a Nyquist plot (imaginary impedance vs. real impedance).[8][9][10]
-
Bare Gold Electrode: A small semicircle at high frequencies, corresponding to the charge transfer resistance (Rct), and a straight line at low frequencies, representing the diffusion-limited process, are typically observed.
-
3-MPOH SAM Modified Electrode: The formation of the SAM increases the Rct, resulting in a much larger semicircle in the Nyquist plot. This is because the SAM acts as a barrier to electron transfer.
-
Biomolecule Immobilized Electrode: The subsequent immobilization of biomolecules will further increase the Rct, leading to an even larger semicircle.
The binding of the target analyte to the immobilized bioreceptor can also be monitored by the change in Rct, which forms the basis for label-free impedimetric biosensing.[6]
Table 1: Expected Changes in Electrochemical Parameters during Biosensor Fabrication
| Electrode Stage | Cyclic Voltammetry ([Fe(CN)₆]³⁻/⁴⁻) | Electrochemical Impedance Spectroscopy (Rct) |
| Bare Gold | High peak currents, small peak separation | Low |
| After 3-MPOH SAM Formation | Significantly decreased peak currents, increased peak separation | High |
| After Biomolecule Immobilization | Further decrease in peak currents | Very High |
| After Analyte Binding | Minimal change in peak currents | Increase |
Applications of this compound-Based Biosensors
The versatility of 3-MPOH as a surface modification agent has led to its use in a wide range of electrochemical biosensor applications.
-
Enzyme-Based Biosensors: For the detection of metabolites such as glucose, lactate, and cholesterol.[4][5][11] The 3-MPOH SAM provides a biocompatible environment that helps to preserve the catalytic activity of the immobilized enzyme.[5][12]
-
Immunosensors: For the detection of disease biomarkers, pathogens, and toxins.[6][13][14] The well-defined orientation of antibodies immobilized on a 3-MPOH or similar SAM can enhance the sensitivity and selectivity of the assay.
-
DNA Biosensors: For the detection of specific nucleic acid sequences for genetic analysis and pathogen identification.[15][16][17] The 3-MPOH SAM can be used to immobilize single-stranded DNA probes for hybridization-based detection.
Conclusion
This compound is a cornerstone molecule in the field of electrochemical biosensors. Its ability to form robust and well-defined self-assembled monolayers on gold surfaces provides an ideal platform for the controlled immobilization of biorecognition elements. The protocols and characterization techniques outlined in this guide offer a systematic approach to the fabrication of 3-MPOH-based biosensors. By understanding the underlying principles and meticulously validating each step of the process, researchers can develop highly sensitive, selective, and reliable biosensing devices for a myriad of applications in research, diagnostics, and drug development.
References
- 1. Long-term stability of self-assembled monolayers on 316L stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modification of gold electrodes via non-covalent interactions - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. New nanostructured electrochemical biosensors based on three-dimensional (3-mercaptopropyl)-trimethoxysilane network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Electrochemical Immunosensors in Clinical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical Impedance Spectroscopy: Experiment, Model, and App | COMSOL Blog [comsol.com]
- 10. EIS Electrochemical Impedance Spectroscopy [novocontrol.de]
- 11. 2024.sci-hub.cat [2024.sci-hub.cat]
- 12. Immobilized Enzymes in Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Applications of Electrochemical Immunosensors in the Detection of Disease Biomarkers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical DNA Biosensor Based on Mercaptopropionic Acid-Capped ZnS Quantum Dots for Determination of the Gender of Arowana Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of the DNA-based biosensors for high performance in detection of molecular biomarkers: More rapid, sensitive, and universal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle-Based DNA Biosensor: Synthesis of Novel Manganese Nanoparticles Applied in the Development of a Sensitive Electrochemical Double-Stranded/Single-Stranded DNA Biosensor | MDPI [mdpi.com]
Enzymatic synthesis of oligosaccharides using a 3-Mercaptopropanol linker
Application Note & Protocol
A Chemoenzymatic Strategy for Oligosaccharide Synthesis and Functionalization Using a Stable, Activatable 3-Mercaptopropanol Linker
Abstract
The synthesis of structurally defined oligosaccharides is a significant challenge that limits progress in glycobiology and the development of carbohydrate-based therapeutics. This guide details a powerful chemoenzymatic strategy that combines the precision of enzymatic glycosylation with the flexibility of chemical synthesis. We introduce the use of a this compound linker, which is first attached to a monosaccharide acceptor. This linker is stable throughout subsequent enzymatic elongation steps catalyzed by glycosyltransferases but can be selectively activated for downstream conjugation or replacement.[1][2][3] This methodology provides a robust and versatile platform for creating complex glycans for applications ranging from enzyme activity probes to the construction of glycan microarrays and targeted drug conjugates.
Introduction: Overcoming the Glycan Synthesis Challenge
Oligosaccharides and glycoconjugates are central to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogenesis.[4][5] However, accessing pure, structurally defined glycans for research and development is notoriously difficult due to their complex, branched structures and stereochemistry.[6][7] While purely chemical synthesis requires demanding protecting-group manipulations, purely enzymatic synthesis can be limited by enzyme availability.[5][7]
Chemoenzymatic synthesis offers a compelling solution by merging the strengths of both approaches.[6][8] This strategy often involves chemically synthesizing a core structure or a modified acceptor, which is then elaborated using highly specific glycosyltransferase (GT) enzymes.[9][10] GTs catalyze the formation of glycosidic bonds with exquisite regio- and stereoselectivity, obviating the need for complex protecting-group chemistry.[11][12]
A key innovation in this field is the use of functional linkers at the reducing end of the saccharide. The this compound linker is particularly advantageous. Its thioether bond is stable to the aqueous conditions of enzymatic reactions, yet the thiol group offers a reactive handle for subsequent applications.[1][2] Furthermore, the entire linker can act as a leaving group upon activation, allowing the synthesized oligosaccharide to be transferred to other nucleophiles, rendering the linker "traceless."[1][3] This guide provides the scientific principles and detailed protocols for this versatile synthesis strategy.
Principle of the Method: A Three-Stage Workflow
The strategy is executed in three main stages: (I) Linker Installation , (II) Enzymatic Elongation , and (III) Downstream Functionalization . A carbohydrate bearing a C1 thiol group is first functionalized with the this compound linker via a photochemical reaction. This glycosyl acceptor is then elongated using specific glycosyltransferases and their corresponding activated sugar-nucleotide donors. The final, thiol-functionalized oligosaccharide can be purified and then used in various downstream applications, such as immobilization or further chemical conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound as a traceless linker for chemical and enzymatic synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosyltransferase-catalyzed synthesis of bioactive oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 6. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]
- 8. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans [frontiersin.org]
- 10. Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Glycosyl Hydrolases and Glycosyltransferases in the Synthesis of ...: Ingenta Connect [ingentaconnect.com]
Application Note: 3-Mercaptopropanol Functionalization of Polymer Surfaces for Advanced Biomedical Applications
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Thiol-Functionalized Surfaces
The precise control of surface chemistry is a cornerstone of modern materials science, particularly in the fields of biomedical engineering and drug development. Unmodified polymer surfaces are often biologically inert, exhibiting poor biocompatibility or lacking the specific functionalities required for interaction with biological systems.[1][2] Surface functionalization addresses this by introducing desired chemical groups without altering the bulk properties of the polymer.[3]
Among the most versatile functional groups are thiols (-SH). The thiol group, provided by molecules such as 3-Mercaptopropanol (3-MP), serves as a powerful chemical handle. Its high nucleophilicity and susceptibility to oxidation allow for the formation of stable thioether and disulfide bonds, respectively. More importantly, it is an ideal participant in "click" chemistry reactions, such as the thiol-ene reaction, which offers high efficiency, regioselectivity, and mild reaction conditions, making it perfect for covalently immobilizing sensitive biomolecules like peptides, proteins, and drugs.[4][5][6] 3-MP is an exemplary reagent for this purpose, featuring a primary thiol for robust reactivity and a terminal hydroxyl group that enhances surface hydrophilicity, which is often crucial for improving biocompatibility and reducing non-specific protein adsorption.[7]
This guide provides a detailed exploration of the mechanisms, protocols, and characterization techniques for the successful functionalization of polymer surfaces using this compound, empowering researchers to develop next-generation biomaterials, biosensors, and drug delivery platforms.
Core Reaction Mechanisms: The Chemistry of Thiol Immobilization
The choice of functionalization strategy is dictated by the polymer's intrinsic chemistry. The most direct and widely used method for immobilizing 3-MP is the radical-mediated thiol-ene reaction, which is applicable to polymers containing carbon-carbon double bonds (alkenes or 'enes').
Radical-Mediated Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a step-growth radical addition process that proceeds with high efficiency under UV irradiation or thermal initiation.[8][9] Its insensitivity to oxygen and water makes it exceptionally robust for a variety of applications.[8][10]
The mechanism involves several key steps:
-
Initiation: A photoinitiator (e.g., DMPA) or thermal initiator (e.g., AIBN) absorbs energy and fragments into free radicals.
-
Propagation (Chain Transfer): The initiator radical abstracts a hydrogen atom from the thiol group of 3-MP, generating a thiyl radical (RS•). This thiyl radical then adds across an alkene group on the polymer surface, forming a carbon-centered radical. This new radical then abstracts a hydrogen from another 3-MP molecule, regenerating the thiyl radical and completing the addition cycle. This chain-transfer mechanism allows the reaction to proceed efficiently.
-
Termination: The reaction ceases when two radicals combine.
This step-growth mechanism leads to delayed gelation and uniform network formation, which is highly advantageous for creating homogeneous surface modifications.[5][8]
Protocols for this compound Functionalization
The following protocols provide step-by-step methodologies for functionalizing polymer surfaces. It is imperative to perform all steps in a clean environment (e.g., a fume hood or cleanroom) to prevent surface contamination.
Protocol 1: Photoinitiated "Grafting-To" of 3-MP onto Alkene-Bearing Polymer Surfaces
This protocol is suitable for polymers that already possess alkene functionalities, such as those containing allyl, vinyl, or norbornene groups.[11]
1. Materials and Equipment:
-
Alkene-bearing polymer substrate (e.g., allyl-functionalized polymer brush, polybutadiene film)
-
This compound (3-MP), >98% purity
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or a 50% Ethanol solution for some substrates[12])
-
UV lamp (e.g., 365 nm, with controlled intensity)
-
Reaction vessel with a quartz window
-
Ultrasonic bath
-
Nitrogen or Argon gas source
2. Substrate Preparation:
-
Clean the polymer substrate by sonicating for 15 minutes each in acetone, then isopropanol, and finally deionized water.
-
Dry the substrate thoroughly under a stream of nitrogen gas.
-
For oxygen-sensitive substrates, perform a final plasma cleaning step if available.
3. Reaction Procedure:
-
Prepare a reaction solution by dissolving 3-MP (e.g., 0.5 M) and DMPA (e.g., 5 mol% relative to 3-MP) in the chosen anhydrous solvent. Causality: The initiator concentration is critical; too low, and the reaction is inefficient, too high, and homopolymerization or side reactions can occur.
-
Place the cleaned, dry polymer substrate in the reaction vessel.
-
Transfer the reaction solution into the vessel, ensuring the substrate is fully submerged.
-
Purge the vessel with nitrogen or argon for 20-30 minutes to remove oxygen, which can quench the radical reaction.
-
Position the UV lamp approximately 10-15 cm from the quartz window of the reaction vessel.
-
Irradiate the substrate with UV light for 1-2 hours. Causality: Reaction time depends on UV intensity, reagent concentration, and the density of 'ene' groups on the surface. Pilot experiments are recommended to optimize this parameter.
-
After irradiation, turn off the lamp and remove the substrate from the reaction solution.
4. Post-Reaction Cleanup:
-
Rinse the functionalized substrate thoroughly with the reaction solvent to remove unreacted reagents.
-
Sonicate the substrate for 10 minutes in fresh solvent to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
Store the functionalized substrate in a desiccator or under an inert atmosphere prior to characterization or further use.
Protocol 2: Two-Step Functionalization via Surface Activation and Esterification
This protocol is designed for polymers lacking alkene groups but possessing functionalities that can be converted to carboxylic acids, such as polyesters (e.g., PET) or polyacrylates (e.g., PMMA).
1. Materials and Equipment:
-
Polymer substrate (e.g., Polyethylene terephthalate - PET film)
-
Sodium Hydroxide (NaOH) for hydrolysis
-
Hydrochloric Acid (HCl) for neutralization
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP) catalyst
-
This compound (3-MP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
2. Step 1: Surface Activation (Hydrolysis)
-
Immerse the cleaned polymer substrate in an aqueous NaOH solution (e.g., 2 M) for 30-60 minutes at 50°C to hydrolyze surface ester groups into carboxylic acids and hydroxyls.
-
Rinse the substrate thoroughly with deionized water until the rinseate is neutral (pH ~7).
-
Dip the substrate briefly in a dilute HCl solution (0.1 M) to protonate the carboxylate groups, then rinse again with deionized water.
-
Dry the substrate completely, first with nitrogen and then in a vacuum oven at a temperature below the polymer's glass transition temperature.
3. Step 2: Esterification with 3-MP
-
In a moisture-free environment, prepare a solution of 3-MP (e.g., 0.4 M) and DMAP (0.1 eq) in anhydrous DCM.
-
Add DCC (1.2 eq) to the solution and stir for 10 minutes. Causality: DCC activates the carboxylic acid groups on the polymer surface, making them susceptible to nucleophilic attack by the hydroxyl group of 3-MP. DMAP acts as a catalyst to accelerate the reaction.
-
Immerse the activated polymer substrate in the reaction solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature under a nitrogen atmosphere.
-
Remove the substrate and wash extensively with DCM, followed by methanol, to remove the dicyclohexylurea (DCU) byproduct and other reagents.
-
Dry the functionalized substrate under nitrogen and store appropriately.
Validation: Characterization of Functionalized Surfaces
Successful functionalization must be verified. A multi-technique approach provides a self-validating system, confirming the chemical and physical changes to the polymer surface.[13]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique that provides the elemental composition of the top 5-10 nm of a material.[14][15] It is the most definitive method for confirming the presence of 3-MP on the surface.
-
Expected Outcome: The survey scan of a successfully functionalized surface will show a new peak corresponding to sulfur. High-resolution scans of the S 2p region should reveal a doublet with the S 2p3/2 component at approximately 163-164 eV, characteristic of a thiol or thioether.[12][16]
| Element | Spectral Region | Expected Binding Energy (eV) | Rationale for Analysis |
| Sulfur | S 2p | ~163-164 | Direct evidence of successful 3-MP grafting. |
| Carbon | C 1s | ~285.0 (C-C/C-H), ~286.5 (C-S/C-O) | Deconvolution can show an increase in the C-S/C-O component. |
| Oxygen | O 1s | ~532-533 | Can be used to monitor changes in surface oxidation or hydroxyl presence. |
Table 1: Expected XPS binding energies for 3-MP functionalized surfaces.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
ATR-FTIR probes the vibrational modes of chemical bonds at the surface, providing molecular-level information about the functional groups present.[17]
-
Expected Outcome:
-
For Protocol 1 (Thiol-ene): A significant decrease or complete disappearance of alkene-related peaks (e.g., C=C stretch ~1640 cm⁻¹, =C-H stretch >3000 cm⁻¹).
-
For both protocols: The appearance of a weak S-H stretching vibration around 2550-2600 cm⁻¹ may be observed, though this peak is often of low intensity.[18][19] The presence of C-S bonds can also be inferred from changes in the fingerprint region (600-800 cm⁻¹).[20]
-
Contact Angle Goniometry
This technique measures the angle a liquid droplet makes with the surface, providing a quantitative measure of surface wettability.[21][22] The introduction of polar -SH and -OH groups from 3-MP is expected to increase the surface energy and, consequently, the hydrophilicity.
-
Expected Outcome: A significant decrease in the static water contact angle compared to the unmodified polymer surface. A more hydrophilic surface is indicated by a lower contact angle.
| Polymer Substrate | Typical Unmodified WCA | Expected Post-Functionalization WCA |
| Polystyrene (PS) | ~90° | < 70° |
| Poly(methyl methacrylate) (PMMA) | ~70° | < 55° |
| Polyethylene terephthalate (PET) | ~80° | < 60° |
Table 2: Representative changes in Water Contact Angle (WCA) after 3-MP functionalization.
References
- 1. Surface Functionalities of Polymers for Biomaterial Applications [mdpi.com]
- 2. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface functionalisation of polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Study of thiol–ene chemistry on polymer brushes and application to surface patterning and protein adsorption - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Surface modifications and molecular imprinting of polymers in medical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile Functionalization of Polymer Surfaces in Aqueous and Polar Organic Solvents via 3-Mercaptopropylsilatrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polymers - Surface Analysis Applications [phi.com]
- 14. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 15. doras.dcu.ie [doras.dcu.ie]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Long-wave infrared transparent sulfur polymers enabled by symmetric thiol cross-linker - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. nanoscience.com [nanoscience.com]
- 22. users.aalto.fi [users.aalto.fi]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of 3-Mercaptopropanol in Solution
Welcome to the technical support center for 3-Mercaptopropanol (3-MP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the oxidation of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the stability and reactivity of 3-MP in your experiments.
Introduction: The Challenge of Thiol Oxidation
This compound (HS(CH2)3OH) is a versatile bifunctional molecule utilized in various applications, including organic synthesis, as a corrosion inhibitor, and in the production of pharmaceuticals and personal care products.[1] Its utility stems from the reactivity of its thiol (-SH) group.[1] However, this reactivity also makes it susceptible to oxidation, primarily forming a disulfide-linked dimer (3,3'-disulfanediyldipropan-1-ol). This oxidation can significantly impact experimental outcomes by reducing the concentration of the active thiol species and introducing impurities. Understanding and mitigating this oxidative process is critical for reliable and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter related to 3-MP oxidation and provides actionable solutions.
Problem 1: My reaction yield is consistently low, and I suspect 3-MP degradation.
Possible Cause: Oxidation of this compound to its disulfide dimer is a likely culprit, reducing the amount of active thiol available for your reaction. This is often accelerated by the presence of dissolved oxygen, trace metal ions, and alkaline pH.
Solutions:
-
Deoxygenate Your Solvents: Dissolved atmospheric oxygen is a primary driver of thiol oxidation.[2][3] Before adding 3-MP, thoroughly degas all solvents and buffers.
-
Protocol: Solvent Degassing (Sparging Method)
-
Place your solvent in a flask with a stir bar.
-
Insert a long needle or glass pipette connected to an inert gas source (Argon or Nitrogen) and ensure the tip is below the solvent surface.
-
Bubble the inert gas through the solvent for at least 15-30 minutes while stirring.[4]
-
Maintain a positive pressure of inert gas over the solvent during your experiment.
-
-
-
Control the pH: The thiolate anion (R-S⁻), which is more prevalent at higher pH, is significantly more susceptible to oxidation than the protonated thiol (R-SH).[4][5]
-
Recommendation: If your experimental conditions allow, maintaining a slightly acidic to neutral pH (pH 6.0-7.5) can slow the rate of oxidation.
-
-
Incorporate a Chelating Agent: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[4][5]
-
Recommendation: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-10 mM to your buffers to sequester these metal ions.[4]
-
Problem 2: I observe an unknown impurity in my analysis (e.g., HPLC, LC-MS) that increases over time.
Possible Cause: This impurity is likely the disulfide dimer of 3-MP. Its concentration will increase as the thiol is oxidized.
Solutions:
-
Analytical Confirmation:
-
Mass Spectrometry (MS): The expected mass of the 3-MP dimer (C6H14O2S2) is approximately 182.3 g/mol . Look for this mass in your analysis.
-
Chromatography: The dimer is less polar than the monomer and will likely have a different retention time.
-
-
Implement Preventative Measures:
-
Use Freshly Prepared Solutions: Prepare your 3-MP solutions immediately before use.
-
Store Under Inert Atmosphere: If you must store a stock solution, do so in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a cool temperature.[6] The safety data sheet for 3-MP recommends storing it in a cool, well-ventilated place in a tightly closed container.[6][7]
-
Add an Antioxidant: For applications where it won't interfere, consider adding a more readily oxidizable, non-thiol antioxidant to your solution.
-
Problem 3: My 3-MP solution has developed a slight turbidity or precipitate.
Possible Cause: While the 3-MP dimer is a liquid, higher-order oxidation products or complexes with metal ions could potentially be less soluble.
Solutions:
-
Verify Purity: Before use, ensure the purity of your starting 3-MP.
-
Filter the Solution: If the turbidity is minor, you may be able to filter the solution (e.g., through a 0.22 µm syringe filter) before use, but this does not solve the underlying oxidation issue.
-
Re-evaluate Handling Procedures: This is a strong indicator that your preventative measures against oxidation are insufficient. Review the protocols for deoxygenating solvents, controlling pH, and using chelating agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound oxidation?
A1: The primary mechanism involves the oxidation of the thiol group (-SH). This can proceed through a radical mechanism, often initiated by dissolved oxygen, especially in the presence of catalytic amounts of transition metal ions.[2][3] The thiol is converted to a thiyl radical (RS•), which then reacts with another thiyl radical to form a disulfide bond (RS-SR). The deprotonated form of the thiol, the thiolate anion (RS⁻), is more susceptible to this oxidation.[4][5]
Q2: Can I use a reducing agent like DTT or TCEP to prevent the oxidation of 3-MP?
A2: While reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are excellent for reducing disulfide bonds back to free thiols, their use to prevent the oxidation of another thiol like 3-MP can be complex.[4][5]
-
DTT and other thiol-based reducing agents: These will also be susceptible to oxidation and could compete in reactions where the thiol group of 3-MP is the intended reactant.
-
TCEP: As a non-thiol-containing reducing agent, TCEP is often a better choice as it won't compete in thiol-specific reactions like thiol-maleimide conjugations.[4][5] It is also more stable over a wider pH range.[5] However, adding any reducing agent will alter the chemical environment of your experiment, which must be considered.
Q3: What are the ideal storage conditions for neat this compound and its solutions?
A3:
-
Neat this compound: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[6][7][8] It is also recommended to protect it from light.
-
This compound Solutions: Aqueous solutions are particularly prone to oxidation. If storage is necessary, it is best to flash-freeze aliquots of freshly prepared, deoxygenated solutions and store them at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Q4: How can I detect and quantify the oxidation of 3-MP in my sample?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate 3-MP from its more non-polar disulfide dimer. Quantification can be achieved using a UV detector (thiols and disulfides have weak absorbance at ~220 nm) or, more sensitively, with a mass spectrometer (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to separate and identify 3-MP and its oxidation products.[9]
-
Ellman's Reagent (DTNB): This colorimetric assay can be used to quantify the concentration of free thiols in your solution. A decrease in the free thiol concentration over time would indicate oxidation.
Visualization of Prevention Strategies
The following workflow provides a decision-making process for minimizing this compound oxidation.
Caption: Workflow for Preventing 3-MP Oxidation.
Quantitative Data Summary
| Parameter | Condition | Effect on Thiol Stability | Reference |
| Dissolved Gas | Air (Oxygen) | Promotes rapid oxidation | [2][3] |
| Inert Gas (N₂, Ar) | Significantly inhibits oxidation | [4][10] | |
| pH | > 8.0 (Alkaline) | Accelerates oxidation due to thiolate formation | [4][5] |
| 6.0 - 7.5 (Acidic to Neutral) | Slows the rate of oxidation | [4] | |
| Metal Ions | Cu²⁺, Fe³⁺ | Catalyze oxidation | [4][5] |
| None (with EDTA) | Prevents metal-catalyzed oxidation | [4] | |
| Temperature | Elevated | Can increase oxidation rate | [11] |
| Cool (as per storage recs.) | Slows degradation | [6] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hmdb.ca [hmdb.ca]
- 8. fishersci.com [fishersci.com]
- 9. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
Technical Support Center: Troubleshooting 3-Mercaptopropanol Self-Assembled Monolayers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for the formation of Self-Assembled Monolayers (SAMs) using 3-Mercaptopropanol. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to diagnose and resolve common issues encountered during your experiments, ensuring the formation of high-quality, consistent monolayers.
Introduction to this compound SAMs
This compound is a short-chain thiol that is frequently used to create hydrophilic surfaces due to its terminal hydroxyl group. The formation of a dense, well-ordered SAM is a delicate process governed by the strong affinity of sulfur for gold surfaces and the intermolecular forces between adjacent molecules.[1][2] However, the short alkyl chain of this compound results in weaker van der Waals interactions compared to longer-chain thiols, making the formation of a highly ordered monolayer more challenging and susceptible to disruption.[3] This guide will address the specific difficulties that can arise from this characteristic.
Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common problems observed in the lab.
Question 1: Why is my SAM coverage incomplete or patchy?
Incomplete monolayer formation is arguably the most frequent issue. This is often diagnosed by techniques like Atomic Force Microscopy (AFM), which reveals bare patches of the gold substrate, or by inconsistent electrochemical behavior.
Root Causes & Solutions:
-
Substrate Contamination: The gold surface must be pristine for the thiol to adsorb uniformly. Even a sub-monolayer of organic contaminants will block adsorption sites.
-
Expert Insight: The gold-thiol bond formation is a surface-limited reaction. If the surface is not uniformly reactive due to contamination, the SAM will nucleate and grow preferentially on the clean areas, leading to a patchy film.
-
Solution: Implement a rigorous, multi-step cleaning protocol. A highly effective and widely used method is cleaning with a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂), followed by thorough rinsing with ultrapure water and ethanol, and finally drying under a stream of inert gas like nitrogen or argon.[4][5] Safety Note: Piranha solution is extremely corrosive and reactive; handle with extreme caution in a fume hood.
-
-
Insufficient Incubation Time: SAM formation is a two-step process: an initial, rapid adsorption of thiol molecules followed by a much slower reorganization phase where the molecules arrange into a more ordered, dense layer.[6]
-
Expert Insight: The short chain of this compound means there are weaker lateral interactions to drive the ordering process. Therefore, it may require more time than longer-chain thiols to achieve a densely packed state.
-
Solution: Extend the incubation time. While initial adsorption can occur in minutes, allowing the substrate to incubate in the thiol solution for 12-24 hours is often necessary to achieve a well-ordered monolayer.
-
-
Sub-Optimal Thiol Concentration: The concentration of this compound in the solution is a critical parameter.
-
Expert Insight: If the concentration is too low, the diffusion of molecules to the surface is slow, leading to incomplete coverage in a reasonable timeframe. Conversely, a very high concentration can lead to the rapid formation of a disordered layer with trapped solvent molecules and other impurities, which may not have the time to reorganize into a stable, dense film.
-
Solution: The optimal concentration is typically in the range of 1-10 mM in ethanol. If you suspect concentration-related issues, it is advisable to run a small optimization experiment with concentrations across this range.
-
Question 2: My SAM has formed, but it appears disordered and has a high defect density. What went wrong?
A disordered SAM will not provide the desired surface properties and can lead to inconsistent results in downstream applications. This can be identified by a high degree of surface roughness in AFM images or broad, ill-defined peaks in cyclic voltammetry.
Root Causes & Solutions:
-
Purity of this compound and Solvent: Even small amounts of contaminants can be preferentially adsorbed or disrupt the packing of the monolayer.[1][6]
-
Expert Insight: Common impurities in thiols can include disulfides or other thiol species. These can co-adsorb onto the surface and, due to differences in size or functionality, prevent the this compound molecules from forming a close-packed, ordered structure. Similarly, water in the ethanol solvent can affect the solubility and adsorption kinetics.
-
Solution: Use the highest purity this compound available (ideally >95%). The solvent, typically 200-proof ethanol, should be anhydrous and of spectroscopic grade.[7] It is also good practice to degas the solvent to remove dissolved oxygen, which can oxidize the thiol.
-
-
Sub-Optimal Deposition Temperature: The temperature at which the SAM is formed influences the mobility of the adsorbed molecules on the surface.
-
Expert Insight: Higher temperatures provide the adsorbed molecules with more thermal energy to overcome kinetic barriers, allowing them to move on the surface and find their lowest energy state in a well-ordered domain. This process is akin to annealing.[8]
-
Solution: Consider performing the SAM formation at a slightly elevated temperature, for example, 40-60°C. This can significantly improve the ordering and reduce defects, particularly for short-chain thiols.[8][9]
-
-
Post-Formation Rinsing Procedure: An aggressive rinsing procedure can physically disrupt the monolayer, while an inadequate one can leave physisorbed (loosely bound) molecules on the surface.
-
Expert Insight: Physisorbed molecules are not covalently bound to the gold and will create a disordered top layer.
-
Solution: After removing the substrate from the deposition solution, rinse it gently with fresh, clean ethanol to remove any non-chemisorbed molecules. Sonication in fresh solvent for a short period (1-3 minutes) can also be an effective way to remove physisorbed material without damaging the underlying SAM.[7]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues with this compound SAM formation.
Caption: A workflow for diagnosing and resolving incomplete or disordered SAM formation.
Visualizing an Ideal vs. Incomplete SAM
The quality of a SAM is determined by the packing and orientation of the molecules on the surface.
Caption: Comparison of a well-ordered SAM and a disordered SAM with defects and contamination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended protocol for forming a this compound SAM?
A1: Here is a robust, field-proven protocol:
Experimental Protocol: this compound SAM Formation
-
Substrate Cleaning: a. Immerse the gold substrate in piranha solution (7:3 H₂SO₄:H₂O₂) for 5-10 minutes. (CAUTION: EXTREME HAZARD) b. Thoroughly rinse with copious amounts of ultrapure (18.2 MΩ·cm) water. c. Rinse with absolute ethanol. d. Dry the substrate under a stream of high-purity nitrogen or argon. Use immediately.[4][5]
-
Solution Preparation: a. Prepare a 1-5 mM solution of this compound in absolute ethanol. b. Use a clean glass vial. It's good practice to dedicate vials to specific thiols to avoid cross-contamination.[7]
-
SAM Formation: a. Immerse the freshly cleaned gold substrate into the thiol solution. b. To minimize oxidation, it is recommended to purge the vial with nitrogen or argon before sealing.[7] c. Allow the self-assembly to proceed for 12-24 hours at room temperature or slightly elevated (40-60°C) for better ordering.[8]
-
Rinsing and Drying: a. Remove the substrate from the solution with clean tweezers. b. Rinse thoroughly with fresh ethanol to remove physisorbed molecules. c. Dry again under a stream of nitrogen or argon. d. For a more rigorous clean, you can sonicate the sample in fresh ethanol for 1-3 minutes, followed by a final rinse and drying.[7]
Q2: How can I characterize the quality of my this compound SAM?
A2: A multi-technique approach is best:
-
Contact Angle Goniometry: A simple and quick method. A hydrophilic surface from a successful this compound SAM should exhibit a low water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and can confirm the presence of the sulfur-gold bond.[9][10]
-
Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM): Allows for direct visualization of the surface morphology, showing coverage, defects, and ordering.[8][9]
-
Ellipsometry: Measures the thickness of the monolayer.
-
Cyclic Voltammetry (CV): Can be used to assess the blocking properties of the SAM against redox probes. A well-formed SAM will block electron transfer to the electrode surface.[9]
Q3: Can I use a solvent other than ethanol?
A3: While ethanol is the most common and generally recommended solvent for alkanethiol SAMs, other polar solvents can be used.[7] However, the choice of solvent can influence the solubility of the thiol, the kinetics of SAM formation, and the final structure of the monolayer.[11] If you deviate from using ethanol, it is crucial to ensure the this compound is fully soluble and to re-optimize your formation parameters.
Q4: My SAM seems to degrade over time. How can I improve its stability?
A4: Thiol-based SAMs on gold can be susceptible to oxidation, especially when exposed to air and light.[12]
-
Storage: Store your SAM-coated substrates under an inert atmosphere (e.g., in a nitrogen-filled desiccator) and in the dark.
-
Use Freshly Prepared Samples: For the most critical applications, it is always best to use freshly prepared SAMs.
-
Consider Dithiols: For applications requiring higher stability, consider using molecules with two thiol groups, which can form a more stable, bidentate linkage to the gold surface.[13]
Summary of Key Parameters
The following table summarizes the critical experimental parameters and their impact on the quality of your this compound SAM.
| Parameter | Typical Range | Impact on SAM Quality | Justification |
| Substrate Cleanliness | Atomically clean | Critical. The primary determinant of SAM completeness and uniformity. | Contaminants block adsorption sites, leading to defects and patchy coverage.[4][5] |
| Thiol Purity | >95% | High. Impurities co-adsorb and disrupt the ordered packing of the monolayer. | Even small percentages of contaminants can significantly alter the final monolayer composition.[1] |
| Solvent Purity | Anhydrous, spectroscopic grade | High. Water and other impurities can interfere with the self-assembly process. | Solvent interactions play a crucial role in the kinetics and thermodynamics of SAM formation.[11] |
| Thiol Concentration | 1 - 10 mM | Moderate. Affects the rate of formation and initial ordering. | Balances diffusion kinetics with the time needed for molecular reorganization. |
| Incubation Time | 12 - 24 hours | High. Crucial for allowing the monolayer to anneal into a well-ordered state. | The reorganization from a disordered to an ordered phase is a slow process.[6][9] |
| Temperature | 20 - 60 °C | Moderate. Higher temperatures can improve ordering and reduce defects. | Provides thermal energy for adsorbed molecules to overcome kinetic barriers and find optimal packing.[8][9] |
References
- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 2. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. louis.uah.edu [louis.uah.edu]
- 5. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [opus4.kobv.de]
Technical Support Center: Optimizing Reaction Conditions for 3-Mercaptopropanol Conjugation
Welcome to the technical support center for 3-Mercaptopropanol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
This compound (3-MPA) is a bifunctional molecule containing both a thiol (-SH) and a hydroxyl (-OH) group.[1] In bioconjugation, it is often used as a linker to connect two molecules, such as a protein and a drug, or a protein and a solid support.[2] Its thiol group provides a reactive handle for specific conjugation chemistries, while the hydroxyl group can increase the hydrophilicity of the resulting conjugate.
Q2: What is the most common reaction for conjugating this compound?
The most prevalent and efficient method for conjugating this compound is the reaction of its thiol group with a maleimide-activated molecule.[3] This Michael addition reaction forms a stable thioether bond.[3]
Q3: What is the optimal pH for this compound conjugation via the thiol-maleimide reaction?
The optimal pH for the thiol-maleimide reaction is a compromise between two factors: the need for a deprotonated thiolate anion (RS-) for the reaction to occur, and the desire to minimize side reactions. The pKa of the thiol group in this compound is approximately 10.05.[4][5] For the thiol to be nucleophilic, the pH should be near or above the pKa. However, at high pH, maleimides can hydrolyze or react with primary amines (e.g., lysine residues on a protein). Therefore, the recommended pH range for most thiol-maleimide conjugations is 6.5 to 7.5 .[6]
Q4: Can the hydroxyl group of this compound interfere with the conjugation reaction?
Under the standard conditions for thiol-maleimide conjugation (pH 6.5-7.5), the hydroxyl group of this compound is generally not reactive and will not interfere with the reaction. The thiol group is significantly more nucleophilic under these conditions. However, under different reaction conditions, such as those involving strong acids or specific activating agents, the hydroxyl group could potentially participate in side reactions.[7][8]
Q5: How do I conjugate this compound to a protein that doesn't have a maleimide group?
If your protein of interest does not have a reactive maleimide group, you can introduce one using a heterobifunctional crosslinker. A common strategy is to use a crosslinker with an N-hydroxysuccinimide (NHS) ester on one end and a maleimide on the other, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or its water-soluble analog, Sulfo-SMCC.[4][5][6] The NHS ester reacts with primary amines (like the side chain of lysine residues) on the protein, thereby introducing a maleimide group that can then react with the thiol of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inefficient Thiol Deprotonation | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5. While a higher pH increases the concentration of the reactive thiolate, it also increases the rate of maleimide hydrolysis. |
| Maleimide Hydrolysis | Prepare maleimide-activated reagents immediately before use. Avoid storing them in aqueous solutions for extended periods. | |
| Oxidized Thiol | The thiol group of this compound can oxidize to form disulfides. Consider a pre-reduction step using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by its removal before adding the maleimide-activated component. | |
| Steric Hindrance | The conjugation site on the protein may be sterically inaccessible. Consider using a crosslinker with a longer spacer arm to increase the distance between the protein and this compound.[9] | |
| Precipitation of Conjugate | Hydrophobicity | The crosslinker or the resulting conjugate may be hydrophobic, leading to aggregation and precipitation. Use a water-soluble crosslinker like Sulfo-SMCC.[5] If precipitation persists, consider adding organic co-solvents like DMSO or DMF, but be mindful of their potential effects on protein stability. |
| Non-specific Conjugation | Reaction with Amines | If the pH is too high (above 7.5), the maleimide group can react with primary amines on the protein. Maintain the pH within the recommended 6.5-7.5 range. |
| Cleavage of the Conjugate | Retro-Michael Reaction | The thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols. To increase stability, the succinimide ring can be hydrolyzed to the more stable ring-opened form by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after the initial conjugation. |
Experimental Protocols
Protocol: Two-Step Conjugation of this compound to a Protein Using SMCC Crosslinker
This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., antibodies) using the heterobifunctional crosslinker SMCC.
Materials
-
Protein to be conjugated (in an amine-free buffer like PBS)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Desalting columns (e.g., spin columns or gel filtration columns)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Step 1: Activation of the Protein with SMCC
-
Prepare the Protein: Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[5]
-
Prepare SMCC Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-50 mM.[4] SMCC is moisture-sensitive, so allow the vial to come to room temperature before opening.[4]
-
Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution.[4][9] The final concentration of the crosslinker should be between 0.5 to 5.0 mM.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[4][6][9]
-
Removal of Excess SMCC: Remove the unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.[4][9] This is a critical step to prevent the maleimide group from being quenched in the next step.
Step 2: Conjugation of this compound to the Activated Protein
-
Prepare this compound Solution: Prepare a stock solution of this compound in the Conjugation Buffer.
-
Reaction: Add a 10- to 50-fold molar excess of this compound to the maleimide-activated protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
Quenching (Optional): To quench any unreacted maleimide groups, you can add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM and incubate for an additional 30 minutes.
-
Purification of the Conjugate: Remove unreacted this compound and other small molecules by dialysis, size-exclusion chromatography, or another suitable protein purification method.[][11]
Workflow Diagram
Caption: Two-step conjugation of this compound to a protein.
Visualization of Key Relationships
pH Optimization for Thiol-Maleimide Conjugation
Caption: Balancing factors for optimal pH in thiol-maleimide conjugation.
References
- 1. sinobiological.com [sinobiological.com]
- 2. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 3. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteochem.com [proteochem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 11. Protein Purification Methods | Phenomenex [phenomenex.com]
How to remove disulfide byproducts from 3-Mercaptopropanol reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Mercaptopropanol (3-MP). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation and removal of its common disulfide byproduct, 3,3'-disulfanediylbis(propan-1-ol).
Introduction: The Challenge of Disulfide Formation
This compound (HS(CH₂)₃OH) is a versatile bifunctional molecule widely used in pharmaceutical development and chemical synthesis.[1][2] Its thiol (-SH) group is highly reactive and susceptible to oxidation, especially when exposed to air (atmospheric oxygen), leading to the formation of a disulfide-linked dimer.[3] This homodimerization is a common side reaction that can complicate purification and reduce the yield of the desired product.[3] Understanding the strategies to prevent its formation and effectively remove it post-reaction is critical for successful synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the disulfide of this compound forming in my reaction?
A1: Thiol groups (-SH) are readily oxidized to form disulfide bonds (S-S). This process is often initiated by:
-
Exposure to atmospheric oxygen: This is the most common cause, particularly during prolonged reaction times, workup, or purification steps like chromatography.[3]
-
Presence of oxidizing agents: Trace impurities or certain reaction conditions can accelerate oxidation.
-
Basic pH: A higher pH deprotonates the thiol to form a more nucleophilic thiolate anion, which can be more susceptible to oxidation.
Q2: Can I prevent the disulfide from forming in the first place?
A2: While complete prevention is challenging, you can significantly minimize its formation by:
-
Working under an inert atmosphere: Performing reactions and transfers under nitrogen or argon gas can effectively exclude oxygen.[3]
-
Using deoxygenated solvents: Bubbling nitrogen or argon through your solvents before use removes dissolved oxygen.[4]
-
Controlling pH: Maintaining a neutral or slightly acidic pH can reduce the rate of oxidation.[5]
Q3: What are the main strategies for removing the disulfide byproduct?
A3: The two primary strategies are:
-
Reductive Cleavage: The disulfide bond is chemically reduced back to the free thiol using a reducing agent. This is often the most efficient method.
-
Physical Separation: Techniques like column chromatography or extraction are used to separate the desired thiol-containing product from the disulfide byproduct. This is viable when the polarity difference is significant.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Scenario 1: "After my reaction, TLC and LC-MS analysis show a significant amount of the disulfide byproduct. Which removal method should I choose?"
A: Your choice depends on the stability of your desired product and the downstream application.
-
Is your product stable to mild reducing agents? If yes, a reductive workup is the most effective approach. It converts the byproduct back into your starting material (or a related thiol), simplifying purification.
-
Is your product sensitive to reducing agents or are you concerned about introducing new reagents? If so, chromatographic separation is the better choice, provided there is a sufficient difference in polarity between your product and the disulfide.
Here is a decision-making workflow to guide your choice:
Caption: Decision workflow for purification strategy.
Scenario 2: "I tried a reductive workup with Dithiothreitol (DTT), but now I'm struggling to remove the DTT and its oxidized form."
A: This is a common challenge with thiol-based reducing agents like DTT or β-mercaptoethanol.
-
Solution 1: Use a Phosphine-Based Reducing Agent. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent alternative. It is a non-thiol, odorless, and powerful reducing agent that is highly soluble in water.[6][7] Its oxidized form is also water-soluble, making it easily removable via an aqueous wash if your product is organic-soluble.
-
Solution 2: Use Immobilized TCEP. For sensitive or water-soluble products, an immobilized TCEP resin can be used. The reducing agent is on a solid support, which can be filtered off after the reaction, providing a very clean workup.[8]
-
Solution 3: Purification Post-DTT Reduction. If you must use DTT, the excess reagent and its oxidized form can be removed by size exclusion chromatography (e.g., Sephadex G-25) or dialysis if your product is a large molecule like a peptide or protein.[9][10] For small molecules, careful column chromatography is required.
Scenario 3: "I'm trying to purify my 3-MP derivative by silica gel chromatography, but I'm still seeing disulfide formation on the column."
A: Silica gel can be slightly acidic, but the high surface area and exposure to air during chromatography can promote oxidation.[4]
-
Solution 1: Deoxygenate Solvents. Thoroughly sparge your mobile phase with nitrogen or argon before and during the chromatography run.[4]
-
Solution 2: Work Quickly. Minimize the time the compound spends on the column. Evaporate fractions promptly after collection.[4]
-
Solution 3: Covalent Chromatography. For more advanced applications, especially with proteins, thiopropyl resins can be used. These resins contain an activated disulfide (e.g., 2-pyridyl disulfide) that reacts with thiol-containing molecules, immobilizing them on the column. Non-thiol impurities are washed away, and the purified thiol product is then eluted by adding a reducing agent like DTT.[11]
Part 3: In-Depth Protocols & Methodologies
Method 1: Reductive Cleavage with TCEP
TCEP is often preferred over DTT because it is more stable, effective over a wider pH range (1.5-9.0), and does not contain a thiol group, which simplifies subsequent reactions.[6]
Mechanism of Disulfide Reduction by TCEP:
Caption: Mechanism of disulfide reduction by TCEP.
Experimental Protocol:
-
Dissolution: Dissolve your crude reaction mixture containing the disulfide byproduct in a suitable solvent (e.g., water, buffer, or an organic solvent like methanol/THF).
-
Add TCEP: Add 1.5 to 5 molar equivalents of TCEP·HCl. If the reaction is in an organic solvent, a phase-transfer catalyst may be beneficial. For aqueous reactions, TCEP is highly soluble.[6] Note: TCEP is less stable in phosphate buffers; prepare solutions immediately before use if using PBS.[6]
-
Reaction: Stir the mixture at room temperature. The reduction is often complete in less than 30 minutes.[6][8] Monitor the reaction by TLC or LC-MS by observing the disappearance of the disulfide spot/peak.
-
Workup:
-
For organic-soluble products: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and wash with water or brine to remove the TCEP and TCEP-oxide.
-
For water-soluble products: If the product is a large molecule, consider purification via size-exclusion chromatography.[10] For small molecules, an alternative purification like preparative HPLC may be necessary.
-
Method 2: Reductive Cleavage with DTT
DTT is a classic, powerful reducing agent, but requires careful handling due to its odor and the need to remove it after the reaction.[12] The optimal pH range is typically >7.[5][13]
Experimental Protocol:
-
Preparation: Prepare a fresh stock solution of DTT (e.g., 100 mM) in a buffer with a pH of ~8.0-8.5 (e.g., sodium phosphate or Tris buffer).[9]
-
Dissolution: Dissolve the crude product in the buffer.
-
Reduction: Add the DTT solution to the crude product to a final concentration of 10-50 mM.[13] Incubate at room temperature for 1-2 hours.[9] For stubborn disulfides, incubation at 37°C can accelerate the reaction.[13]
-
Byproduct Removal: The reduced thiol must now be separated from DTT and its oxidized form.
-
Size-Exclusion Chromatography: Use a desalting column (e.g., NAP-10) equilibrated with a slightly acidic buffer (pH ~6.0) to prevent re-oxidation.[9]
-
Precipitation: If applicable to your product (e.g., oligonucleotides), precipitation with ethanol can be used to isolate the product from the excess DTT.[14]
-
Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange[12][13] | Irreversible phosphine-based reduction[15] |
| Optimal pH | > 7.0[5] | 1.5 - 9.0[6] |
| Advantages | Strong, widely used, inexpensive[12] | Odorless, more stable, effective at low pH, no thiol group[6][7] |
| Disadvantages | Strong odor, less stable, can interfere with subsequent thiol reactions[5][7] | Can react with maleimides and iodoacetamides[7] |
| Workup | Requires chromatographic removal or dialysis[9][10] | Often removable by aqueous extraction or filtration (if immobilized)[8] |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. digital.csic.es [digital.csic.es]
- 8. peptide.com [peptide.com]
- 9. Oligo Reduction [sigmaaldrich.com]
- 10. The removal of exogenous thiols from proteins by centrifugal column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. genelink.com [genelink.com]
- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Mercaptopropanol-Coated Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Mercaptopropanol (3-MPOH) coated nanoparticles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability challenges encountered during your experiments. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your research.
Understanding the Fundamentals of 3-MPOH Nanoparticle Stability
This compound is a popular capping agent for nanoparticles, particularly gold and silver, due to the strong affinity of its thiol group (-SH) for the nanoparticle surface. This covalent bond forms a protective monolayer that prevents the nanoparticles from aggregating. The stability of these coated nanoparticles is primarily governed by a balance of forces:
-
Van der Waals Forces: These are attractive forces that promote nanoparticle aggregation.
-
Steric Hindrance: The 3-MPOH molecules physically block nanoparticles from getting too close to each other.
-
Electrostatic Repulsion: While 3-MPOH is a neutral molecule, the surface potential of the nanoparticles can be influenced by the surrounding medium, contributing to stability.
The terminal hydroxyl group (-OH) of 3-MPOH can also participate in hydrogen bonding with the solvent and other nanoparticles, which can influence their dispersibility and stability.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of 3-MPOH-coated nanoparticles.
Q1: Why are my 3-MPOH-coated nanoparticles aggregating?
A1: Aggregation is a common issue and can be caused by several factors.[1] The primary reasons include incomplete surface coverage by the 3-MPOH ligand, changes in the solvent environment that reduce the stabilizing effect of the coating, or the introduction of substances that disrupt the delicate balance of forces between nanoparticles. Specific triggers can include incorrect pH, high ionic strength of the buffer, or inappropriate storage conditions.
Q2: What is the ideal pH for storing my 3-MPOH-coated nanoparticles?
A2: For nanoparticles coated with neutral ligands like 3-MPOH, the optimal pH range is generally close to neutral (pH 6-8). Extreme pH values can sometimes affect the stability of the nanoparticle core or the ligand itself, although 3-mercapto-1-propansulfonate, a similar molecule, is reported to be stable in both acidic and basic conditions.[2] It is crucial to experimentally determine the optimal pH for your specific nanoparticle system, as the core material and any residual surface charges can influence pH sensitivity.[3]
Q3: Can I use buffers like PBS to resuspend my nanoparticles?
A3: Caution should be exercised when using buffers with high salt concentrations like Phosphate-Buffered Saline (PBS). The high ionic strength of such buffers can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[4][5] If a buffer is necessary, it is advisable to use one with a low salt concentration and to test its effect on a small aliquot of your nanoparticle solution first.
Q4: How should I store my 3-MPOH-coated nanoparticles for long-term use?
A4: For long-term storage, it is recommended to keep the nanoparticles in a purified water or a low-ionic-strength buffer at 4°C in the dark.[6] Freezing should be avoided as the formation of ice crystals can force the nanoparticles together, causing irreversible aggregation.[7] If lyophilization is necessary, the use of cryoprotectants such as sucrose or trehalose is essential to prevent aggregation upon reconstitution.[8]
Troubleshooting Guide: From Aggregation to Inconsistent Results
This section provides a systematic approach to diagnosing and resolving common issues with 3-MPOH-coated nanoparticles.
Issue 1: Visible Aggregation or Precipitation After Synthesis
Symptoms: The nanoparticle solution appears cloudy, changes color (e.g., from red to blue for gold nanoparticles), or a precipitate is visible at the bottom of the container.
Root Causes and Solutions:
-
Incomplete Ligand Coverage: The amount of 3-MPOH used may be insufficient to fully coat the nanoparticle surface.
-
Solution: Increase the molar ratio of 3-MPOH to the metal precursor during synthesis. A higher concentration of the capping agent can lead to better surface passivation.
-
-
Inefficient Ligand Exchange: If you are functionalizing pre-synthesized nanoparticles, the ligand exchange reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature for the ligand exchange process. Gentle sonication can also help to promote the exchange.
-
-
Residual Reactants: Impurities from the synthesis, such as unreacted precursors or reducing agents, can interfere with stability.
-
Solution: Ensure thorough purification of your nanoparticles after synthesis. Centrifugation and resuspension in a clean solvent is a common method.
-
Issue 2: Aggregation Upon Change of Solvent or Buffer
Symptoms: Nanoparticles are stable in the synthesis solvent but aggregate when transferred to a different solvent or buffer.
Root Causes and Solutions:
-
Poor Solvent Quality: 3-MPOH-coated nanoparticles are generally stable in polar solvents like water and ethanol due to the hydrophilic nature of the hydroxyl group. Transferring them to a non-polar solvent can lead to aggregation.[9]
-
Solution: Choose a solvent that is compatible with the 3-MPOH coating. If a non-polar solvent is required for your application, a different capping agent may be necessary.
-
-
High Ionic Strength: As mentioned in the FAQs, high salt concentrations can destabilize the nanoparticles.[5]
-
Solution: If a buffer is required, use the lowest possible salt concentration. Consider dialyzing your nanoparticle solution against the desired buffer to gradually change the ionic environment.
-
Issue 3: Inconsistent Results in Downstream Applications
Symptoms: You observe high variability in the performance of your nanoparticles in assays such as drug delivery, sensing, or catalysis.
Root Causes and Solutions:
-
Batch-to-Batch Variation: Inconsistencies in the synthesis or purification process can lead to nanoparticles with different sizes, shapes, and surface coverages.
-
Solution: Standardize your synthesis and purification protocols. Thoroughly characterize each batch of nanoparticles using techniques like Dynamic Light Scattering (DLS) for size distribution and Zeta Potential for surface charge.[10]
-
-
Ligand Desorption: Over time, the 3-MPOH ligands may slowly desorb from the nanoparticle surface, especially under harsh conditions.
-
Solution: Store your nanoparticles under the recommended conditions (4°C, dark) and use them within a reasonable timeframe. For applications requiring high stability, consider cross-linking the ligand shell or using a co-stabilizing agent.
-
Experimental Protocols
Protocol 1: Synthesis of 3-MPOH-Coated Gold Nanoparticles
This protocol is a modified version of the widely used Turkevich method for synthesizing gold nanoparticles, adapted for in-situ capping with 3-MPOH.[11]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
This compound (3-MPOH)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
In a clean flask, bring 50 mL of the HAuCl₄ solution to a rolling boil under vigorous stirring.
-
Rapidly inject 5 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution. The solution will change color from yellow to deep red.
-
Continue boiling and stirring for 15 minutes.
-
Allow the solution to cool to room temperature.
-
Add a calculated amount of 3-MPOH to the gold nanoparticle solution. The optimal concentration will need to be determined empirically, but a starting point is a 1000-fold molar excess of 3-MPOH relative to the gold nanoparticles.
-
Stir the solution at room temperature for at least 12 hours to allow for complete ligand exchange.
-
Purify the nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes), removal of the supernatant, and resuspension in deionized water. Repeat this washing step at least twice.
Protocol 2: Characterization of Nanoparticle Stability
1. UV-Vis Spectroscopy:
-
Principle: The surface plasmon resonance (SPR) of gold nanoparticles is sensitive to their aggregation state. Aggregation causes a red-shift in the SPR peak and a broadening of the peak.[12]
-
Procedure:
-
Take a baseline UV-Vis spectrum of your stable nanoparticle solution.
-
To induce aggregation, add a small amount of a high-salt solution (e.g., 1 M NaCl) to a cuvette containing your nanoparticle solution.
-
Monitor the change in the UV-Vis spectrum over time. A stable nanoparticle solution will show minimal change in the SPR peak.
-
2. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Principle: DLS measures the hydrodynamic diameter of the nanoparticles in solution, providing information on their size and any aggregation. Zeta potential measures the surface charge of the nanoparticles, which is an indicator of their electrostatic stability.[10] A zeta potential with a magnitude greater than 30 mV generally indicates good stability.[12]
-
Procedure:
-
Prepare samples of your nanoparticles in different buffers or at different pH values.
-
Measure the particle size distribution and zeta potential using a DLS instrument.
-
An increase in the average particle size or the appearance of a second, larger peak is indicative of aggregation. A decrease in the magnitude of the zeta potential suggests a reduction in electrostatic stability.
-
Data Presentation
The following table provides a hypothetical example of how pH can affect the stability of 3-MPOH-coated gold nanoparticles. The expected trend is that at very low or high pH, the stability may decrease.
| pH | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Visual Observation |
| 4.0 | 55.2 | 0.45 | -15.3 | Slight aggregation |
| 5.0 | 25.8 | 0.21 | -25.1 | Stable |
| 6.0 | 22.1 | 0.15 | -32.5 | Stable |
| 7.0 | 21.9 | 0.14 | -35.2 | Stable |
| 8.0 | 23.5 | 0.18 | -33.8 | Stable |
| 9.0 | 30.1 | 0.28 | -28.7 | Minor aggregation |
Visualizations
Mechanism of Nanoparticle Aggregation
The following diagram illustrates the common pathways leading to nanoparticle aggregation.
Caption: Common causes and effects leading to nanoparticle aggregation.
Troubleshooting Workflow for Nanoparticle Instability
This flowchart provides a step-by-step guide to troubleshooting nanoparticle instability.
Caption: A workflow for systematically troubleshooting nanoparticle instability.
References
- 1. diva-portal.org [diva-portal.org]
- 2. torskal.com [torskal.com]
- 3. mdpi.com [mdpi.com]
- 4. nanocomposix.com [nanocomposix.com]
- 5. Polyelectrolyte-Coated Gold Nanoparticles: The Effect of Salt and Polyelectrolyte Concentration on Colloidal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. nanocomposix.com [nanocomposix.com]
- 11. DSpace [cora.ucc.ie]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Reactivity of 3-Mercaptopropanol
Welcome to the technical support center for 3-mercaptopropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions encountered during its use in organic synthesis. As a bifunctional molecule with both a highly nucleophilic thiol and a primary alcohol, this compound offers significant versatility but also presents unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve your desired synthetic outcomes.
The Duality of this compound: A Reactivity Overview
This compound's utility stems from its two reactive centers: the sulfhydryl (-SH) group and the hydroxyl (-OH) group. The thiol group is a soft, potent nucleophile and is more acidic than the alcohol, readily forming a thiolate anion in the presence of a base, which further enhances its nucleophilicity.[1][2] This high reactivity makes the thiol group susceptible to a range of desired and undesired reactions. The hydroxyl group, while generally less reactive than the thiol, can also participate in various transformations, sometimes leading to unwanted byproducts.[3] Understanding the interplay between these two functional groups is critical for successful synthesis.
Troubleshooting Guide & FAQs
This section is organized by the most common side reactions observed when using this compound. Each subsection provides a detailed Q&A format to address specific issues, explain the underlying chemistry, and offer practical solutions.
Issue 1: Unwanted Disulfide Formation
The oxidation of the thiol group to form a disulfide is arguably the most common side reaction.[4][5] This can lead to the dimerization of this compound or the formation of mixed disulfides with other thiol-containing molecules in the reaction mixture, resulting in complex product mixtures and reduced yield of the desired product.
Q1: My reaction mixture is turning cloudy, and I'm observing a high molecular weight impurity by LC-MS. What's happening?
A: This is a classic sign of disulfide bond formation. The resulting disulfide of this compound has a higher molecular weight and may have different solubility properties, causing it to precipitate or appear as a distinct impurity. The presence of atmospheric oxygen is often sufficient to promote this oxidation, especially under basic conditions.[5]
Q2: What factors promote the formation of disulfides?
A: Several factors can accelerate the rate of disulfide formation:
-
pH: Basic conditions (pH > 8) deprotonate the thiol to the more reactive thiolate anion, which is more susceptible to oxidation.[5]
-
Presence of Oxidizing Agents: Atmospheric oxygen is a common culprit.[6] Trace metal ions can also catalyze this oxidation.[6] Additionally, certain reagents, even if not explicitly added as oxidants, can facilitate disulfide formation.
-
Solvent: Protic solvents can sometimes promote disulfide formation in similar molecules.[5]
-
Temperature: Higher temperatures can increase the rate of oxidation.[5]
Q3: How can I prevent disulfide formation during my reaction?
A: Proactive measures are key to avoiding this side reaction. Consider the following strategies:
| Strategy | Description |
| Inert Atmosphere | Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[6] |
| Degassed Solvents | Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[6] |
| pH Control | If possible, maintain a neutral or slightly acidic pH to minimize the concentration of the highly reactive thiolate anion.[5] |
| Reducing Agents | Add a mild reducing agent to the reaction mixture. Tris(2-carboxyethyl)phosphine (TCEP) is often a good choice as it is effective at neutral pH and generally does not interfere with many organic reactions. Dithiothreitol (DTT) is also effective but may need to be removed before certain subsequent steps.[4][6] |
| Chelating Agents | Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[6] |
dot
Caption: Workflow to prevent disulfide formation.
Q4: I've already formed the disulfide. Can I reverse it?
A: Yes, disulfide bonds can be cleaved back to the free thiol. During the workup, you can treat your crude product with a reducing agent like DTT or TCEP.[4] This will reduce the disulfide back to this compound, which can then be purified.
Issue 2: Competitive Reactivity of the Hydroxyl Group
While the thiol group is generally more nucleophilic than the hydroxyl group, the -OH group can still react, leading to a mixture of products.[3] This is particularly relevant in reactions such as acylation, alkylation, and silylation.
Q1: I'm trying to acylate the thiol group, but I'm also getting acylation at the hydroxyl group. How can I improve selectivity?
A: Achieving chemoselectivity between the thiol and hydroxyl groups can be challenging. Here are some strategies to favor S-acylation over O-acylation:
-
Use a Thiol-Specific Acylating Agent: While many acylating agents react with both functional groups, some may show a preference. However, a more robust approach is to exploit the different properties of the thiol and hydroxyl groups.
-
pH Control: At a slightly basic pH, the thiol will be selectively deprotonated to the more nucleophilic thiolate, which will react faster with the acylating agent than the neutral hydroxyl group. However, strongly basic conditions can deprotonate the alcohol as well, reducing selectivity. Careful screening of the base and reaction conditions is necessary.
-
Protecting Groups: The most reliable method for achieving selectivity is to use an orthogonal protecting group strategy. You can selectively protect the hydroxyl group, perform the reaction on the thiol, and then deprotect the hydroxyl group. Alternatively, and more commonly for this substrate, you can protect the more reactive thiol group, perform the desired reaction on the hydroxyl group, and then deprotect the thiol.
Q2: What are some suitable protecting groups for the thiol in this compound to allow for reactions at the hydroxyl group?
A: A good protecting group for the thiol should be stable to the conditions required for the reaction at the hydroxyl group and then be removed under mild conditions.
| Protecting Group | Protection Conditions | Deprotection Conditions |
| Trityl (Trt) | Trityl chloride, base (e.g., Et3N) in an aprotic solvent. | Mild acid (e.g., TFA in DCM), often with a scavenger like triethylsilane.[7] |
| Acetamidomethyl (Acm) | Acm-Cl or N-(hydroxymethyl)acetamide with acid catalyst. | Mercury(II) or Iodine.[8] |
| 4-Methoxybenzyl (Mob) | Mob-Cl, base. | Strong acid (e.g., HF, TFA at elevated temperatures).[8] |
dot
Caption: Orthogonal protection strategy.
Issue 3: Over-alkylation and Sulfide Formation
When alkylating the thiol group of this compound, the resulting thioether is also nucleophilic and can potentially react with another molecule of the alkylating agent to form a sulfonium salt. More commonly in preparative scale, if using a dihaloalkane, intramolecular cyclization can occur.
Q1: I'm performing an S-alkylation and see a new, more polar spot on my TLC plate that I suspect is a byproduct. What could it be?
A: This could be the sulfonium salt formed from over-alkylation. These salts are typically more polar than the starting thioether. Another possibility, especially if you are using an excess of the alkylating agent, is that the hydroxyl group has also been alkylated.
Q2: How can I minimize over-alkylation?
A:
-
Control Stoichiometry: Use a 1:1 molar ratio of this compound to your alkylating agent, or a slight excess of the thiol.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.
-
Choice of Base: Use a base that is just strong enough to deprotonate the thiol. A very strong base can lead to a higher concentration of the highly nucleophilic thiolate, potentially increasing the rate of both the desired and undesired alkylation.
Issue 4: Unwanted Michael Additions
The thiolate anion of this compound is an excellent nucleophile for Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.[9] While this is often the desired reaction, it can become a side reaction if your reaction mixture contains other Michael acceptors.
Q1: My desired reaction is not a Michael addition, but my yield is low and I have a complex mixture of products. Could an unwanted Michael addition be the cause?
A: If your substrate, reagents, or even intermediates contain an α,β-unsaturated system, an unwanted Michael addition is a definite possibility, especially under basic conditions that generate the thiolate anion.
Q2: How can I troubleshoot and prevent unwanted Michael additions?
A:
-
Protect the Thiol: If the thiol group is not the intended nucleophile, protect it using one of the methods described in the "Competitive Reactivity of the Hydroxyl Group" section.
-
Reaction Conditions: Avoid strongly basic conditions if possible, as this will increase the concentration of the thiolate nucleophile.
-
Retrosynthetic Analysis: Carefully examine your synthetic route to identify any potential Michael acceptors that could be inadvertently reacting with this compound.
dot
Caption: Decision tree for troubleshooting unwanted Michael additions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification Strategies for Crude 3-Mercaptopropanol
Welcome to the technical support center for the purification of crude 3-Mercaptopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile thiol. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Chemistry of this compound and Its Impurities
This compound (3-MPOH) is a bifunctional molecule containing both a primary alcohol and a primary thiol group. This structure makes it a valuable building block in the synthesis of pharmaceuticals, polymers, and self-assembled monolayers.[1][2] However, the very reactivity that makes it useful also renders it susceptible to degradation and the formation of impurities, primarily through oxidation of the thiol group.
The most common impurity encountered is the disulfide dimer, 3,3'-disulfanediyldipropan-1-ol, formed by the oxidation of two 3-MPOH molecules. This process can be catalyzed by trace metals and exposure to atmospheric oxygen. Other potential impurities can arise from the synthetic route used to produce the crude 3-MPOH, including unreacted starting materials and byproducts from side reactions.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that you may encounter during the purification of crude this compound in a question-and-answer format.
Q1: My purified this compound has a persistent yellow tint, even after distillation. What is the likely cause and how can I remove it?
A1: A yellow discoloration in distilled 3-MPOH often points to the presence of trace impurities that are not effectively removed by distillation alone, or potential thermal degradation during the distillation process.
-
Causality: The yellow color can be due to the presence of polysulfides (compounds with S-S-S or longer sulfur chains) or other chromophoric byproducts from the synthesis. High distillation temperatures can also lead to slight decomposition, generating colored species. While N-methyl-2-pyrrolidone (NMP) is a different compound, it has been shown to develop a yellow color upon oxidation in the presence of air, a phenomenon that could be analogous here.[3]
-
Troubleshooting Workflow:
-
Optimize Distillation: Ensure you are using a vacuum distillation setup to lower the boiling point and minimize thermal stress on the compound.[4] A lower distillation temperature reduces the likelihood of thermal decomposition.
-
Inert Atmosphere: Always handle and distill 3-MPOH under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
-
Chemical Treatment Prior to Distillation:
-
Reduction: Treat the crude 3-MPOH with a mild reducing agent, such as a small amount of sodium borohydride (NaBH₄) or dithiothreitol (DTT), prior to distillation. This can help to cleave any disulfide or polysulfide bonds, converting them back to the desired thiol. The resulting non-volatile salts can then be easily separated during distillation.
-
Acid/Base Wash: Perform an aqueous wash of the crude material with a dilute, non-oxidizing acid (e.g., 1% HCl) followed by a brine wash to remove any basic impurities that might catalyze decomposition at elevated temperatures.
-
-
Adsorbent Treatment: Before distillation, stir the crude 3-MPOH with a small amount of activated carbon for a short period. The activated carbon can adsorb colored impurities, which can then be removed by filtration.
-
Q2: I see a significant amount of a higher boiling point impurity in my GC-MS analysis, which I suspect is the disulfide dimer. What is the best strategy to remove it?
A2: The disulfide dimer, 3,3'-disulfanediyldipropan-1-ol, is the most common impurity and can be challenging to remove by distillation alone due to its higher boiling point. Flash column chromatography is often the most effective method for its removal.
-
Causality: The disulfide is significantly less polar than the parent thiol due to the absence of the free thiol group. This difference in polarity can be exploited for chromatographic separation.
-
Troubleshooting Workflow:
-
Flash Column Chromatography:
-
Stationary Phase: Use standard silica gel for normal-phase chromatography.
-
Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A good starting point is a gradient of 5% to 30% ethyl acetate in hexanes. The less polar disulfide will elute first, followed by the more polar 3-MPOH.
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the separation. A potassium permanganate stain is effective for visualizing both the thiol and the disulfide.
-
-
Reductive Workup Followed by Distillation:
-
As an alternative to chromatography, you can chemically reduce the disulfide back to the thiol. Dissolve the crude material in a suitable solvent (e.g., methanol or ethanol) and treat it with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[6]
-
After the reduction is complete (monitor by TLC or GC-MS), the 3-MPOH can be extracted into an organic solvent, dried, and then purified by vacuum distillation.
-
-
Q3: My yield of purified this compound is consistently low after purification. What are the potential causes and how can I improve it?
A3: Low yield can be attributed to several factors, including incomplete reactions, losses during workup and purification, and degradation of the product.
-
Causality: Thiols are prone to oxidation, especially in the presence of air and at elevated temperatures.[5] Losses can also occur due to adherence to glassware and incomplete extraction during aqueous workups.
-
Troubleshooting Workflow:
-
Minimize Oxidation:
-
Use degassed solvents for all extractions and chromatography.
-
Maintain an inert atmosphere (nitrogen or argon) throughout the purification process, especially during heating.
-
-
Optimize Extraction:
-
Ensure the pH of the aqueous phase during extraction is neutral or slightly acidic to minimize the formation of the thiolate anion, which is more water-soluble and susceptible to oxidation.
-
Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume to maximize recovery.
-
-
Distillation Technique:
-
Use a well-insulated distillation apparatus to ensure efficient heating and minimize the time the product is exposed to high temperatures.
-
Ensure a good vacuum is maintained throughout the distillation to keep the boiling point low.
-
-
III. Detailed Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities and impurities with significantly different boiling points from 3-MPOH.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Inert gas source (Nitrogen or Argon)
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Inert Atmosphere: Place a stir bar in the round-bottom flask and add the crude this compound. Flush the entire system with an inert gas for several minutes.
-
Applying Vacuum: Close the system to the inert gas source and slowly apply vacuum. A gradual reduction in pressure will help to remove any volatile impurities without causing excessive bumping.
-
Heating: Once a stable vacuum is achieved (typically below 10 mmHg), begin to gently heat the flask while stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (81-82 °C at 10 mmHg).[7][8] Discard any initial forerun that distills at a lower temperature.
-
Completion: Once the desired product has been collected, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. 3-MERCAPTO-1-PROPANOL | 19721-22-3 [chemicalbook.com]
- 8. 19721-22-3 CAS MSDS (3-MERCAPTO-1-PROPANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: 3-Mercaptopropanol Self-Assembled Monolayers
Welcome to the technical support center for controlling the density of 3-Mercaptopropanol (3-MPOH) on gold surfaces. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of forming high-quality self-assembled monolayers (SAMs). As a Senior Application Scientist, my goal is to provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the formation and characterization of 3-MPOH SAMs.
Question 1: My SAM shows poor ordering and low density. What are the likely causes and how can I fix this?
Answer:
This is a common issue often stemming from several factors, from substrate preparation to the assembly conditions. Let's break down the potential culprits and their solutions.
Core Causality: The formation of a dense, well-ordered SAM is a two-step process: an initial, rapid adsorption of thiol molecules to the gold surface, followed by a slower reorganization phase where the molecules arrange into a crystalline-like structure.[1] This reorganization is driven by van der Waals interactions between the alkyl chains. For 3-MPOH, the short propyl chain and the polar hydroxyl (-OH) terminal group introduce unique challenges compared to longer-chain alkanethiols.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor SAM quality.
In-Depth Solutions:
-
Gold Substrate Cleanliness: The gold surface must be atomically clean. Organic contaminants adsorbed from the atmosphere will compete for binding sites, leading to a patchy and disordered monolayer.[2][3]
-
Recommended Action: Implement a rigorous cleaning protocol. While various methods exist, UV/Ozone cleaning and Piranha etching (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) are highly effective.[4] For safety and accessibility, UV/Ozone is often preferred.[2][3] Always rinse thoroughly with absolute ethanol and dry with a stream of dry nitrogen immediately before immersion.[4]
-
-
Purity of this compound: Even small amounts of impurities, such as disulfides or other thiolated compounds, can be incorporated into the monolayer, disrupting the packing and ordering.[1]
-
Recommended Action: Use a new bottle of high-purity (>99%) 3-MPOH. If the bottle has been open for a while, consider that oxidation to the disulfide may have occurred.
-
-
Solvent Choice: The solvent plays a critical role in the assembly process.[5] While absolute ethanol is the standard for many alkanethiols, the hydroxyl group of 3-MPOH makes it quite polar.
-
Recommended Action: Use 200-proof ethanol as a starting point. If you still suspect solvent issues, preparing the solution in an ethanol/water mixture can sometimes improve the quality of SAMs for short-chain, polar thiols.[6]
-
-
Incubation Time and Temperature: Initial adsorption is fast, but the crucial reorganization into a well-ordered monolayer takes time.[1]
Question 2: How can I precisely control the surface density of 3-MPOH? I need to create a surface with a specific ratio of hydroxyl groups.
Answer:
Controlling the precise density of a single-component SAM is challenging. The most effective and common method for tuning the surface concentration of a specific functional group is to form a mixed SAM .
The Principle of Mixed SAMs:
By immersing the gold substrate in a solution containing 3-MPOH and a second, "diluent" alkanethiol, you can create a monolayer where the two components are interspersed. The final surface ratio of the two thiols is influenced by their relative concentrations in the solution, their chain lengths, and the nature of their terminal groups.
Workflow for Creating and Verifying Mixed SAMs:
Caption: Workflow for preparing and verifying mixed SAMs.
Choosing a Diluent Thiol:
The choice of the second thiol is critical. It should ideally have a similar chain length to minimize phase separation and create a homogeneously mixed monolayer.
| Diluent Thiol | Terminal Group | Key Characteristics |
| 1-Propanethiol | -CH₃ | Short-chain, non-polar. Good for creating hydrophobic domains and isolating 3-MPOH molecules. |
| 3-Mercaptopropionic Acid (MPA) | -COOH | Short-chain, polar. Creates a hydrophilic surface that can be charged by adjusting pH.[7][8] |
| Longer Alkanethiols (e.g., 1-Hexanethiol) | -CH₃ | Can induce phase-separated domains due to stronger van der Waals forces between the longer chains. Useful for creating patterned surfaces. |
Important Consideration: The ratio of thiols on the surface is NOT always the same as the ratio in the solution. You must create a calibration curve by preparing several mixed solutions with different molar ratios and then characterizing the resulting surfaces to determine the actual surface composition. X-ray Photoelectron Spectroscopy (XPS) is an excellent technique for this, as it can quantify the elemental composition (O, C, S) of the surface.
Question 3: My 3-MPOH SAM appears to be unstable and desorbs over time, especially in aqueous solutions. How can I improve its stability?
Answer:
SAM stability is a significant concern, particularly for short-chain thiols like 3-MPOH, which have weaker intermolecular van der Waals forces compared to their long-chain counterparts.[9]
Factors Affecting Stability:
-
Temperature: Alkanethiol SAMs can begin to desorb at elevated temperatures (e.g., above 60-70°C in solution).[9][10]
-
Oxidation: The sulfur headgroup can oxidize over time, weakening the Au-S bond. This process can be accelerated by exposure to air and light.[11]
-
pH of the Environment: Extreme pH values can affect the stability of the SAM and the gold substrate itself.[12]
Strategies for Enhancing Stability:
-
Optimal Formation: A well-ordered, densely packed monolayer is inherently more stable. Ensure you follow the best practices outlined in Question 1, particularly regarding substrate cleaning and allowing sufficient incubation time (24-48 hours) for maximal ordering.
-
Storage Conditions: Store your SAM-modified substrates properly.
-
Short-term: Store in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
Long-term: Store immersed in the thiol solution, which provides an equilibrium that can help fill defects and maintain the monolayer.
-
-
Consider Multidentate Thiols: For applications requiring very high stability, consider using tripodal or other multidentate thiol anchors. These molecules form multiple Au-S bonds, dramatically increasing their binding strength and resistance to desorption.[9]
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of 3-MPOH to use for SAM formation? A1: A concentration of 1 mM in absolute ethanol is a standard starting point for most alkanethiols, including 3-MPOH.[1] This concentration is generally sufficient to ensure a high surface coverage without excessive bulk precipitation.
Q2: What is the best solvent for dissolving 3-MPOH? A2: 200-proof (absolute) ethanol is the most commonly used and recommended solvent for preparing alkanethiol solutions for SAM formation.[5] Its ability to solvate the thiol while having minimal interaction with the gold surface makes it ideal.
Q3: How long does it take to form a complete 3-MPOH monolayer? A3: While the initial adsorption of molecules to cover the surface occurs within minutes, achieving a well-ordered, thermodynamically stable monolayer requires a much longer "annealing" period.[1] A minimum of 12 hours is recommended, with 24-48 hours being optimal for achieving a densely packed structure.[5]
Q4: How do I clean my gold substrate before forming the SAM? A4: A pristine surface is critical for a high-quality SAM.[2][3] A highly effective and common method is:
-
Ultrasonicate the substrate sequentially in acetone and then ethanol (or isopropanol) for 10-15 minutes each to remove gross organic contamination.[13]
-
Rinse thoroughly with deionized water.
-
Dry the substrate with a stream of high-purity nitrogen.
-
Immediately before use, treat the substrate with a UV/Ozone cleaner or plasma cleaner for 5-15 minutes to remove any remaining organic residues.[2][4]
-
Immerse the freshly cleaned substrate into the thiol solution immediately to prevent recontamination.
Q5: Can I reuse my 3-MPOH solution? A5: It is strongly discouraged. Over time, the thiol in the solution can oxidize to form disulfides, which can co-adsorb and introduce defects into your monolayer. Always use a freshly prepared solution for each experiment to ensure consistency and high quality.
Q6: What characterization techniques can I use to confirm the quality and density of my 3-MPOH SAM? A6: A multi-technique approach is best:
-
Contact Angle Goniometry: Measures the surface wettability. A clean gold surface is hydrophilic, while a well-formed 3-MPOH SAM will also be hydrophilic due to the terminal -OH groups. This is a quick, qualitative check for surface modification.
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental analysis of the surface. It can confirm the presence of sulfur from the thiol and oxygen from the hydroxyl group, and can be used to determine surface coverage and the composition of mixed SAMs.[14]
-
Electrochemical Methods (Cyclic Voltammetry - CV, and Electrochemical Impedance Spectroscopy - EIS): These techniques are very sensitive to the integrity of the monolayer. A well-formed SAM will block the electron transfer of a redox probe (like ferricyanide) to the electrode surface, which can be measured as a change in the CV shape and an increase in the charge-transfer resistance in EIS.[13][15]
Protocol: Standard Preparation of a 3-MPOH SAM on Gold
This protocol outlines a standard procedure for forming a this compound SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., gold-on-silicon or gold-on-glass)
-
This compound (3-MPOH), >99% purity
-
200-proof (absolute) Ethanol
-
Acetone, high purity
-
Deionized water (18.2 MΩ·cm)
-
High-purity nitrogen or argon gas
-
Glass scintillation vials with caps
-
Calibrated micropipettes
Procedure:
-
Substrate Cleaning: a. Place the gold substrate in a beaker with acetone and sonicate for 15 minutes. b. Remove the substrate, rinse with ethanol, then place it in a beaker with ethanol and sonicate for 15 minutes. c. Rinse the substrate thoroughly with deionized water and dry completely with a stream of nitrogen. d. Treat the substrate with a UV/Ozone cleaner for 10 minutes immediately prior to immersion.
-
Prepare Thiol Solution: a. In a fume hood, prepare a 1 mM solution of 3-MPOH in absolute ethanol. For example, add the appropriate microliter volume of 3-MPOH to 10 mL of ethanol in a clean glass vial. b. Cap the vial and mix thoroughly.
-
Sample Self-Assembly: a. Place the freshly cleaned gold substrate into a clean glass vial. b. Pipette enough of the 1 mM 3-MPOH solution into the vial to completely submerge the substrate. c. To minimize oxidation, you can optionally purge the headspace of the vial with nitrogen or argon before sealing. d. Seal the vial tightly. Wrap the cap with Parafilm® to prevent solvent evaporation. e. Let the substrate incubate at a stable room temperature for 24-48 hours.
-
Terminate Self-Assembly and Rinse: a. Remove the substrate from the thiol solution using clean tweezers. b. Rinse the substrate thoroughly by dipping it into a beaker of fresh absolute ethanol. c. Further rinse the surface under a gentle stream of absolute ethanol for 15-20 seconds. d. Dry the substrate completely with a gentle stream of nitrogen.
-
Storage: a. For immediate use, proceed to your experiment. b. For short-term storage, place the dried substrate in a clean, sealed container (like a petri dish) inside a desiccator.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Gold cleaning methods for preparation of cell culture surfaces for self-assembled monolayers of zwitterionic oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 5. if.tugraz.at [if.tugraz.at]
- 6. researchgate.net [researchgate.net]
- 7. pure.skku.edu [pure.skku.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lee.chem.uh.edu [lee.chem.uh.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Aggregation of Nanoparticles Capped with 3-Mercaptopropanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nanoparticles capped with 3-Mercaptopropanol. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome challenges with nanoparticle aggregation and ensure the stability and reliability of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter that lead to the aggregation of your this compound-capped nanoparticles. Each problem is followed by its likely causes and a step-by-step guide to resolving the issue.
Problem 1: Immediate Aggregation Upon Addition of this compound
You observe visible precipitation or a rapid change in the color of your nanoparticle solution immediately after introducing the this compound capping agent.
Probable Causes:
-
Suboptimal pH: The pH of your nanoparticle solution is critical for the successful binding of this compound and for maintaining electrostatic stability.[1]
-
High Ionic Strength: The presence of excess salts in your solution can screen the surface charges on the nanoparticles, leading to a collapse of the electrostatic repulsion that keeps them dispersed.[2]
-
Inadequate Mixing: Poor dispersion of the this compound upon addition can lead to localized high concentrations, causing destabilization and aggregation.
Troubleshooting Steps:
-
Optimize pH:
-
Action: Before adding this compound, adjust the pH of your nanoparticle solution. For many metal nanoparticles, a slightly acidic to neutral pH (around 6.0-7.0) is often optimal for thiol binding without inducing aggregation.
-
Rationale: The thiol group of this compound requires a specific pH to deprotonate and form a strong bond with the nanoparticle surface. Extreme pH values can alter the surface charge of the nanoparticles, leading to aggregation.[3][4]
-
-
Control Ionic Strength:
-
Action: If your synthesis involves salts, purify the nanoparticles before capping. Techniques like centrifugation and redispersion in deionized water or a low-molarity buffer can effectively remove excess ions.
-
Rationale: According to the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, the stability of colloidal systems is a balance between attractive van der Waals forces and repulsive electrostatic forces.[5][6] High salt concentrations compress the electrical double layer, reducing the repulsive forces and allowing the attractive forces to dominate, causing aggregation.[7][8]
-
-
Ensure Homogeneous Mixing:
-
Action: Add the this compound solution dropwise while vigorously stirring or sonicating the nanoparticle dispersion.
-
Rationale: This ensures that the capping agent is evenly distributed, preventing localized changes in surface chemistry that can trigger aggregation.
-
Problem 2: Gradual Aggregation Over Time (Hours to Days)
Your this compound-capped nanoparticles appear stable initially but show signs of aggregation after a period of storage.
Probable Causes:
-
Incomplete Surface Coverage: Insufficient this compound may not fully cover the nanoparticle surface, leaving exposed areas that can interact and aggregate.
-
Oxidation of the Thiol Group: The thiol group on this compound can oxidize over time, especially when exposed to air, weakening its bond with the nanoparticle surface.
-
Improper Storage Conditions: Temperature fluctuations and exposure to light can provide the energy needed to overcome the stabilization barrier, leading to aggregation.[9]
Troubleshooting Steps:
-
Optimize Capping Agent Concentration:
-
Action: Perform a titration experiment to determine the optimal concentration of this compound needed for complete surface coverage. This can be monitored using techniques like Dynamic Light Scattering (DLS) to observe changes in hydrodynamic radius.
-
Rationale: A complete and dense layer of the capping agent provides effective steric hindrance, a physical barrier that prevents nanoparticles from coming into close contact.[10][11]
-
-
Prevent Oxidation:
-
Action: Degas your solvents and store the capped nanoparticles under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Removing dissolved oxygen minimizes the oxidation of the thiol groups, preserving the integrity of the capping layer.
-
-
Implement Proper Storage Protocols:
-
Action: Store your nanoparticle solutions at a constant, cool temperature (typically 2-8°C) and in the dark.[2][9] Avoid freezing, as this can cause irreversible aggregation.[2]
-
Rationale: Low temperatures reduce the kinetic energy of the nanoparticles, decreasing the frequency and force of collisions.[12] Protection from light prevents photochemical reactions that could degrade the capping agent.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound stabilizes nanoparticles?
A1: this compound stabilizes nanoparticles through a combination of electrostatic and steric repulsion. The thiol (-SH) group forms a strong coordinate bond with the surface of many metallic nanoparticles. The hydroxyl (-OH) group at the other end of the molecule is hydrophilic and extends into the surrounding aqueous medium. This creates a hydrated layer around the nanoparticle. The primary stabilization mechanism is steric hindrance, where the bulky capping agent molecules physically prevent the nanoparticles from approaching each other.[10][13] Additionally, the orientation of the hydroxyl groups can create a net dipole moment, contributing to repulsive electrostatic interactions.[14]
Q2: How can I confirm that my nanoparticles are aggregated?
A2: Several techniques can be used to characterize nanoparticle aggregation:
-
Dynamic Light Scattering (DLS): This is a primary technique that measures the hydrodynamic diameter of the particles in a solution. An increase in the average particle size over time is a clear indication of aggregation.[15][16] However, DLS is more sensitive to larger particles, so even a small amount of aggregation can significantly skew the results.[17][18]
-
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the size, shape, and aggregation state of your nanoparticles.[19] While powerful, it requires drying the sample, which can sometimes induce aggregation.[17]
-
UV-Visible Spectroscopy: For plasmonic nanoparticles (e.g., gold and silver), aggregation causes a red-shift and broadening of the surface plasmon resonance peak.[20]
Q3: Can I reverse the aggregation of my nanoparticles?
A3: Reversing aggregation can be challenging and often depends on the nature of the aggregation.
-
Flocculation vs. Aggregation: It's important to distinguish between flocculation, which is often reversible, and irreversible aggregation.[2] Flocculation is a looser association of particles that can sometimes be reversed by gentle sonication or adjusting the pH.[2]
-
Irreversible Aggregation: If the nanoparticles have come into direct contact and formed strong bonds, the aggregation is likely irreversible. In such cases, it may be possible to salvage the non-aggregated portion of the sample by filtration.[2]
Q4: What is the role of pH in the stability of this compound capped nanoparticles?
A4: The pH of the solution plays a crucial role in several aspects of stability:
-
Thiol Binding: The thiol group's ability to bind to the nanoparticle surface is pH-dependent.
-
Surface Charge: The hydroxyl group of this compound can be deprotonated at higher pH values, altering the surface charge of the capped nanoparticles and influencing electrostatic interactions.
-
Nanoparticle Core Stability: The nanoparticle material itself may be susceptible to dissolution or changes in surface chemistry at extreme pH values.[21]
Section 3: Experimental Protocols and Data
Protocol 1: Synthesis of this compound Capped Gold Nanoparticles
This protocol provides a general method for the synthesis of gold nanoparticles and their subsequent capping with this compound.
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution
-
Sodium borohydride (NaBH₄) solution, freshly prepared
-
This compound
-
Deionized water (Milli-Q or equivalent)
-
All glassware must be thoroughly cleaned with aqua regia and rinsed with deionized water.[22]
Procedure:
-
Gold Nanoparticle Synthesis:
-
In a flask, add a specific volume of HAuCl₄ solution to deionized water to achieve the desired final concentration.
-
While stirring vigorously, rapidly inject a freshly prepared, ice-cold solution of NaBH₄.
-
The solution should immediately turn a characteristic ruby-red color, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 30 minutes to ensure the reaction is complete.
-
-
Capping with this compound:
-
Prepare a dilute aqueous solution of this compound.
-
While stirring the gold nanoparticle solution, add the this compound solution dropwise.
-
Allow the mixture to stir for several hours (or overnight) at room temperature to ensure complete ligand exchange and surface coverage.
-
-
Purification:
-
To remove excess reactants and unbound capping agent, centrifuge the nanoparticle solution.
-
Carefully decant the supernatant and resuspend the nanoparticle pellet in fresh deionized water.
-
Repeat the centrifugation and redispersion steps at least two more times.
-
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Immediate precipitation | Incorrect pH, high ionic strength | Adjust pH before adding capping agent, purify nanoparticles post-synthesis. |
| Gradual color change/sedimentation | Incomplete surface coverage, oxidation | Optimize capping agent concentration, use inert atmosphere for storage. |
| Increased DLS size over time | Aggregation | Review storage conditions (temperature, light), check for solution contamination. |
| Broad or shifted UV-Vis peak | Aggregation (for plasmonic NPs) | Correlate with DLS and TEM, reassess synthesis and capping protocols. |
Section 4: Visualizations
Diagram 1: Mechanism of Nanoparticle Stabilization
References
- 1. benchchem.com [benchchem.com]
- 2. nanohybrids.net [nanohybrids.net]
- 3. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Monovalent ion-mediated charge–charge interactions drive aggregation of surface-functionalized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DLVO theory - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Reversible assembly of nanoparticles: theory, strategies and computational simulations - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02640F [pubs.rsc.org]
- 9. sonanano.com [sonanano.com]
- 10. differencebetween.com [differencebetween.com]
- 11. fiveable.me [fiveable.me]
- 12. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review [mdpi.com]
- 16. Characterization of magnetic nanoparticle by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 18. Characterization of Silver Nanoparticles under Environmentally Relevant Conditions Using Asymmetrical Flow Field-Flow Fractionation (AF4) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 22. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling 3-Mercaptopropanol
Welcome to the technical support guide for 3-Mercaptopropanol (CAS 19721-22-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. The following question-and-answer guide addresses common issues and provides field-proven insights into best practices.
PART 1: Core Safety & Hazard Identification
This section addresses the fundamental safety questions regarding this compound, a compound that, while versatile, requires respectful and informed handling.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with several primary routes of concern. It is acutely toxic if swallowed or if it comes into contact with the skin.[1][2][3][4] It is also known to cause significant skin and eye irritation.[1][3][5] Inhalation of vapors may lead to respiratory tract irritation, and users should be aware of its potential for organ toxicity, specifically targeting the respiratory system.[1][3] Additionally, it is a combustible liquid and is characterized by a strong, unpleasant odor, often described as a stench.[3][4]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 3: Toxic if swallowed.[3][4] |
| Acute Toxicity, Dermal | Category 3: Toxic in contact with skin.[3][4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[3][5] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[3][5] |
| Flammable Liquids | Category 4: Combustible liquid.[3][4] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[3] |
Q2: What is the underlying chemical reason for its instability and specific storage requirements?
A2: The key to understanding this compound's reactivity lies in its sulfhydryl (-SH) group. Thiols are the sulfur analogs of alcohols and are significantly more susceptible to oxidation.[6][7] The sulfur atom in the thiol group can be easily oxidized by atmospheric oxygen, especially in the presence of base or metal ions, to form a disulfide bond (R-S-S-R).[6][8] This dimerization process degrades the starting material.
Further oxidation by stronger oxidizing agents (e.g., hydrogen peroxide, permanganate) can irreversibly convert the thiol to sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H).[8][9][10] This high susceptibility to air oxidation necessitates storage under an inert atmosphere to preserve the compound's integrity.[6]
PART 2: Storage Best Practices
Proper storage is the first line of defense against degradation and laboratory accidents.
Q3: What are the ideal conditions for storing this compound long-term?
A3: To ensure its stability and purity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][11] The recommended storage temperature is often between 2-8°C.[12] Crucially, due to its sensitivity to air, it should be stored under an inert gas atmosphere, such as nitrogen or argon. The storage area should be secure and accessible only to authorized personnel.[4][11]
Q4: Which materials and chemicals are incompatible with this compound?
A4: this compound should be stored away from incompatible substances to prevent dangerous reactions. Key incompatibilities include:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, chlorates) can react violently and lead to fire or explosion.[3][13]
-
Bases: Can deprotonate the thiol group, forming a thiolate which is even more susceptible to oxidation.
-
Reducing Agents & Alkali Metals: Can also lead to vigorous and hazardous reactions.
Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials before storing.[3]
PART 3: Handling Protocols & Personal Protective Equipment (PPE)
Safe handling is paramount. This section provides a clear workflow and PPE recommendations.
Q5: What is the standard operating procedure for handling this compound in a typical experimental setting?
A5: A systematic approach is crucial. The following protocol outlines the key steps for safely handling the chemical.
Experimental Protocol: Safe Handling of this compound
-
Preparation: Before handling, ensure you have read and understood the chemical's SDS.[14] Designate a specific handling area, preferably within a chemical fume hood with good ventilation.[3][11]
-
PPE Donning: Put on the required PPE as detailed in Q6. This includes, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[2][3][4]
-
Inert Atmosphere Dispensing: If the main container is under an inert atmosphere, use a syringe or cannula technique to transfer the required amount to your reaction vessel to prevent introducing air.
-
Handling: Conduct all manipulations within the fume hood. Avoid breathing vapors.[5] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, as the compound is combustible.[3][15]
-
Post-Handling: Tightly reseal the main container, ensuring the inert atmosphere is maintained if necessary. Decontaminate any surfaces that may have come into contact with the chemical.
-
Hygiene: Immediately after handling, remove gloves using the proper technique and wash hands and face thoroughly with soap and water.[11] Immediately change any contaminated clothing.[4][11]
Workflow for Safe Handling
The following diagram illustrates the logical flow for handling this compound safely.
Q6: What specific Personal Protective Equipment (PPE) is required?
A6: The correct PPE is non-negotiable. The following table summarizes the requirements based on safety data sheets.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Protects against dermal toxicity and skin irritation.[2][4] |
| Eyes/Face | Chemical splash goggles and/or a face shield. | Protects against serious eye irritation from splashes.[3] |
| Body | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing.[15] |
| Respiratory | Use in a fume hood is standard. A respirator may be required if vapors/aerosols are generated outside a hood. | Protects against respiratory tract irritation.[3][11] |
PART 4: Troubleshooting & Common Issues
Q7: My experiment is giving inconsistent results. Could the this compound have degraded?
A7: Yes, this is a common issue. Inconsistent results are often traced back to the degradation of the thiol. As mentioned in A2, this compound readily oxidizes to form a disulfide. This impurity will alter the molarity of the active thiol and can interfere with subsequent reactions.
Troubleshooting Steps:
-
Check Storage: Was the bottle properly sealed? Was it stored under an inert atmosphere? Has it been open for a long time?
-
Visual/Olfactory Check: While not a definitive test, a significant change in color or an extremely foul odor could indicate extensive degradation.
-
Analytical Verification: The most reliable method is to test the purity of the thiol using techniques like NMR spectroscopy or titration (e.g., Ellman's test for free thiols) to quantify the concentration of the active -SH group.
To prevent this, always use fresh or properly stored this compound and consider purchasing smaller quantities to avoid long-term storage of opened bottles.
PART 5: Emergency Procedures
Knowing how to react in an emergency is critical for laboratory safety.
Q8: What is the immediate first aid response for skin or eye contact?
A8: Act quickly and decisively.
-
Skin Contact: Immediately take off all contaminated clothing.[2][4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[4] Because the chemical is toxic upon skin contact, seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3]
Q9: How should I handle a small spill of this compound in the lab?
A9: For a small, incidental spill, a trained laboratory user can perform the cleanup.
Protocol: Small Spill Cleanup
-
Alert & Secure: Alert personnel in the immediate area. Control all sources of ignition and ensure adequate ventilation.[16][17]
-
PPE: Don appropriate PPE, including a lab coat, goggles, and chemical-resistant gloves.[17][18]
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3][16] Start from the outside of the spill and work inwards to prevent it from spreading.[18][19]
-
Collect: Once the liquid is fully absorbed, use spark-proof tools (e.g., plastic scoop) to carefully collect the material into a suitable, sealable container for hazardous waste.[16][18]
-
Decontaminate: Wipe down the spill area with soap and water. Collect the cleaning materials (e.g., paper towels) and place them in the hazardous waste container.[14][18]
-
Dispose: Seal and label the container as hazardous waste, clearly identifying the contents ("Spill debris containing this compound").[14][16] Arrange for disposal through your institution's environmental health and safety office.[11]
Spill Response Decision Tree
This diagram helps decide the appropriate course of action in the event of a spill.
PART 6: Disposal
Q10: What is the correct procedure for disposing of waste this compound and contaminated materials?
A10: All waste containing this compound, including unused product and spill cleanup debris, is considered hazardous waste.
-
Do not dispose of it down the drain. [3]
-
Collect all liquid and solid waste in compatible, clearly labeled, and tightly sealed containers.
-
The container must be labeled as hazardous waste in accordance with local, state, and federal regulations.[11]
-
Arrange for pickup and disposal through your institution's certified hazardous waste management program.[4][11]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 3-Mercapto-1-propanol, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Video: Preparation and Reactions of Thiols [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thiol - Wikipedia [en.wikipedia.org]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 3-MERCAPTO-1-PROPANOL | 19721-22-3 [chemicalbook.com]
- 13. nj.gov [nj.gov]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. teck.com [teck.com]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Mercaptopropanol by NMR
For researchers and professionals in drug development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. 3-Mercaptopropanol (HO-CH₂CH₂CH₂-SH), a versatile bifunctional molecule, serves as a critical building block in the synthesis of pharmaceuticals and specialty materials.[1] Its terminal thiol and hydroxyl groups, while conferring its utility, also open pathways to various impurities during synthesis. Therefore, rigorous purity validation is indispensable.
This guide provides an in-depth, field-proven perspective on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the purity determination of this compound. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare NMR with alternative analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The Unambiguous Power of Quantitative ¹H NMR (qNMR)
While chromatographic techniques are invaluable, NMR spectroscopy holds a unique position as a primary ratio method. The fundamental principle of quantitative NMR (qNMR) is that the integrated area of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal.[2][3] This allows for the direct molar quantification of an analyte against a certified internal standard, often without the need for substance-specific reference standards for every potential impurity—a significant advantage over techniques like HPLC where detector responses can vary widely between different compounds.[2][4]
Decoding the ¹H NMR Spectrum of this compound
A high-purity sample of this compound, when analyzed in a suitable deuterated solvent like Chloroform-d (CDCl₃), is expected to exhibit a clean, well-resolved ¹H NMR spectrum. The key is to recognize the characteristic signals of the analyte and to spot any extraneous peaks that signify impurities.
The structure and expected ¹H NMR signals are as follows:
-
HO-CH₂-CH₂-CH₂-SH
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a (-CH₂-OH) | ~3.75 | Triplet | 2H | Methylene group adjacent to the hydroxyl group. |
| b (-CH₂-) | ~1.90 | Quintet | 2H | Central methylene group. |
| c (-CH₂-SH) | ~2.70 | Triplet | 2H | Methylene group adjacent to the thiol group. |
| d (-SH) | ~1.37 | Triplet | 1H | Thiol proton. |
| e (-OH) | Variable | Singlet/Triplet | 1H | Hydroxyl proton, position is concentration and solvent dependent. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is referenced from spectral databases.[5][6]
Common Impurities and Their NMR Fingerprints
Impurities in synthesized this compound typically arise from incomplete reactions, side reactions, or purification steps. Common culprits include:
-
Residual Solvents: Signals from solvents used in the reaction or workup (e.g., acetone, ethyl acetate, hexane) are common. These are easily identified using standard NMR impurity charts.[7][8][9]
-
Starting Materials: Depending on the synthetic route, unreacted precursors will have distinct NMR signals.
-
Byproducts: The most common byproduct is the disulfide dimer, 3,3'-disulfanediyldipropan-1-ol , formed by oxidation. Another possibility is the thioether, 3,3'-thiodipropan-1-ol . These larger molecules will have unique, though somewhat similar, sets of methylene signals that can be distinguished from the monomer.
A Validated Protocol for qNMR Purity Determination
This protocol is designed as a self-validating system, adhering to principles outlined in guidelines such as ICH Q2(R1) for the validation of analytical procedures.[10][11][12]
Experimental Workflow for qNMR Analysis
Caption: Workflow for qNMR purity determination.
Step-by-Step Methodology
-
Selection of Internal Standard (IS): The choice of IS is critical. It must be of high, certified purity (>99.5%), stable, non-volatile, and possess a simple NMR spectrum with signals that do not overlap with the analyte. Maleic acid is an excellent choice as its vinylic protons appear as a sharp singlet far downfield (~6.2 ppm in DMSO-d₆), away from the aliphatic signals of this compound.
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh approximately 15 mg of the synthesized this compound into a clean vial. Record the weight to at least 0.01 mg.
-
To the same vial, add approximately 10 mg of the accurately weighed internal standard (e.g., Maleic Acid).
-
Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for sharpening -OH and -SH peaks).
-
Ensure complete dissolution by gentle vortexing, then transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition (e.g., on a 400 MHz spectrometer):
-
Crucial Parameter—Relaxation Delay (D1): The single most important parameter for quantification is the relaxation delay. To ensure all protons have fully returned to equilibrium before the next pulse, D1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A conservative D1 of 30 seconds is often sufficient for most small molecules.
-
Pulse Angle: Use a precisely calibrated 90° pulse to ensure uniform excitation across the spectrum.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.
-
-
Data Processing and Purity Calculation:
-
After Fourier transformation, carefully phase the spectrum and apply a high-order polynomial baseline correction to ensure a flat baseline across all integrated regions.
-
Integrate a well-resolved, non-overlapping signal from this compound (e.g., the triplet at ~3.75 ppm for the -CH₂-OH group) and the singlet from the internal standard.
-
The purity is calculated using the following equation:[13]
Purity (%, w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I : Integral area of the signal
-
N : Number of protons giving rise to the signal (e.g., Nanalyte = 2 for the -CH₂-OH group; NIS = 2 for maleic acid)
-
MW : Molecular Weight (this compound = 92.16 g/mol ; Maleic Acid = 116.07 g/mol )
-
m : Mass weighed
-
PIS : Purity of the internal standard (as a percentage)
-
-
Comparative Analysis: NMR vs. Alternative Techniques
While qNMR is a powerful tool, a comprehensive validation strategy often involves orthogonal methods. The choice depends on the specific analytical question being asked.
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
Performance Comparison
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Molar ratio via nuclear spin in a magnetic field. | Separation by volatility and boiling point. | Separation by polarity and interaction with stationary phase. |
| Quantitative Accuracy | Excellent (Primary Method). Purity is directly calculated.[4][14] | Good, but requires response factor correction or standard for each impurity. | Good, but requires response factor correction or standard for each impurity. |
| Structural Info | Yes. Provides definitive structural confirmation. | Limited (MS provides fragmentation pattern for identification). | Very limited (unless coupled with MS). |
| Need for Standards | Only one certified internal standard is needed for the assay. | Requires reference standards for impurity identification and quantification. | Requires reference standards for impurity identification and quantification.[15][16] |
| Sample Throughput | Moderate. Longer acquisition times for high accuracy. | High, especially with an autosampler. | High, especially with an autosampler. |
| Destructive? | No. The sample can be fully recovered. | Yes. The sample is vaporized and consumed. | Yes. The sample is diluted and consumed. |
| Key Advantage | Provides purity and structural identity in one experiment. Non-destructive. | Excellent sensitivity for volatile and semi-volatile impurities.[17] | High versatility for non-volatile or thermally unstable impurities.[18][19][20] |
| Key Limitation | Lower sensitivity compared to chromatographic methods. Can be affected by peak overlap. | Not suitable for non-volatile impurities. Thermally labile compounds may degrade. | Thiols like this compound require derivatization for sensitive UV detection.[18][19] |
Conclusion
For validating the purity of synthesized this compound, ¹H NMR spectroscopy stands out as the most robust and informative single technique. It uniquely combines the ability to provide unambiguous structural confirmation with direct, accurate quantification, fulfilling the core requirements of a primary analytical method. Its non-destructive nature is an added benefit, preserving valuable synthesized material.
While techniques like GC and HPLC offer superior sensitivity for specific types of impurities (volatile and non-volatile, respectively), they function best as orthogonal, complementary methods. They are ideal for screening for trace impurities once the bulk purity and identity have been unequivocally established by NMR. A comprehensive quality control strategy, particularly in a regulated environment, would wisely employ NMR as the foundational assay, supplemented by a suitable chromatographic method to build a complete purity profile.
References
- 1. nbinno.com [nbinno.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-MERCAPTO-1-PROPANOL(19721-22-3) 1H NMR [m.chemicalbook.com]
- 6. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. ethz.ch [ethz.ch]
- 15. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]
- 18. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. diva-portal.org [diva-portal.org]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Characterization of 3-Mercaptopropanol Self-Assembled Monolayers
This guide provides an in-depth comparison of 3-mercaptopropanol (3-MPOH) self-assembled monolayers (SAMs) with other common short-chain thiol SAMs. We will explore the critical characterization techniques of X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), offering both the theoretical basis and practical, field-proven protocols. This document is designed for researchers, scientists, and drug development professionals who leverage surface modification technologies and require a robust understanding of how to validate and compare these molecular films.
The Rationale for Surface Modification: An Introduction to SAMs
Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate, offering a powerful method to precisely control the chemical and physical properties of a surface at the nanoscale.[1] For researchers in biosensing and drug development, this control is paramount. A well-defined surface can dictate protein adsorption, cellular adhesion, and the efficacy of diagnostic probes.
The workhorse of SAM chemistry, particularly on gold surfaces, involves alkanethiols. These molecules are composed of three key parts:
-
A Sulfur Head Group: Forms a strong, covalent-like bond with the gold substrate.
-
An Alkyl Chain: The length of this chain influences the packing density and stability of the monolayer. Van der Waals interactions between longer chains generally lead to more ordered and stable films.[2][3]
-
A Terminal Functional Group: This group is exposed at the surface and dictates the final properties, such as wettability and chemical reactivity.
This guide focuses on short-chain thiols, which are often employed when direct interaction with the underlying substrate is desired or when complex, bulky molecules need to be subsequently attached.
A Comparative Look: 3-MPOH and Its Alternatives
The choice of terminal group is a critical experimental decision. Here, we compare 3-MPOH with two other widely used short-chain thiols to highlight how a simple change in molecular structure dramatically alters surface characteristics.
-
This compound (3-MPOH): With its terminal hydroxyl (-OH) group, 3-MPOH creates a hydrophilic, yet neutral, surface.[4] This is particularly useful for applications requiring resistance to non-specific protein adsorption while avoiding the electrostatic interactions that can be introduced by charged surfaces.
-
3-Mercaptopropionic Acid (3-MPA): The terminal carboxylic acid (-COOH) group also renders the surface hydrophilic.[5][6][7] Critically, this group is ionizable. At a pH above its pKa, the surface becomes negatively charged, which can be leveraged for electrostatic immobilization of positively charged biomolecules.
-
4-Aminothiophenol (4-ATP): The terminal amino (-NH2) group provides a positive charge at a pH below its pKa. Its aromatic ring also introduces different electronic properties and intermolecular interactions compared to the aliphatic chains of 3-MPOH and 3-MPA.[8][9]
The following table summarizes the key attributes of these molecules.
| Table 1: Comparative Properties of Selected Short-Chain Thiols | |||
| Attribute | This compound (3-MPOH) | 3-Mercaptopropionic Acid (3-MPA) | 4-Aminothiophenol (4-ATP) |
| Structure | HS-(CH₂)₃-OH | HS-(CH₂)₂-COOH | HS-C₆H₄-NH₂ |
| Terminal Group | Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Amino (-NH₂) |
| Expected Wettability | Hydrophilic | Hydrophilic | Moderately Hydrophilic |
| Surface Charge (in aq. solution) | Neutral | pH-dependent (Negative above pKa) | pH-dependent (Positive below pKa) |
| Key Application Insight | Resists non-specific binding, provides sites for esterification or etherification. | Enables covalent immobilization via carbodiimide chemistry (e.g., EDC/NHS), electrostatic interactions. | Provides sites for amide bond formation, electrostatic interactions with negatively charged species. |
Experimental Workflow: From Bare Substrate to Characterized SAM
A robust and reproducible protocol is the foundation of reliable surface science. The following workflow outlines the critical steps for forming and preparing SAMs for analysis.
Caption: Workflow for SAM Preparation and Characterization.
Protocol 1: SAM Formation on Gold
-
Causality: The quality of a SAM is critically dependent on the cleanliness of the gold substrate. Any organic contaminants will compete for binding sites, leading to a disordered and incomplete monolayer. The long immersion time allows for molecular rearrangement and annealing of defects, resulting in a more highly ordered film.
-
Substrate Cleaning:
-
Immerse the gold-coated substrate in Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Alternatively, for a safer procedure, clean via UV/Ozone treatment for 15-20 minutes.
-
-
Rinsing: Thoroughly rinse the cleaned substrates with deionized (DI) water, followed by ethanol.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Solution Preparation: Prepare a 1 mM solution of the desired thiol (3-MPOH, 3-MPA, or 4-ATP) in absolute ethanol.
-
Immersion: Place the cleaned, dry substrates in the thiol solution in a sealed glass vial. To prevent atmospheric contamination, it is good practice to backfill the vial with nitrogen or argon.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature.[10]
-
Final Rinse: Remove the substrates from the solution, rinse thoroughly with fresh ethanol to remove any physisorbed molecules, and briefly sonicate (1-2 minutes) in a fresh bath of ethanol.
-
Final Dry: Dry the substrates again under a stream of nitrogen. They are now ready for characterization.
Surface Characterization: Validating the Monolayer
No single technique can fully describe a SAM. The combination of XPS and AFM provides complementary information on the chemical composition, surface topography, and structural integrity of the film.
Caption: Complementary nature of XPS and AFM for SAM analysis.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides the elemental composition and chemical bonding environment within the top 5-10 nm of a sample. This makes it ideal for confirming the successful formation and chemical state of a monolayer.[11]
-
Survey Scans: A survey scan is first performed to identify all elements present on the surface. For a successful SAM on gold, we expect to see peaks for Au, S, C, and O (for 3-MPOH and 3-MPA), and N (for 4-ATP). The absence of other contaminants (e.g., Si from glassware) is a key indicator of a clean process.
-
High-Resolution Scans: High-resolution scans of individual elemental peaks provide chemical state information.
-
Sulfur (S 2p): The most critical peak for confirming SAM formation. The S 2p peak for a thiol chemisorbed to gold (a thiolate) appears at a binding energy of ~162 eV.[12][13] A peak around 164 eV would indicate unbound thiol (physisorbed layers), while peaks at higher energies (>166 eV) are indicative of oxidized sulfur (sulfonates), suggesting sample degradation.[14][15]
-
Carbon (C 1s): This peak can be deconvoluted to identify different carbon environments. For 3-MPOH, we expect to see components for C-C/C-H, C-S, and C-O. For 3-MPA, an additional higher binding energy peak for the carboxyl carbon (O-C=O) at ~289 eV is a key signature.[16]
-
Oxygen (O 1s): This peak helps differentiate between hydroxyl and carboxylic acid groups. The O 1s peak for the -OH group of 3-MPOH will be a single component, while for 3-MPA, it will be broader or have two components representing the C=O and C-OH environments.[14][17]
-
Nitrogen (N 1s): For 4-ATP, a peak around 400 eV confirms the presence of the amine group.[8][18]
-
Atomic Force Microscopy (AFM)
AFM provides nanoscale topographical images of the surface. In the context of SAMs, it is not used to visualize individual molecules but rather to assess the overall quality, homogeneity, and defectiveness of the monolayer.[19]
-
Surface Morphology and Roughness: A high-quality SAM should be exceptionally smooth and uniform, often replicating the underlying terraces of the gold substrate. The root-mean-square (RMS) roughness should be very low, typically on the order of a few angstroms (<0.5 nm). An increase in roughness can indicate a poorly formed or contaminated layer.
-
Defects: AFM is excellent at visualizing characteristic defects in SAMs. These often appear as dark depressions in the image and can include:
-
Film Thickness Measurement: While not a direct imaging output, the thickness of the SAM can be measured with AFM.
-
The AFM tip is used in contact mode at high force to intentionally "scratch" away a portion of the SAM, exposing the gold substrate.
-
The area is then imaged in a non-destructive mode (e.g., Tapping Mode).
-
A line profile across the scratch reveals the height difference between the intact SAM and the bare gold, providing a direct measurement of the monolayer thickness.[23] This experimental value can then be compared to the theoretical length of the molecule.
-
Comparative Data Analysis
The following table presents expected experimental data from the characterization of 3-MPOH, 3-MPA, and 4-ATP SAMs on gold. This data serves as a benchmark for researchers performing these analyses.
| Table 2: Expected Experimental Characterization Data for Short-Chain SAMs | |||
| Parameter | 3-MPOH SAM | 3-MPA SAM | 4-ATP SAM |
| Water Contact Angle (θ) [24][25][26] | < 30° (Hydrophilic) | < 20° (Very Hydrophilic) | 40-60° (Moderately Hydrophilic) |
| XPS S 2p Binding Energy (eV) | ~162.0 (Thiolate) | ~162.0 (Thiolate) | ~162.2 (Thiolate) |
| XPS C 1s Key Peak (eV) | C-O at ~286.5 | O-C=O at ~289.0 | C-N at ~285.8 |
| AFM Film Thickness (nm) | ~0.6 - 0.8 | ~0.5 - 0.7 | ~0.7 - 0.9 |
| AFM RMS Roughness (nm) | < 0.5 | < 0.5 | < 0.6 |
-
Wettability Insights: The contact angle data clearly quantifies the nature of the terminal groups. The carboxylic acid group of 3-MPA is the most hydrophilic, followed by the hydroxyl group of 3-MPOH. The aromatic and less polar nature of 4-ATP results in a higher contact angle.[27]
-
XPS & AFM Insights: The binding energies confirm proper chemisorption (thiolate bond) for all three molecules. The film thickness measurements are consistent with the molecular lengths, confirming that the molecules are in a "standing-up" orientation rather than lying flat on the surface.[28] The low RMS roughness for all three indicates the formation of uniform, high-quality monolayers.
Conclusion and Recommendations
The characterization of self-assembled monolayers is a multi-technique endeavor. XPS provides definitive chemical validation of SAM formation and integrity, while AFM offers crucial insights into the structural quality and homogeneity of the film.
-
For creating a neutral, hydrophilic surface that minimizes non-specific interactions, This compound (3-MPOH) is an excellent choice. Its hydroxyl group provides a clean slate for subsequent functionalization without introducing charge.
-
When controlled electrostatic interactions or covalent immobilization of amine-containing biomolecules is required, 3-Mercaptopropionic Acid (3-MPA) is the superior option. Its carboxyl group is a versatile chemical handle for bioconjugation via established chemistries.
-
For applications requiring a positively charged surface or leveraging the electronic properties of an aromatic system, 4-Aminothiophenol (4-ATP) is the appropriate molecule.
By coupling the robust formation protocols with the detailed analytical approaches described in this guide, researchers can confidently select, create, and validate the ideal SAM for their specific application, ensuring the reliability and reproducibility of their surface-dependent experiments.
References
- 1. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. 3-Mercaptopropionic acid | 107-96-0 [chemicalbook.com]
- 7. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 8. Electrochemical and surface characterization of 4-aminothiophenol adsorption at polycrystalline platinum electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. if.tugraz.at [if.tugraz.at]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulfur | XPS Periodic Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. dataphysics-instruments.com [dataphysics-instruments.com]
- 25. nanoscience.com [nanoscience.com]
- 26. A new approach to contact angle measurement and effects of evaporation on the contact angle | Revista Mexicana de Física [rmf.smf.mx]
- 27. lee.chem.uh.edu [lee.chem.uh.edu]
- 28. pubs.aip.org [pubs.aip.org]
A Tale of Two Thiols: A Comparative Guide to 3-Mercaptopropanol and 11-Mercaptoundecanoic Acid for Self-Assembled Monolayers
In the realm of surface science and nanotechnology, the precise engineering of interfaces is paramount. Self-assembled monolayers (SAMs) of alkanethiols on gold substrates represent a cornerstone technology for tailoring surface properties with molecular-level control. The choice of alkanethiol is a critical determinant of the final surface characteristics. This guide provides an in-depth comparison of two commonly employed hydrophilic thiols: the short-chain, hydroxyl-terminated 3-Mercaptopropanol and the long-chain, carboxyl-terminated 11-mercaptoundecanoic acid (MUA). This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific applications.
The Decisive Influence of Molecular Architecture on SAM Performance
The performance of a SAM is intrinsically linked to the molecular structure of its constituent alkanethiol. Two key features dictate the properties of the resulting monolayer: the length of the alkyl chain and the nature of the terminal functional group. The alkyl chain length primarily governs the packing density and stability of the SAM through van der Waals interactions between adjacent molecules. Longer chains lead to stronger intermolecular forces, resulting in more ordered, crystalline-like, and stable monolayers. The terminal functional group dictates the surface chemistry, influencing properties such as wettability, chemical reactivity, and biocompatibility.
In Focus: this compound - The Short-Chain Contender
This compound (HS(CH₂)₃OH) is a trifunctional molecule featuring a thiol group for surface anchoring, a short propyl (C3) chain, and a terminal hydroxyl (-OH) group. Its compact structure and hydrophilic terminus make it a popular choice for creating hydroxylated surfaces.
Key Performance Characteristics:
-
Hydrophilicity: The terminal hydroxyl groups render the SAM surface hydrophilic, readily interacting with aqueous environments.
-
Reduced Non-Specific Binding: Hydroxyl-terminated surfaces are known to resist non-specific protein adsorption, a crucial attribute in biosensor and biomedical applications.
-
Limited Stability: The short C3 alkyl chain results in weaker van der Waals forces between adjacent molecules compared to longer-chain thiols. This can lead to less ordered, more permeable, and less stable SAMs, particularly under harsh conditions.
In Focus: 11-Mercaptoundecanoic Acid (MUA) - The Long-Chain Workhorse
11-Mercaptoundecanoic acid (HS(CH₂)₁₀COOH) is a long-chain alkanethiol that has become a workhorse in the field of SAMs. Its C11 alkyl chain and terminal carboxylic acid (-COOH) group provide a unique combination of stability and functionality.
Key Performance Characteristics:
-
Enhanced Stability: The long C11 alkyl chain promotes strong van der Waals interactions, leading to the formation of densely packed, well-ordered, and highly stable monolayers.
-
Tunable Surface Chemistry: The terminal carboxylic acid group is readily deprotonated to a carboxylate anion, imparting a negative charge to the surface at neutral and basic pH. This functionality allows for further chemical modification, such as the covalent attachment of biomolecules via amide bond formation.
-
Versatility in Applications: The combination of stability and addressable functionality makes MUA an ideal choice for a wide range of applications, including biosensors, drug delivery platforms, and studies of cell-surface interactions.
Head-to-Head Comparison: this compound vs. MUA
The selection between this compound and MUA hinges on the specific requirements of the application. The following table summarizes their key performance characteristics based on available experimental data.
| Feature | This compound | 11-Mercaptoundecanoic Acid (MUA) | Rationale |
| Alkyl Chain Length | C3 | C11 | Directly influences van der Waals interactions. |
| Terminal Group | Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Dictates surface chemistry and reactivity. |
| SAM Stability | Lower | Higher | Longer alkyl chain in MUA leads to stronger intermolecular forces and a more stable monolayer. |
| Packing Density | Lower | Higher | Increased van der Waals forces in MUA promote a more ordered and densely packed structure. |
| Surface Wettability | Hydrophilic | Hydrophilic (pH-dependent) | Both terminal groups are polar; MUA's wettability can be modulated by pH due to protonation/deprotonation of the carboxyl group. |
| Further Functionalization | Possible, but less straightforward | Readily achievable via carboxyl group chemistry (e.g., EDC/NHS coupling) | The carboxylic acid group of MUA is a versatile handle for covalent immobilization. |
| Resistance to Non-specific Adsorption | Good | Good | Both hydroxyl and carboxyl groups contribute to creating surfaces that resist fouling. |
Experimental Protocols: A Self-Validating Approach
The following protocols provide a step-by-step guide to forming SAMs of this compound and MUA on gold substrates. The causality behind key experimental choices is explained to ensure scientific integrity and reproducibility.
Substrate Preparation: The Foundation of a High-Quality SAM
A pristine and atomically smooth gold surface is critical for the formation of a well-ordered SAM.
-
Substrate Selection: Utilize gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer.
-
Cleaning:
-
Rinse the substrate with ethanol and deionized water.
-
Dry under a stream of nitrogen.
-
Treat with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes to remove organic contaminants. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse with deionized water and then ethanol.
-
Dry under a stream of nitrogen.
-
For optimal results, perform a final cleaning step using a UV-Ozone cleaner for 15-20 minutes immediately before SAM formation.
-
SAM Formation: A Controlled Assembly Process
The following workflow outlines the formation of SAMs from ethanolic solutions.
Caption: General workflow for the formation of thiol-based SAMs on gold substrates.
Causality of Experimental Choices:
-
Solvent: Absolute ethanol is a common choice as it readily dissolves both short and long-chain alkanethiols and does not compete strongly with the thiol for binding to the gold surface.
-
Concentration: A 1 mM concentration is typically used to ensure a sufficient supply of thiol molecules to the surface for rapid initial monolayer formation, while avoiding excessive physisorption of multilayers.
-
Immersion Time: A 12-18 hour immersion allows for the initial rapid adsorption of thiols to be followed by a slower reorganization phase, where the alkyl chains arrange into a more ordered and densely packed structure.
Characterization of SAMs: Validating Monolayer Quality
A combination of surface-sensitive techniques is employed to characterize the quality of the formed SAMs.
-
Contact Angle Goniometry: Measures the static water contact angle to assess the surface wettability and hydrophilicity. A low contact angle is indicative of a successful hydrophilic SAM formation.
-
Ellipsometry: Determines the thickness of the SAM, which should correspond to the length of the thiol molecule in a tilted orientation.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface and the chemical state of the sulfur, which should indicate the formation of a gold-thiolate bond.
-
Atomic Force Microscopy (AFM): Provides topographical images of the surface, revealing the morphology and presence of any defects in the monolayer.
Visualizing the Molecular Architecture
The following diagrams illustrate the structural differences between this compound and MUA SAMs on a gold surface.
Caption: Molecular structures of this compound and MUA SAMs on a gold surface.
Conclusion: Selecting the Optimal Thiol for Your Application
The choice between this compound and 11-mercaptoundecanoic acid is a strategic one, dictated by the desired balance between SAM stability and surface functionality.
-
Choose this compound when a simple, hydrophilic, hydroxyl-terminated surface is required for applications where high stability is not the primary concern. Its ability to reduce non-specific binding makes it suitable for short-term biosensing experiments.
-
Choose 11-Mercaptoundecanoic Acid (MUA) for applications demanding robust, stable, and well-ordered monolayers with the option for further chemical functionalization. Its versatility makes it the preferred choice for developing durable biosensors, platforms for covalent biomolecule immobilization, and advanced drug delivery systems.
By understanding the fundamental principles governing SAM formation and the distinct characteristics of these two thiols, researchers can confidently select the optimal building block to engineer surfaces with the precise properties required for their scientific endeavors.
A Comparative Guide to Thiol-Based Corrosion Inhibitors: The Efficacy of 3-Mercaptopropanol
In the intricate world of materials science and drug development, the prevention of metallic corrosion is a critical endeavor. The integrity of research equipment, manufacturing vessels, and even final product stability can be compromised by the insidious process of corrosion. Among the arsenal of protective strategies, the use of organic corrosion inhibitors is a cornerstone. This guide provides an in-depth technical comparison of 3-Mercaptopropanol and other thiol-based compounds as corrosion inhibitors, offering researchers, scientists, and drug development professionals a comprehensive understanding of their relative efficacy, mechanisms of action, and practical application.
The Critical Role of Thiols in Corrosion Inhibition
Organic compounds containing sulfur, particularly thiols (also known as mercaptans), are highly effective corrosion inhibitors for a variety of metals and alloys, including steel and copper. Their efficacy stems from the strong interaction between the sulfur atom and the metal surface. The lone pair of electrons on the sulfur atom facilitates the formation of a coordinate covalent bond with the vacant d-orbitals of the metal atoms, leading to the formation of a protective adsorbed film. This film acts as a barrier, isolating the metal from the corrosive environment.
The molecular structure of the thiol plays a pivotal role in its inhibitory performance. Factors such as the length of the alkyl chain, the presence of other functional groups, and the overall molecular geometry influence the packing density and stability of the protective film.
Comparative Efficacy: this compound vs. Other Thiols
The following table summarizes the corrosion inhibition efficiency of this compound and other selected thiols on steel in acidic and saline environments, as determined by common experimental techniques.
| Inhibitor | Corrosive Medium | Metal | Technique | Inhibition Efficiency (%) | Reference |
| This compound (2-MP) | CO2-saturated brine/hydrocarbon | - | Sparged Beaker Test | 86.0 | [1] |
| 2-Mercaptoethanol (2-ME) | CO2-saturated brine/hydrocarbon | - | Sparged Beaker Test | 87.2 | [1] |
| 2-Mercaptoethanol (ME) | CO2-saturated 3.5% NaCl | Carbon Steel | Weight Loss | 56.3 | [2] |
| 2-Mercaptoethanol (ME) | CO2-saturated 3.5% NaCl | Carbon Steel | Potentiodynamic Polarization | 61.7 | [2] |
| Decanethiol | CO2-saturated brine | Carbon Steel | Weight Loss | >90 | [3] |
| Hexanethiol | CO2-saturated brine | Carbon Steel | Weight Loss | ~90 | [3] |
| 11-Mercaptoundecanoic acid | CO2-saturated brine | Carbon Steel | Weight Loss | >90 | [3] |
Analysis of Comparative Data:
From the available data, several key insights emerge:
-
2-Mercaptoethanol and 2-Mercaptopropanol: In a CO2-saturated brine/hydrocarbon environment, 2-mercaptoethanol exhibits a slightly higher inhibition efficiency (87.2%) compared to 2-mercaptopropanol (86.0%)[1]. This suggests that for short-chain mercaptoalcohols, the position of the hydroxyl group may have a minor influence on performance. It is important to note that this data is from a patent and further validation from peer-reviewed studies would be beneficial.
-
Effect of Corrosive Medium: The inhibition efficiency of 2-mercaptoethanol is significantly lower in a CO2-saturated 3.5% NaCl solution (56.3% by weight loss, 61.7% by polarization) compared to the brine/hydrocarbon mixture[1][2]. This highlights the critical role of the corrosive environment in inhibitor performance.
-
Influence of Alkyl Chain Length: Longer-chain thiols, such as decanethiol and 11-mercaptoundecanoic acid, demonstrate very high inhibition efficiencies (greater than 90%)[3]. This is attributed to the formation of a more compact and hydrophobic protective layer due to increased van der Waals interactions between the longer alkyl chains.
The "Why": Mechanistic Insights from Molecular Structure
The differences in the inhibitory efficacy of various thiols can be explained by examining their molecular properties and adsorption mechanisms.
Adsorption Mechanism
The primary mechanism of corrosion inhibition by thiols is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This adsorption can occur through two main processes:
-
Physisorption: This involves weak electrostatic interactions, such as van der Waals forces, between the inhibitor molecule and the charged metal surface.
-
Chemisorption: This is a stronger interaction involving the formation of a coordinate covalent bond between the sulfur atom of the thiol and the metal atoms. This process often results in a more stable and effective protective film.
The formation of this protective layer is a dynamic process of adsorption and desorption. An effective inhibitor will have a strong adsorption affinity for the metal surface.
The Role of Quantum Chemical Parameters
Quantum chemical calculations provide valuable insights into the relationship between the molecular structure of an inhibitor and its performance. Key parameters include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.
-
ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electron transfer between the inhibitor and the metal.
-
Dipole Moment (μ): A higher dipole moment may enhance the adsorption of the inhibitor on the metal surface.
For thiols, the electron-donating ability of the sulfur atom is a key factor in their effectiveness. The presence of other functional groups, such as the hydroxyl group in this compound, can also influence the adsorption process through additional interactions with the metal surface.
Experimental Protocols for Evaluating Corrosion Inhibitors
To ensure the scientific integrity and reproducibility of corrosion inhibitor studies, standardized experimental protocols are essential. The following sections detail the methodologies for the key techniques used to evaluate the efficacy of inhibitors like this compound.
Weight Loss Method (ASTM G31)
This is a fundamental and straightforward method for determining the average corrosion rate.
Methodology:
-
Specimen Preparation: Prepare pre-weighed metal coupons of known surface area. The surface should be polished to a uniform finish.
-
Immersion: Immerse the coupons in the corrosive solution, both with and without the inhibitor, for a specified period (e.g., 24 hours to several days) and at a controlled temperature.[4]
-
Cleaning: After the immersion period, remove the coupons, and clean them to remove any corrosion products according to standard procedures (e.g., using specific acid solutions with an inhibitor to prevent further attack on the base metal).[5]
-
Final Weighing: Dry and re-weigh the coupons.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D)
-
Where: K = a constant (e.g., 8.76 × 104), W = weight loss in grams, A = area in cm2, T = time in hours, and D = density of the metal in g/cm3.
-
-
Inhibition Efficiency (IE%): IE% = [(CRblank - CRinhibitor) / CRblank] × 100
-
Where: CRblank is the corrosion rate without the inhibitor and CRinhibitor is the corrosion rate with the inhibitor.
-
-
Experimental Workflow for Weight Loss Method
Caption: Workflow for the Weight Loss corrosion test.
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a powerful non-destructive technique that provides information about the corrosion processes occurring at the metal-solution interface.[6][7]
Methodology:
-
Electrochemical Cell Setup: Use a three-electrode cell containing the working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[8]
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Measurement: Apply a small amplitude AC potential signal over a range of frequencies (e.g., 100 kHz to 10 mHz) and measure the resulting AC current response.
-
Data Analysis: The impedance data is typically plotted as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit to extract parameters such as:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Charge Transfer Resistance (Rct): Related to the corrosion rate. A higher Rct indicates lower corrosion.
-
Double-Layer Capacitance (Cdl): Related to the adsorption of the inhibitor and the nature of the metal-solution interface.
-
-
Inhibition Efficiency Calculation: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] × 100
Experimental Workflow for EIS
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Potentiodynamic Polarization (ASTM G59)
This technique provides information about the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[9][10]
Methodology:
-
Cell Setup and Stabilization: The same three-electrode cell as in EIS is used, and the OCP is allowed to stabilize.
-
Potential Scan: The potential of the working electrode is scanned in both the anodic (positive) and cathodic (negative) directions from the OCP at a slow, constant rate (e.g., 0.167 mV/s).
-
Data Acquisition: The resulting current is measured as a function of the applied potential.
-
Data Analysis: The data is plotted as a Tafel plot (logarithm of current density vs. potential). From this plot, the following parameters are determined:
-
Corrosion Potential (Ecorr): The potential at which the anodic and cathodic currents are equal.
-
Corrosion Current Density (icorr): A measure of the corrosion rate.
-
Tafel Slopes (βa and βc): Provide information about the kinetics of the anodic and cathodic reactions.
-
-
Inhibition Efficiency Calculation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] × 100
Logical Relationship in Potentiodynamic Polarization
Caption: Logical flow of a Potentiodynamic Polarization experiment.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms on the surface of the metal, providing direct evidence of the formation and composition of the inhibitor film.[11][12]
Methodology:
-
Sample Preparation: After immersion in the inhibited solution, the metal sample is carefully rinsed to remove any non-adsorbed species and then dried.[11]
-
Analysis: The sample is placed in an ultra-high vacuum chamber and irradiated with X-rays. The kinetic energy of the emitted photoelectrons is measured.
-
Data Interpretation: The binding energy of the photoelectrons is characteristic of the element and its chemical environment. By analyzing the XPS spectra of elements like sulfur, carbon, nitrogen, oxygen, and the metal substrate, the chemical nature of the adsorbed inhibitor film and its interaction with the metal surface can be elucidated.
Conclusion and Future Perspectives
This compound stands as a viable and effective corrosion inhibitor, with its performance being comparable to other short-chain mercaptoalcohols. The selection of the optimal thiol inhibitor is contingent upon the specific application, including the type of metal, the nature of the corrosive environment, and the operating temperature. Longer-chain thiols generally offer superior protection due to the formation of more robust and hydrophobic films.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of corrosion inhibitors. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these techniques is paramount for ensuring the reliability and longevity of critical equipment and processes.
Future research should focus on direct comparative studies of a wider range of thiols, including this compound, under a variety of standardized conditions. Furthermore, advanced surface analysis techniques and computational modeling will continue to unravel the intricate mechanisms of corrosion inhibition, paving the way for the rational design of next-generation, high-performance, and environmentally friendly corrosion inhibitors.
References
- 1. US6645399B2 - Mercaptoalcohol corrosion inhibitors - Google Patents [patents.google.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. researchgate.net [researchgate.net]
- 4. lcslaboratory.com [lcslaboratory.com]
- 5. alspi.com [alspi.com]
- 6. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 7. Electrochemical Impedance Spectroscopy (EIS) Testing - Charter Coating [chartercoating.com]
- 8. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 9. farsi.msrpco.com [farsi.msrpco.com]
- 10. store.astm.org [store.astm.org]
- 11. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Mercaptopropanol Surface Coverage
An In-Depth Technical Guide for Researchers
Introduction: The Critical Role of Surface Chemistry in Scientific Advancement
3-Mercaptopropanol (3-MPOH) is a bifunctional molecule of significant interest in surface science, renowned for its ability to form well-defined self-assembled monolayers (SAMs) on gold and other noble metal surfaces.[1] The molecule's thiol group (-SH) provides a robust anchor to the gold substrate, while the terminal hydroxyl group (-OH) presents a hydrophilic, functionalizable interface. This unique architecture makes 3-MPOH SAMs indispensable for a vast array of applications, from creating biocompatible surfaces for medical implants to serving as the foundational layer for complex biosensors and drug delivery platforms.
The efficacy of these applications, however, is not merely dependent on the presence of the 3-MPOH monolayer but is critically dictated by its quality—specifically, the molecular packing density and uniformity, collectively known as surface coverage. An incomplete or poorly organized monolayer can lead to inconsistent surface properties, non-specific binding, and ultimately, device failure. Therefore, the accurate quantitative analysis of 3-MPOH surface coverage is a cornerstone of reliable research and development in these fields.
This guide provides a comparative analysis of three preeminent techniques for this purpose: X-ray Photoelectron Spectroscopy (XPS), Electrochemical Methods, and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring that researchers can not only execute these protocols but also critically interpret the resulting data.
X-ray Photoelectron Spectroscopy (XPS): The Elemental Surface Interrogator
XPS is a premier surface-sensitive technique that provides a direct quantitative measure of elemental composition, chemical state, and electronic structure of the top 1-10 nm of a material.[2] For 3-MPOH SAMs, it allows for the precise quantification of sulfur and carbon atoms relative to the underlying gold substrate, thereby enabling a direct calculation of surface coverage.[3][4]
Experimental & Analytical Workflow
The XPS process involves irradiating the SAM-coated substrate with X-rays in an ultra-high vacuum (UHV) environment and analyzing the kinetic energy of the emitted photoelectrons. The workflow is a meticulous process designed to ensure data integrity.
Caption: A schematic of the XPS experimental and data analysis workflow.
Detailed Experimental Protocol
-
Substrate Preparation: Begin with a clean gold substrate. A standard cleaning procedure involves sonication in acetone and ethanol, followed by treatment with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Causality: This aggressive cleaning removes organic contaminants and ensures a pristine gold surface for uniform SAM formation.
-
SAM Formation: Immerse the cleaned substrate in a freshly prepared 1-10 mM solution of 3-MPOH in absolute ethanol for at least 24 hours. Causality: A long immersion time allows the thiol molecules to displace solvent molecules and self-organize from an initial disordered state into a densely packed, quasi-crystalline monolayer.
-
Rinsing and Drying: After immersion, rinse the substrate thoroughly with ethanol to remove physisorbed (non-chemisorbed) molecules and dry under a gentle stream of dry nitrogen.
-
XPS Analysis: Immediately transfer the sample to the UHV chamber of the XPS instrument. Acquire a survey spectrum to identify all elements present, followed by high-resolution spectra of the Au 4f, S 2p, C 1s, and O 1s regions.
Data Interpretation and Surface Coverage Calculation
The surface coverage can be calculated by relating the intensity of the signal from the monolayer (e.g., S 2p) to the intensity of the signal from the substrate (Au 4f). A simplified model is often used where the attenuation of the substrate signal by the overlying monolayer is analyzed.[5][6]
The atomic concentration of an element is determined by dividing the integrated peak area by its respective Relative Sensitivity Factor (RSF). The S:Au atomic ratio is then used to quantify the monolayer's density.
Table 1: Key XPS Data for 3-MPOH on Gold
| Parameter | Characteristic Value / Observation | Rationale |
| Au 4f7/2 Peak | ~84.0 eV | Gold substrate reference signal. |
| S 2p3/2 Peak | ~162.0 eV | Indicates the formation of a gold-thiolate (Au-S) bond. A peak around 163.5-164.0 eV would indicate unbound thiol (-SH), suggesting an incomplete or disordered layer.[3] |
| C 1s Peak | ~285.0 eV (C-C/C-H), ~286.5 eV (C-OH) | Confirms the presence of the propyl chain and the terminal hydroxyl group. |
| Calculated S/Au Ratio | Varies with instrument geometry | Provides a quantitative measure of the amount of 3-MPOH on the surface. |
Electrochemical Methods: Probing the Monolayer's Barrier Function
Electrochemical techniques, primarily Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), offer a highly sensitive and cost-effective alternative for characterizing SAMs.[7] These methods do not directly count atoms but instead measure the monolayer's ability to block electron transfer between the gold electrode and a redox-active probe in solution, such as the [Fe(CN)₆]³⁻/⁴⁻ couple. A dense, well-ordered SAM acts as an insulating barrier, significantly hindering this electron transfer.[8][9]
Experimental & Analytical Workflow
The workflow involves modifying a gold electrode and then measuring its electrochemical response in the presence of a redox probe.
Caption: A schematic of the electrochemical analysis workflow.
Detailed Experimental Protocol
-
Electrode Preparation: A gold working electrode is first mechanically polished to a mirror finish, then electrochemically cleaned by cycling the potential in an acid solution (e.g., 0.5 M H₂SO₄).
-
Baseline Measurement: Record the CV and EIS response of the bare gold electrode in a solution containing the redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl). Causality: This baseline is the critical reference against which the SAM-modified electrode will be compared.
-
SAM Formation: The cleaned electrode is incubated in a 3-MPOH solution as described in the XPS protocol.
-
SAM Measurement: The 3-MPOH modified electrode is then analyzed in the same redox probe solution.
Data Interpretation and Surface Coverage Calculation
-
Cyclic Voltammetry (CV): On a bare gold electrode, the redox probe exhibits large, well-defined oxidation and reduction peaks. A well-formed 3-MPOH SAM will cause these peaks to diminish significantly, indicating a blocking effect.
-
Electrochemical Impedance Spectroscopy (EIS): EIS data is often modeled using an equivalent circuit (Randles circuit). The key parameter is the charge-transfer resistance (Rct), which represents the resistance to electron transfer at the electrode surface.[10][11] A bare electrode has a low Rct, while a high-quality SAM will exhibit a very large Rct.[12][13][14]
The surface coverage (θ) can be estimated using the following relationships:
-
From EIS: θ = 1 - (Rct_bare / Rct_SAM)
-
From CV: θ = 1 - (I_p,SAM / I_p,bare) (where Iₚ is the peak current)
Table 2: Typical Electrochemical Responses for 3-MPOH SAMs
| Technique | Parameter | Bare Gold Electrode | 3-MPOH Modified Electrode | Interpretation |
| CV | Peak Current (Iₚ) | High | Very Low / Absent | SAM blocks access of the redox probe to the electrode surface.[8] |
| EIS | Charge Transfer Resistance (Rct) | Low (e.g., < 1 kΩ) | High (e.g., > 100 kΩ) | SAM acts as an insulating layer, impeding electron transfer.[15] |
Quartz Crystal Microbalance with Dissipation (QCM-D): The Real-Time Mass Sensor
QCM-D is a real-time, surface-sensitive technique that measures minute changes in mass and viscoelastic properties of thin films.[16][17][18] It operates by monitoring the resonance frequency (Δf) and energy dissipation (ΔD) of an oscillating gold-coated quartz crystal.[19] As 3-MPOH molecules adsorb to the sensor surface, the total oscillating mass increases, causing a decrease in the resonance frequency.
Experimental & Analytical Workflow
QCM-D provides the unique advantage of monitoring the SAM formation process in real-time, from initial adsorption to final monolayer organization.
Caption: A schematic of the QCM-D real-time analysis workflow.
Detailed Experimental Protocol
-
Sensor Preparation: A gold-coated QCM-D sensor is cleaned, typically with UV-ozone treatment or a brief immersion in piranha solution.
-
Baseline Establishment: The sensor is mounted in the QCM-D flow module, and the solvent (ethanol) is flowed over the surface until a stable frequency and dissipation signal is achieved. Causality: A stable baseline is essential for accurately measuring the small changes induced by monolayer formation.
-
SAM Formation: The 3-MPOH solution is introduced into the flow module. The adsorption process is monitored in real-time as a decrease in frequency and a change in dissipation.
-
Rinsing: Once the signals plateau, indicating that the adsorption process is complete, pure solvent is flowed again to rinse away any loosely bound molecules. The final, stable frequency shift corresponds to the mass of the chemisorbed monolayer.
Data Interpretation and Surface Coverage Calculation
For a thin, rigid film like a 3-MPOH SAM, the change in adsorbed mass per unit area (Δm) can be directly related to the change in frequency (Δf) by the Sauerbrey equation :[20][21][22]
Δm = -C * (Δf / n)
Where:
-
C is the mass sensitivity constant of the crystal (e.g., ~17.7 ng·cm⁻²·Hz⁻¹ for a 5 MHz crystal).[23]
-
n is the overtone number (1, 3, 5...).
The surface coverage (Γ, in moles per cm²) can then be calculated by dividing the adsorbed mass by the molecular weight (MW) of 3-MPOH (92.16 g/mol ).
Table 3: Typical QCM-D Data for 3-MPOH SAM Formation
| Parameter | Observed Change | Interpretation |
| Frequency (Δf) | Sharp Decrease, then Plateau | Indicates mass adsorption onto the sensor surface. |
| Dissipation (ΔD) | Small Increase | The 3-MPOH monolayer is a relatively rigid, low-friction film, causing only a minor increase in energy dissipation compared to softer, more viscous layers like polymers or lipid bilayers.[24] |
| Calculated Adsorbed Mass | ~100 - 150 ng/cm² | Corresponds to the formation of a dense monolayer. |
Comparative Summary and Recommendations
Choosing the appropriate technique requires aligning the method's strengths with the specific research question.
Table 4: Head-to-Head Comparison of Surface Analysis Techniques
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Electrochemical Methods (CV, EIS) | Quartz Crystal Microbalance (QCM-D) |
| Principle | Elemental analysis via photoelectrons | Probing electron transfer blockage | Measuring changes in oscillating mass |
| Measurement Type | Ex-situ (UHV) | In-situ (Liquid) | In-situ (Liquid) |
| Information | Direct & Quantitative: Elemental composition, chemical state. | Indirect: Monolayer integrity, packing defects, relative coverage. | Quantitative: Adsorbed mass, film thickness, viscoelastic properties, real-time kinetics. |
| Strengths | Provides unambiguous chemical state information (e.g., Au-S bond). High accuracy. | High sensitivity to monolayer defects. Cost-effective and widely available. | Real-time monitoring of SAM formation dynamics. Highly sensitive to mass changes. |
| Limitations | Requires expensive UHV equipment. Potential for X-ray induced sample damage. | Indirectly measures coverage. Results can be influenced by the choice of redox probe and electrolyte. | Does not provide direct chemical information. Sensitive to bulk solution effects (viscosity, density). |
| Best For... | Precise, absolute quantification of surface coverage and chemical verification of the monolayer. | Rapid quality control, assessing the barrier properties of the SAM, and studying defect formation. | Investigating the kinetics of self-assembly and quantifying the total adsorbed mass in real-time. |
Senior Scientist's Recommendation
For a comprehensive and trustworthy characterization of 3-MPOH surface coverage, a multi-technique approach is strongly advised.
-
For initial optimization and kinetic studies, use QCM-D to understand the dynamics of how your monolayer forms under different conditions (concentration, time, solvent).
-
For routine quality control and assessing the functional integrity of the monolayer, employ Electrochemical Impedance Spectroscopy . It is a fast and highly sensitive method to confirm the formation of a well-packed, insulating layer.
-
For definitive, quantitative validation, use XPS . It provides the most direct and unambiguous measurement of elemental composition and surface coverage, serving as the gold standard to calibrate findings from other, more indirect methods.
By integrating the insights from these distinct yet complementary techniques, researchers can build a complete and validated picture of their 3-MPOH functionalized surfaces, ensuring the reliability and reproducibility of their subsequent experiments and applications.
References
- 1. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. X-ray photoelectron spectroscopy characterization of self-assembled monolayers for micromechanical biosensing applications [scielo.org.mx]
- 3. eag.com [eag.com]
- 4. mdpi.com [mdpi.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Electrochemical Impedance Spectroscopy: Experiment, Model, and App | COMSOL Blog [comsol.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Structural Changes of Mercaptohexanol Self-Assembled Monolayers on Gold and Their Influence on Impedimetric Aptamer Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrochemical impedance spectroscopy characterization of mercaptopropionic acid capped ZnS nanocrystal based bioelectrode for the detection of the cardiac biomarker--myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces [frontiersin.org]
- 17. Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nanoscience.com [nanoscience.com]
- 19. biolinscientific.com [biolinscientific.com]
- 20. biolinscientific.com [biolinscientific.com]
- 21. biolinscientific.com [biolinscientific.com]
- 22. biologic.net [biologic.net]
- 23. nanoscience.com [nanoscience.com]
- 24. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Preparing Functionalized Lipid Layers for the Study of Complex Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Linkers for Bioconjugation: A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a linker to covalently attach a payload—be it a therapeutic agent, a fluorescent dye, or a nanoparticle—to a biomolecule is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic properties of the final conjugate. This guide provides an in-depth, objective comparison of different linker technologies, with a particular focus on thiol-reactive chemistries, including the versatile 3-Mercaptopropanol, to empower researchers in the rational design of next-generation biotherapeutics.
The Pivotal Role of the Linker in Bioconjugate Design
A linker is more than a simple bridge; it is a dynamic component that dictates the performance of a bioconjugate. An ideal linker must possess a delicate balance of properties: sufficient stability to prevent premature payload release in systemic circulation, yet susceptible to cleavage at the target site to ensure timely and efficient delivery of the active molecule.[1] The selection of a linker strategy is therefore a nuanced process, contingent on the specific application, the nature of the biomolecule and payload, and the desired therapeutic outcome.
A Dichotomy in Design: Cleavable vs. Non-Cleavable Linkers
The fundamental choice in linker design lies between cleavable and non-cleavable strategies, each with distinct advantages and mechanisms of action.
-
Cleavable Linkers: These linkers are engineered to be labile under specific physiological conditions, such as the acidic environment of endosomes and lysosomes or the reducing intracellular environment. This targeted release mechanism is particularly advantageous for delivering cytotoxic payloads to cancer cells, minimizing off-target toxicity.
-
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable, permanent bond between the biomolecule and the payload. The release of the active agent relies on the complete degradation of the biomolecule, typically a monoclonal antibody, within the target cell. This approach offers superior plasma stability, reducing the risk of premature drug release.[2]
Thiol-Reactive Chemistries: A Cornerstone of Bioconjugation
The sulfhydryl group of cysteine residues is a prime target for site-specific bioconjugation due to its relatively low abundance and high nucleophilicity compared to other amino acid side chains. This allows for a greater degree of control over the stoichiometry and location of payload attachment. Several thiol-reactive chemistries have been developed, each with its own set of characteristics.
The Workhorse: Maleimide Chemistry
Maleimide-based linkers have long been the industry standard for their high reactivity and specificity towards thiols. The reaction proceeds via a Michael addition, forming a stable thioether bond.
Advantages:
-
Rapid reaction kinetics: The reaction is typically fast and proceeds under mild conditions.
-
High specificity for thiols: At a pH range of 6.5-7.5, the reaction with thiols is significantly faster than with other nucleophiles.[3]
Disadvantages:
-
Instability of the thioether bond: The resulting succinimide thioether can undergo a retro-Michael reaction, leading to deconjugation and potential off-target effects. This instability is a major concern for in vivo applications.[4][5]
The Stable Alternative: Haloacetyl Chemistry
Haloacetyl reagents, such as iodoacetyl and bromoacetyl groups, react with thiols via a nucleophilic substitution reaction to form a highly stable thioether bond.
Advantages:
-
Irreversible linkage: The thioether bond formed is significantly more stable than that from maleimide chemistry, making it a preferred choice for applications requiring long-term stability.[6][7]
Disadvantages:
-
Slower reaction kinetics: The reaction is generally slower than maleimide-thiol conjugation.
-
Potential for off-target reactions: At higher pH, haloacetyls can react with other nucleophilic amino acid side chains.
The Emerging Player: Thiol-Ene Reaction
The thiol-ene reaction involves the addition of a thiol across a double bond, typically initiated by light or a radical initiator. This "click chemistry" approach offers high efficiency and specificity.
Advantages:
-
High efficiency and specificity: The reaction is highly selective for thiols and proceeds with high yields.
-
Stable thioether bond: The resulting linkage is stable.
Disadvantages:
-
Requirement for initiators: The need for UV light or radical initiators may not be compatible with all biomolecules.[8]
This compound: A Versatile Thiol Linker with Self-Immolative Potential
This compound, a bifunctional molecule containing both a thiol and a hydroxyl group, offers unique advantages as a linker in bioconjugation. Its primary application lies in its ability to act as a traceless, self-immolative linker .[9]
The Concept of Traceless, Self-Immolative Linkers
Self-immolative linkers are designed to undergo a spontaneous, intramolecular fragmentation cascade upon a specific triggering event, leading to the release of the unmodified payload.[10][11] This "traceless" release is highly desirable as it ensures that no part of the linker remains attached to the drug, which could otherwise alter its pharmacological properties.[12]
The mechanism often involves a 1,6-elimination or a cyclization reaction. In the case of linkers derived from mercaptoalkanols like this compound, the cleavage of a trigger-sensitive bond can initiate a cyclization reaction that liberates the payload.[9][13]
Head-to-Head Comparison of Linker Performance
| Linker Chemistry | Reaction Mechanism | Resulting Bond | Stability | Key Advantages | Key Disadvantages |
| This compound (Self-Immolative) | Triggered Cyclization/Elimination | Varies (e.g., carbamate) | Stable until triggered | Traceless payload release, high stability pre-cleavage | Requires specific trigger, potentially complex synthesis |
| Maleimide | Michael Addition | Thioether (Succinimide) | Moderate (reversible) | Fast kinetics, high thiol specificity | Prone to retro-Michael reaction and thiol exchange[4][5] |
| Haloacetyl (Iodoacetyl) | Nucleophilic Substitution | Thioether | High (irreversible) | Highly stable bond[6][7] | Slower kinetics, potential for off-target reactions |
| Thiol-Ene | Radical Addition | Thioether | High | High efficiency and specificity | Requires UV or radical initiator[8] |
Experimental Protocols: A Practical Guide
To provide a practical framework for comparing these linker technologies, detailed step-by-step methodologies for key experiments are outlined below.
Protocol 1: Antibody Conjugation with a Maleimide Linker
This protocol describes the conjugation of a maleimide-activated payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Maleimide-activated payload
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a 5-10 fold molar excess of TCEP. Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Conjugation: Add the maleimide-activated payload (typically a 5-10 fold molar excess over the antibody) to the reduced mAb. Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification: Purify the antibody-drug conjugate (ADC) using size-exclusion chromatography to remove unreacted payload and other small molecules.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: Antibody Conjugation with a Haloacetyl Linker
This protocol outlines the conjugation of an iodoacetyl-activated payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 8.0-8.5)
-
Iodoacetyl-activated payload
-
Reducing agent (e.g., DTT)
-
Quenching reagent (e.g., 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Reduce the mAb with a 10-20 fold molar excess of DTT at 37°C for 30 minutes.
-
Buffer Exchange: Remove excess DTT by buffer exchange into a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 8.3).
-
Conjugation: Add the iodoacetyl-activated payload (typically a 5-10 fold molar excess) to the reduced mAb. Incubate at room temperature for 2-4 hours in the dark.
-
Quenching: Add an excess of 2-mercaptoethanol to quench the reaction.
-
Purification: Purify the ADC using size-exclusion chromatography.
-
Characterization: Analyze the purified ADC for DAR, purity, and aggregation.
Protocol 3: Conceptual Protocol for Protein Conjugation via a this compound-based Self-Immolative Linker
This conceptual protocol outlines the general steps for conjugating a payload to a protein using a pre-formed self-immolative linker derived from this compound.
Materials:
-
Target protein with a reactive handle (e.g., amine or thiol)
-
Pre-synthesized self-immolative linker containing a payload and a reactive group for protein conjugation (e.g., NHS ester)
-
Conjugation buffer (pH dependent on the reactive group)
-
Purification column (e.g., size-exclusion or affinity chromatography)
Procedure:
-
Linker Synthesis: Synthesize the self-immolative linker by attaching the payload to a this compound derivative that is further functionalized with a protein-reactive group and a trigger-sensitive moiety.[9]
-
Protein Preparation: Prepare the protein in a suitable conjugation buffer.
-
Conjugation: Add the activated self-immolative linker-payload construct to the protein solution. The reaction conditions (pH, temperature, time) will depend on the specific reactive groups being used.
-
Purification: Purify the protein-linker-payload conjugate to remove unreacted components.
-
Characterization: Characterize the conjugate to confirm successful conjugation and determine the payload-to-protein ratio.
-
Cleavage Assay: Perform an in vitro cleavage assay by exposing the conjugate to the specific trigger (e.g., change in pH or presence of a specific enzyme) to confirm the release of the payload.
Conclusion: A Strategic Approach to Linker Selection
The choice of linker is a critical parameter in the design of effective and safe bioconjugates. While traditional thiol-reactive chemistries like maleimide and haloacetyl linkers have been instrumental in the field, they present a trade-off between reaction kinetics and conjugate stability. The emergence of innovative strategies, such as the use of traceless, self-immolative linkers derived from molecules like this compound, offers exciting possibilities for the development of next-generation biotherapeutics with enhanced stability and precisely controlled payload release. A thorough understanding of the chemical properties and performance characteristics of different linker technologies, supported by robust experimental validation, is paramount to the successful translation of these complex molecules from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 12. Traceless Linkers for ADC Payloads: A Smarter Approach to Drug Release - SigutLabs [sigutlabs.com]
- 13. Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Biocompatibility of 3-Mercaptopropanol-Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomaterials and medical device development, the interface between a synthetic surface and a biological environment is a critical determinant of success. Unwanted protein adsorption and cellular interactions can trigger inflammatory responses, lead to device failure, and compromise patient safety. Surface modification is a key strategy to mitigate these effects and enhance biocompatibility. This guide provides an in-depth technical comparison of surfaces modified with 3-Mercaptopropanol (3-MP), a short-chain thiol, against other commonly employed surface chemistries. As a Senior Application Scientist, my aim is to not only present data but to also provide the underlying scientific rationale for the experimental choices, ensuring a thorough and trustworthy assessment.
The Imperative of Surface Biocompatibility
The moment a biomaterial is introduced into a biological system, a cascade of events unfolds at its surface. Proteins from the surrounding fluid rapidly adsorb, forming a conditioning film that dictates subsequent cellular responses.[1] An ideal surface modification should create a bio-inert or "stealth" surface that minimizes non-specific protein adsorption, thereby preventing platelet adhesion, macrophage activation, and the foreign body response.[2][3] This guide will focus on the in vitro assessment of biocompatibility, a crucial first step in the evaluation of any new biomaterial surface.
Understanding this compound (3-MP) as a Surface Modifier
This compound is a small, hydrophilic molecule containing a terminal thiol (-SH) group and a hydroxyl (-OH) group. The thiol group forms a strong covalent bond with gold and other noble metal surfaces, leading to the formation of a self-assembled monolayer (SAM). The hydroxyl-terminated surface then interfaces with the biological environment.
The rationale behind using 3-MP lies in the hydrophilicity imparted by the terminal hydroxyl groups, which is hypothesized to create a tightly bound water layer that acts as a physical and energetic barrier to protein adsorption.
Comparative Analysis of Biocompatibility
To provide a comprehensive assessment, we will compare 3-MP modified surfaces with two key alternatives:
-
Poly(ethylene glycol)-thiol (PEG-thiol): The current "gold standard" for creating bio-inert surfaces. The long, flexible PEG chains are thought to create a steric barrier that repels proteins.[4]
-
11-Mercapto-1-undecanol (11-MUDO): A longer-chain alkanethiol with a terminal hydroxyl group. This allows for a direct comparison of the effect of alkyl chain length on biocompatibility.
Protein Adsorption: A Quantitative Comparison
Non-specific protein adsorption is the initial event that triggers a cascade of undesirable biological responses. We will use Quartz Crystal Microbalance with Dissipation (QCM-D) to quantify the adsorbed mass of fibrinogen, a key protein involved in blood clotting.
Table 1: Comparative Fibrinogen Adsorption on Modified Gold Surfaces
| Surface Modification | Adsorbed Fibrinogen Mass (ng/cm²) | Reference(s) |
| Unmodified Gold | ~450 | [5][6] |
| This compound (3-MP) | ~150 | Inferred from similar -OH terminated SAMs[4][7] |
| PEG-thiol | < 50 | [4][8] |
| 11-Mercapto-1-undecanol (11-MUDO) | ~100 | [4][9] |
Note: Data is compiled and extrapolated from multiple sources and should be considered representative. Direct comparative studies may yield different absolute values but the trend is expected to be consistent.
From the data, it is evident that while 3-MP significantly reduces protein adsorption compared to bare gold, it is not as effective as PEG-thiol. The longer alkyl chain of 11-MUDO appears to offer a slight improvement in protein resistance over the shorter 3-MP. This suggests that while the terminal hydroxyl group is crucial, the underlying molecular architecture also plays a significant role.
Cytotoxicity: Assessing Material-Induced Cell Death
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests a cytotoxic effect of the material.
Table 2: Comparative Cytotoxicity of Modified Surfaces on Fibroblasts (MTT Assay)
| Surface Modification | Cell Viability (%) | Reference(s) |
| Tissue Culture Plastic (Control) | 100 | [10][11] |
| This compound (3-MP) | > 90 | [10][11] |
| PEG-thiol | > 95 | [12] |
| 11-Mercapto-1-undecanol (11-MUDO) | > 90 | [10][11] |
The results indicate that all the modified surfaces exhibit low cytotoxicity, with cell viability comparable to the control. This is a critical prerequisite for any biocompatible material. The slightly higher viability on PEG-thiol surfaces may be attributed to its superior protein-repellent properties, creating a more favorable environment for the cells.
Cell Adhesion: Evaluating Cell-Surface Interactions
The ability of a surface to resist cell adhesion is another crucial aspect of biocompatibility, particularly for blood-contacting devices.
Table 3: Comparative Fibroblast Adhesion on Modified Surfaces
| Surface Modification | Adherent Cell Density (cells/mm²) | Reference(s) |
| Unmodified Gold | High | [13][14] |
| This compound (3-MP) | Low | [4] |
| PEG-thiol | Very Low | [4][8] |
| 11-Mercapto-1-undecanol (11-MUDO) | Low | [4] |
Surfaces terminated with hydroxyl groups, such as those modified with 3-MP and 11-MUDO, demonstrate a significant reduction in fibroblast adhesion compared to unmodified gold.[4] However, PEG-thiol surfaces are superior in preventing cell attachment.[4][8] This aligns with the protein adsorption data, as the initial protein layer mediates subsequent cell adhesion.
Hemocompatibility: Interaction with Blood Components
Hemocompatibility is a critical parameter for any material that will come into contact with blood. Key assessments include hemolysis (the rupture of red blood cells) and platelet adhesion and activation.
Table 4: Comparative Hemocompatibility of Modified Surfaces
| Surface Modification | Hemolysis (%) | Platelet Adhesion | Reference(s) |
| Unmodified Gold | > 5 (hemolytic) | High | [5] |
| This compound (3-MP) | < 2 (non-hemolytic) | Reduced | [5] |
| PEG-thiol | < 2 (non-hemolytic) | Very Low | [15][16] |
| 11-Mercapto-1-undecanol (11-MUDO) | < 2 (non-hemolytic) | Reduced | [5] |
All the modified surfaces are considered non-hemolytic according to the ASTM F756 standard (hemolysis < 2%).[5] In terms of platelet adhesion, the trend mirrors that of protein adsorption and general cell adhesion, with PEG-thiol showing the lowest platelet adhesion.[15][16] Surfaces modified with 3-MP and 11-MUDO show a significant reduction in platelet adhesion compared to bare gold, indicating improved hemocompatibility.[5]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of these assessments, it is imperative to follow rigorous and well-defined protocols.
Protocol for Surface Modification with this compound
-
Substrate Preparation: Begin with a clean gold-coated substrate. A common and effective cleaning method is a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
SAM Formation: Immerse the clean, dry gold substrate in a 1-10 mM solution of this compound in absolute ethanol for at least 18-24 hours at room temperature. This allows for the formation of a well-ordered, densely packed monolayer.
-
Rinsing: After incubation, thoroughly rinse the substrate with absolute ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the modified substrate under a stream of dry nitrogen gas. The surface is now ready for biocompatibility testing.
Protocol for MTT Cytotoxicity Assay
-
Cell Culture: Culture fibroblasts on the 3-MP modified surfaces, control surfaces (tissue culture plastic), and comparative surfaces for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
Protocol for Protein Adsorption Measurement (QCM-D)
-
Baseline Establishment: Mount the 3-MP modified gold-coated QCM-D sensor in the flow cell and establish a stable baseline by flowing a protein-free buffer (e.g., phosphate-buffered saline, PBS) over the surface.
-
Protein Injection: Introduce a solution of the protein of interest (e.g., fibrinogen in PBS) into the flow cell.
-
Real-time Monitoring: Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface, allowing for the quantification of adsorbed protein. An increase in dissipation provides information about the viscoelastic properties of the adsorbed layer.
-
Rinsing: After the adsorption has reached a plateau, rinse with the protein-free buffer to remove any loosely bound protein and determine the amount of irreversibly adsorbed protein.
In Vivo Considerations and Future Directions
While in vitro assays provide a crucial initial screening of biocompatibility, the in vivo environment is far more complex. The foreign body response to an implanted material involves a coordinated effort by the immune system, including the recruitment of macrophages and the eventual formation of a fibrous capsule around the implant.[3][17] Based on the in vitro data, it is expected that 3-MP modified surfaces would elicit a milder in vivo inflammatory response compared to unmodified gold, but likely a more pronounced response than PEG-thiol surfaces. The long-term stability of 3-MP SAMs in a physiological environment is also a critical factor that requires further investigation, as desorption of the monolayer would expose the underlying substrate and compromise biocompatibility.[18]
Conclusion
This compound-modified surfaces offer a significant improvement in biocompatibility compared to unmodified gold surfaces. They effectively reduce protein adsorption, exhibit low cytotoxicity, and minimize cell and platelet adhesion. However, when compared to the current industry benchmark, PEG-thiol, 3-MP falls short in its ability to create a truly bio-inert surface. The choice of surface modification ultimately depends on the specific application. For applications where a moderate reduction in biofouling is sufficient and cost or ease of synthesis are major considerations, 3-MP presents a viable option. For applications demanding the highest level of biocompatibility and long-term performance, particularly for blood-contacting devices, PEG-thiol remains the superior choice. This guide provides the foundational data and experimental rationale to aid researchers and drug development professionals in making informed decisions for their specific needs.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Investigation of Bovine Serum Albumin (BSA) Attachment onto Self-Assembled Monolayers (SAMs) Using Combinatorial Quartz Crystal Microbalance with Dissipation (QCM-D) and Spectroscopic Ellipsometry (SE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Biomaterials-Driven Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulating fibroblast adhesion, spreading, and proliferation using self-assembled monolayer films of alkylthiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
- 15. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antifouling Modification of Gold Surfaces for Acoustic Wave Sensor Applications [mdpi.com]
- 18. researchgate.net [researchgate.net]
Beyond the Standard: A Comparative Guide to Advanced Hydrophilic Surface Coatings
A Senior Application Scientist's In-Depth Analysis of Alternatives to 3-Mercaptopropanol for Robust and Biocompatible Surfaces
For researchers, scientists, and drug development professionals, the creation of stable, hydrophilic surfaces is a critical step in a multitude of applications, from biosensors and microarrays to drug delivery systems and medical implants. For years, this compound (3-MPOH) has been a workhorse for generating simple hydrophilic self-assembled monolayers (SAMs) on gold and other noble metal surfaces. Its straightforward application and hydroxyl-terminated surface have made it a popular choice. However, the increasing demand for enhanced performance, long-term stability in complex biological media, and superior resistance to non-specific protein adsorption has driven the exploration of more advanced alternatives.
This guide provides a comprehensive comparison of state-of-the-art alternatives to 3-MPOH, delving into the chemical principles, experimental data, and practical considerations for their implementation. We will explore oligo(ethylene glycol) terminated thiols and zwitterionic compounds, providing you with the knowledge to select the optimal surface chemistry for your specific research needs.
The Limitations of this compound: Why Seek Alternatives?
While 3-MPOH provides a basic level of hydrophilicity, its performance can be suboptimal in demanding applications. The single hydroxyl group offers limited hydration capacity, and monolayers formed from short-chain alkanethiols like 3-MPOH can be prone to desorption and degradation over time, especially in biological fluids.[1][2] This can lead to a loss of function, increased non-specific binding, and compromised device performance.
A New Generation of Hydrophilic Coatings: A Comparative Analysis
To address these limitations, researchers have developed a range of alternative compounds that offer superior performance in terms of hydrophilicity, stability, and resistance to biofouling.
Oligo(ethylene glycol) Terminated Thiols: The "Stealth" Coating
Oligo(ethylene glycol) (OEG) terminated alkanethiols are perhaps the most widely adopted alternative to simple hydroxyl-terminated thiols. The repeating ethylene glycol units create a highly hydrated layer on the surface that acts as a physical barrier to protein adsorption, a phenomenon often referred to as a "stealth" effect.[3][4]
Mechanism of Action: The exceptional protein resistance of OEG-terminated SAMs is attributed to the formation of a tightly bound hydration layer.[4] This layer creates a sterically hindered and energetically unfavorable environment for proteins to approach and adsorb onto the surface.
Performance and Experimental Data:
Studies have consistently demonstrated the superior performance of OEG-SAMs compared to simple alkanethiols. For instance, SAMs terminated with tri(ethylene glycol) have shown significantly lower protein adsorption than methyl-terminated SAMs.[5] The length of the OEG chain can also be tuned to optimize performance, with longer chains generally providing better protein resistance.[6] However, the long-term stability of even OEG-terminated SAMs can be a concern in biological media, with studies showing gradual desorption over extended periods.[1][2]
| Compound | Water Contact Angle (°) | Fibrinogen Adsorption (ng/cm²) | Reference |
| This compound (on Gold) | 30-40 | >100 | [5] |
| Tri(ethylene glycol)-terminated undecanethiol (on Gold) | <20 | <5 | [1] |
| Hexa(ethylene glycol)-terminated alkanethiol (on Gold) | <15 | <1 | [7] |
Experimental Protocol: Formation of an OEG-Terminated SAM on Gold
This protocol outlines the general steps for creating a high-quality OEG-terminated SAM on a gold-coated substrate.
dot
Caption: Workflow for preparing a self-assembled monolayer.
Methodology:
-
Substrate Preparation:
-
Start with a clean, gold-coated substrate (e.g., silicon wafer with a titanium/gold layer).
-
Clean the substrate by sonicating in a series of solvents such as acetone and ethanol to remove organic contaminants.
-
For a more rigorous cleaning, use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or a UV-ozone cleaner. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. [8]
-
Thoroughly rinse the substrate with deionized water and dry it under a stream of dry nitrogen gas.[9]
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of the OEG-terminated thiol in absolute ethanol.
-
Immerse the cleaned gold substrate into the thiol solution. To minimize oxidation, the container can be purged with an inert gas like nitrogen or argon.[9]
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[9]
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the coated substrate under a gentle stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
Measure the water contact angle to confirm the hydrophilicity of the surface.
-
Use techniques like ellipsometry to determine the thickness of the monolayer.
-
Employ X-ray photoelectron spectroscopy (XPS) or Fourier-transform infrared spectroscopy (FTIR) to verify the chemical composition of the surface coating.
-
Zwitterionic Compounds: Mimicking the Cell Membrane
Zwitterionic materials, which contain an equal number of positive and negative charges, have emerged as a highly effective class of antifouling coatings.[10][11] These materials, such as those based on phosphorylcholine (PC), sulfobetaine (SB), and carboxybetaine (CB), mimic the outer leaflet of cell membranes and exhibit exceptional resistance to protein adsorption and cell adhesion.[12]
Mechanism of Action: The antifouling properties of zwitterionic surfaces are primarily attributed to the strong electrostatic interactions between the zwitterionic groups and water molecules.[10] This creates a tightly bound hydration layer that acts as a repulsive barrier to approaching biomolecules.
Performance and Experimental Data:
Zwitterionic coatings have demonstrated remarkable performance, often outperforming OEG-based coatings in terms of long-term stability and resistance to biofouling in complex media like blood serum.[10] For example, surfaces coated with poly(sulfobetaine methacrylate) (pSBMA) have shown ultra-low levels of protein adsorption.[10]
| Compound Class | Key Features | Performance Highlights | Reference |
| Phosphorylcholine (PC) | Biomimetic, excellent biocompatibility. | Reduces thrombogenicity and inflammatory responses. | [10] |
| Sulfobetaine (SB) | High hydration capacity, stable over a wide pH range. | Ultra-low fouling from complex media like undiluted blood plasma. | [10] |
| Carboxybetaine (CB) | Can be designed to have tunable properties (e.g., pH-responsive). | Can be functionalized for the covalent immobilization of biomolecules. | [10] |
dot
Caption: Antifouling mechanism of a zwitterionic surface.
Choosing the Right Alternative: A Decision Guide
The selection of an appropriate alternative to 3-MPOH depends on the specific requirements of your application.
-
For general-purpose applications requiring improved hydrophilicity and protein resistance over 3-MPOH, OEG-terminated thiols are an excellent and well-established choice.
-
For applications in complex biological fluids, such as biosensors for blood-based diagnostics or implantable devices, zwitterionic coatings offer superior long-term stability and antifouling performance.[10]
Conclusion: Advancing Surface Science for a New Era of Research
The field of hydrophilic surface coatings has moved far beyond simple alkanethiols like this compound. The development of advanced materials such as oligo(ethylene glycol) terminated thiols and zwitterionic compounds has provided researchers with a powerful toolkit to create highly controlled and robust surfaces for a wide range of applications. By understanding the underlying principles and leveraging the experimental data, scientists and engineers can now design surfaces with unprecedented performance, paving the way for new discoveries and innovations in diagnostics, drug development, and biomaterials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of protein-resistant polymer and hydrogel coatings on biosensors and biomaterials [meddocsonline.org]
- 4. Recent Advances in Antifouling Materials for Surface Plasmon Resonance Biosensing in Clinical Diagnostics and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 1 from Structural Studies of Oligo(ethylene glycol)-Containing Assemblies on Gold | Semantic Scholar [semanticscholar.org]
- 7. Gold nanoparticles decorated with oligo(ethylene glycol) thiols: kinetics of colloid aggregation driven by depletion forces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antifouling Zwitterionic Polymer Coatings for Blood-Bearing Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Mercaptopropanol: A Comparative Performance Guide for Advanced Applications
This guide provides an in-depth technical analysis of 3-Mercaptopropanol (3-MPA), a versatile thiol-containing molecule, across three key application areas: as a surface ligand for semiconductor quantum dots (QDs), a building block for self-assembled monolayers (SAMs), and a reducing agent in biochemical assays. Through objective comparisons with established alternatives and supported by experimental data and detailed protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to optimize their experimental designs and material selection.
Introduction to this compound: Properties and Potential
This compound (HO(CH₂)₃SH) is a bifunctional organic molecule featuring a primary alcohol at one terminus and a thiol group at the other. This structure imparts a useful combination of properties: the thiol group provides a strong affinity for noble metal surfaces and semiconductor nanocrystals, while the hydroxyl group enhances water solubility and offers a site for further chemical modification. This guide will dissect the performance of 3-MPA in comparison to other commonly used thiols, providing a clear rationale for its selection in specific contexts.
Application I: Capping Agent for Luminescent Quantum Dots
The performance of quantum dots is critically dependent on the quality of the surface passivation provided by capping agents. These ligands are essential for controlling nanocrystal growth, preventing aggregation, and minimizing surface defects that can quench fluorescence. 3-MPA is frequently employed in the aqueous synthesis of QDs, where it competes with other thiol-containing molecules like 3-mercaptopropionic acid (MPA) and thioglycolic acid (TGA).
Mechanism of Action: QD Surface Passivation
During the synthesis of aqueous QDs, such as Cadmium Telluride (CdTe), the thiol group of 3-MPA coordinates strongly to the cadmium ions on the nanocrystal surface. This dynamic capping layer passivates "dangling" bonds, which are non-coordinated surface atoms that act as trap states for charge carriers (excitons). By neutralizing these trap states, the probability of radiative recombination (fluorescence) is significantly increased, leading to a higher photoluminescence quantum yield (PLQY). The hydroxyl group of 3-MPA renders the resulting QDs water-soluble and biocompatible.
Caption: Mechanism of this compound passivating a CdTe quantum dot surface.
Comparative Performance Analysis
The choice of capping agent significantly impacts the optical properties and stability of QDs. Here, we compare 3-MPA with its close structural analog, 3-mercaptopropionic acid (MPA), and the commonly used (3-mercaptopropyl)trimethoxysilane (MPS).
| Capping Agent | Quantum Dot System | Quantum Yield (QY) | Photostability | Key Observations | Reference |
| This compound (analog) | ZnS | ~25-42% | Moderate | Exhibits good QY but can be susceptible to photo-oxidation over extended periods. | [1] |
| 3-Mercaptopropionic Acid (MPA) | CdTe | ~50% | Moderate | Prone to fluorescence reduction in certain buffers and under ambient light over time.[2] | [2] |
| (3-mercaptopropyl)trimethoxysilane (MPS) | ZnS | 25-42% | High | Significantly improved photostability compared to MPA, maintaining PL intensity for over 50 days.[1] | [1] |
| 3-Mercaptobutyric Acid (3MBA) | CdTe | up to 82% | High | The branched methyl group is suggested to enhance stability and lead to exceptionally high QY.[3] | [3] |
Analysis: While direct, side-by-side comparisons involving this compound are limited in the literature, data from its close analogs provide valuable insights. For ZnS QDs, MPS demonstrates superior photostability over MPA, likely due to the potential for cross-linking of the silane groups, forming a more robust shell[1]. For CdTe QDs, the structural design of the capping agent is critical, with the branched structure of 3-mercaptobutyric acid yielding a significantly higher quantum yield compared to linear mercapto acids[3][4]. This suggests that while this compound is a competent capping agent, alternatives with features that enhance shell stability or provide better surface coverage may offer superior performance in demanding applications.
Experimental Protocol: Synthesis of 3-MPA Capped CdTe QDs
This protocol outlines a typical aqueous synthesis of CdTe quantum dots using this compound as a capping agent.
Materials:
-
Cadmium chloride (CdCl₂)
-
Sodium tellurite (Na₂TeO₃)
-
This compound (3-MPA)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Three-neck flask, condenser, heating mantle, magnetic stirrer
-
Nitrogen gas line
Procedure:
-
Prepare Cadmium Precursor Solution: In a three-neck flask, dissolve 0.1 mmol of CdCl₂ in 50 mL of deionized water.
-
Add Capping Agent: Add 0.25 mmol of this compound to the cadmium solution under vigorous stirring.
-
Adjust pH: Adjust the pH of the solution to 10.5 by dropwise addition of 1 M NaOH.
-
Deaerate: Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.
-
Prepare Tellurium Precursor: In a separate vial, dissolve 0.025 mmol of Na₂TeO₃ in 1 mL of deionized water. Add 25 mg of NaBH₄ to this solution. The solution will turn from colorless to a reddish-purple, indicating the formation of Te²⁻ ions.
-
Initiate Nanocrystal Growth: Quickly inject the freshly prepared tellurium precursor solution into the vigorously stirred, heated (100 °C) cadmium precursor solution under a nitrogen atmosphere.
-
Monitor Growth: The solution will change color from yellow to green, orange, and finally red, indicating the growth of the CdTe nanocrystals. Aliquots can be taken at different time points to obtain QDs of various sizes.
-
Terminate Reaction: After the desired size (color) is reached, cool the reaction flask in an ice bath to stop the growth.
Characterization:
-
UV-Vis Spectroscopy: To determine the size of the QDs based on the position of the first excitonic absorption peak.
-
Photoluminescence Spectroscopy: To measure the emission wavelength and the relative quantum yield (using a standard dye like Rhodamine 6G).
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and crystallinity of the synthesized QDs.
Application II: Self-Assembled Monolayers (SAMs)
The strong affinity of the thiol group for gold surfaces makes 3-MPA a useful molecule for the formation of self-assembled monolayers. SAMs are highly ordered molecular layers that can precisely control the interfacial properties of a substrate, such as its wettability, biocompatibility, and electrochemical behavior.
Mechanism of Action: SAM Formation on Gold
The formation of a 3-MPA SAM on a gold surface is a spontaneous process driven by the strong, semi-covalent bond between sulfur and gold, which has a bond strength of approximately 45 kcal/mol[5]. When a clean gold substrate is immersed in a dilute solution of 3-MPA, the thiol groups chemisorb onto the surface, leading to a densely packed, oriented monolayer. The hydroxyl-terminated surface of a 3-MPA SAM imparts hydrophilic properties to the otherwise hydrophobic gold surface.
Caption: Formation of a this compound self-assembled monolayer on a gold surface.
Comparative Performance Analysis
The quality of a SAM is often assessed by its ability to block the underlying electrode from electrochemical reactions. This is typically measured using Electrochemical Impedance Spectroscopy (EIS), where a more insulating (less defective) monolayer results in a higher charge-transfer resistance (Rct). We compare 3-MPA with a short-chain carboxylic acid-terminated thiol, 3-mercaptopropionic acid (MPA), and a long-chain alkanethiol, decanethiol (DT).
| Thiol Molecule | Chain Length | Terminal Group | Monolayer Quality (Rct) | Key Observations | Reference |
| This compound | 3 carbons | -OH (Hydroxyl) | Moderate | Forms a hydrophilic surface. The shorter chain length can lead to a less ordered and more permeable monolayer compared to longer alkanethiols. | [6] |
| 3-Mercaptopropionic Acid (MPA) | 3 carbons | -COOH (Carboxyl) | Low to Moderate | Often forms monolayers with significant pinholes and defects, acting more like a microelectrode array.[7] | [7] |
| Decanethiol (DT) | 10 carbons | -CH₃ (Methyl) | High | The longer alkyl chain promotes strong van der Waals interactions, leading to a highly ordered, densely packed, and insulating monolayer.[6] | [6] |
| 11-Mercaptoundecanoic Acid (MUA) | 11 carbons | -COOH (Carboxyl) | High | Forms a closely packed, virtually defect-free monolayer that effectively blocks electron transfer.[7] | [7] |
Analysis: The performance of thiol-based SAMs is highly dependent on the length of the alkyl chain. Short-chain thiols like this compound and 3-mercaptopropionic acid tend to form less ordered monolayers with more defects compared to their long-chain counterparts like decanethiol and 11-mercaptoundecanoic acid[6][7]. The stronger van der Waals forces between longer alkyl chains are the primary driving force for the formation of a densely packed, quasi-crystalline monolayer. Therefore, while 3-MPA is effective for creating hydrophilic surfaces, for applications requiring a highly insulating and defect-free barrier, a longer-chain thiol is preferable.
Experimental Protocol: Formation and Characterization of a 3-MPA SAM on a Gold Electrode
This protocol describes the formation of a 3-MPA SAM on a gold electrode and its characterization using Electrochemical Impedance Spectroscopy (EIS).
Materials:
-
Gold disk electrode
-
This compound (3-MPA)
-
Ethanol (200 proof)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Polishing materials (alumina slurry or diamond paste)
-
Potentiostat with EIS capability
-
Electrochemical cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire)
Procedure:
-
Electrode Preparation:
-
Polish the gold disk electrode with alumina slurry or diamond paste to a mirror finish.
-
Sonciate the electrode in ethanol and then in deionized water for 5 minutes each to remove polishing residues.
-
Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a reproducible cyclic voltammogram characteristic of clean gold is obtained. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in ethanol.
-
Immerse the clean, dry gold electrode in the thiol solution for 12-24 hours in a sealed container to prevent contamination and evaporation.[8]
-
Remove the electrode from the solution, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry under a stream of nitrogen.
-
-
Electrochemical Impedance Spectroscopy (EIS) Characterization:
-
Set up the electrochemical cell with the SAM-modified gold electrode as the working electrode, a reference electrode, and a counter electrode.
-
The electrolyte solution should be 0.1 M KCl containing 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆].
-
Perform EIS measurements at the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple. The frequency range should typically be from 100 kHz down to 0.1 Hz with an AC amplitude of 10 mV.
-
Record the Nyquist plot (Z' vs. -Z''). The diameter of the semicircle in the Nyquist plot corresponds to the charge-transfer resistance (Rct). A larger Rct value indicates a more effective blocking of the redox probe by the SAM, and thus a higher quality monolayer.[9]
-
Caption: Workflow for the formation and EIS characterization of a 3-MPA SAM.
Application III: Reducing Agent in Biochemical Assays
In protein chemistry, reducing agents are crucial for cleaving disulfide bonds, which are important for maintaining the tertiary and quaternary structures of many proteins. The most common reducing agents are dithiothreitol (DTT) and β-mercaptoethanol (BME). As a monofunctional thiol, this compound is not typically used for this purpose, but a theoretical comparison can illuminate why.
Mechanism of Action: Disulfide Bond Reduction
The reduction of a protein disulfide bond (R-S-S-R) by a thiol-containing reducing agent involves a thiol-disulfide exchange reaction.
-
Monofunctional thiols (like 3-MPA and BME): Two molecules of the reducing agent are required to reduce one disulfide bond. The reaction proceeds through a mixed disulfide intermediate and is reversible. A large excess of the reducing agent is needed to drive the equilibrium towards the reduced protein.
-
Difunctional thiols (like DTT): DTT is much more efficient because it contains two thiol groups. After reducing the protein disulfide bond, DTT forms a stable intramolecular six-membered ring containing a disulfide bond. This intramolecular cyclization is entropically favored and makes the reaction essentially irreversible, driving the equilibrium strongly towards the reduced protein.[10]
Caption: Comparison of disulfide reduction mechanisms by DTT and a monothiol like 3-MPA.
Comparative Performance Analysis
| Reducing Agent | Type | Molar Equivalent for Reduction | Efficacy | Key Considerations | Reference |
| This compound | Monothiol | 2 | Low | Not commonly used. Requires a large excess to be effective due to unfavorable equilibrium. Less potent than BME and DTT. | [11] |
| β-Mercaptoethanol (BME) | Monothiol | 2 | Moderate | Commonly used, but has a strong, unpleasant odor and is volatile. Requires a high concentration (typically 5-20 mM). | [5][12] |
| Dithiothreitol (DTT) | Dithiol | 1 | High | Highly effective due to the formation of a stable oxidized ring structure. Less pungent and required at lower concentrations (typically 1-5 mM) than BME.[12] | [12] |
| TCEP | Phosphine | 1 | High | Odorless, stable, and effective over a wider pH range. Does not contain a thiol group, which is advantageous in certain labeling chemistries. | [5] |
Analysis: this compound is a significantly less effective reducing agent for protein disulfide bonds compared to DTT and BME. The primary reason is the thermodynamics of the reaction. DTT's ability to form a stable intramolecular ring upon oxidation provides a strong thermodynamic driving force for the complete reduction of protein disulfides[10]. Monofunctional thiols like 3-MPA and BME lack this advantage and require a large molar excess to shift the reaction equilibrium. Given the availability of more potent, efficient, and well-characterized reagents like DTT and TCEP, there is no practical advantage to using this compound for this application in a research or drug development setting.
Experimental Protocol: Assay for Evaluating Reducing Agent Efficacy
A common method to test the efficacy of a reducing agent is to monitor the reduction of the inter-chain disulfide bonds in insulin, which causes the precipitation of the B-chain.
Materials:
-
Bovine insulin
-
Tris-HCl buffer (pH 8.0)
-
EDTA
-
Reducing agents to be tested (e.g., 3-MPA, BME, DTT)
-
Spectrophotometer capable of measuring absorbance at 650 nm
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of bovine insulin (1 mg/mL) in 0.01 M HCl.
-
Prepare a reaction buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.0.
-
Prepare stock solutions of the reducing agents (e.g., 100 mM) in the reaction buffer.
-
-
Set up the Assay:
-
In a cuvette, add 950 µL of the reaction buffer and 50 µL of the insulin stock solution.
-
Mix and record the initial absorbance at 650 nm (this should be close to zero).
-
-
Initiate the Reaction:
-
Add a specific concentration of the reducing agent to the cuvette (e.g., to a final concentration of 1 mM).
-
Immediately start monitoring the absorbance at 650 nm over time (e.g., every 30 seconds for 30 minutes).
-
-
Analyze the Data:
-
The increase in absorbance at 650 nm is due to the light scattering from the precipitating insulin B-chain.
-
Plot absorbance vs. time for each reducing agent. A faster and greater increase in absorbance indicates a more efficient reduction of the disulfide bonds.
-
The relative efficacy of the reducing agents can be compared by the initial rates of the reaction.
-
Conclusion and Recommendations
This guide has benchmarked the performance of this compound across three distinct applications.
-
As a Quantum Dot Capping Agent: 3-MPA is a viable choice for the aqueous synthesis of QDs, providing good water solubility and moderate quantum yields. However, for applications demanding the highest possible photostability and quantum efficiency, alternative ligands such as (3-mercaptopropyl)trimethoxysilane or branched mercapto acids like 3-mercaptobutyric acid may offer superior performance.
-
In Self-Assembled Monolayers: 3-MPA is effective for creating hydrophilic surfaces on gold substrates. However, its short alkyl chain results in monolayers that are less ordered and more permeable than those formed from longer-chain alkanethiols. For applications requiring robust, insulating layers, such as in biosensors or corrosion protection, longer-chain thiols are the recommended choice.
-
As a Reducing Agent: this compound is not a recommended reducing agent for protein disulfide bonds in biochemical applications. Its performance is significantly inferior to standard reagents like DTT and TCEP, which are far more efficient due to favorable reaction thermodynamics.
Ultimately, the selection of this compound should be guided by the specific requirements of the application. While it serves as a functional and cost-effective option for creating hydrophilic thiol-modified surfaces, higher performance alternatives are available and should be considered for more demanding applications in nanoscience and biotechnology.
References
- 1. Stable aqueous ZnS quantum dots obtained using (3-mercaptopropyl)trimethoxysilane as a capping molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Stability of Mercaptopropionic Acid Capped Cadmium Telluride Quantum Dots in Various Biochemical Buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. What Are The Commonly Used Protein Reducing Agents? - News [hbynm.com]
- 6. Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. digital.csic.es [digital.csic.es]
- 12. letstalkacademy.com [letstalkacademy.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Mercaptopropanol
As researchers and drug development professionals, our work with potent chemical reagents demands a safety-first mindset. 3-Mercaptopropanol is a versatile reagent, but its hazardous properties necessitate a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, providing the causal reasoning behind each safety measure to ensure every action is part of a self-validating system of laboratory safety.
Foundational Safety: Understanding the Hazard
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. It is not merely a single-threat substance; its danger is multifaceted. Failure to appreciate its full hazard profile can lead to inadequate protection. The compound is classified with several significant hazards that directly inform our PPE choices.[1]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Implication for PPE Selection |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | While not a direct PPE issue, it highlights the substance's overall toxicity and the danger of cross-contamination from hands to mouth. |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | This is a critical driver for glove and body protection selection. The skin provides a direct route for systemic toxicity.[1][2][3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Reinforces the need for robust hand and body protection to prevent localized chemical burns and dermatitis.[1][4] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Mandates the use of sealed eye protection to prevent severe, potentially lasting eye damage from splashes or vapors.[1][2] |
| Combustible Liquid (Category 4) | H227: Combustible liquid | Requires precautions against heat and flame, influencing the choice of lab coat material (flame-resistant) and grounding procedures.[4][5] |
| Specific Target Organ Toxicity | H336: May cause drowsiness or dizziness | Drives the need for superior ventilation (engineering controls) and, in certain situations, respiratory protection.[1] |
The repulsive odor of this compound should be treated as a clear warning sign of exposure, not a benign characteristic.[1]
The First Line of Defense: Engineering and Administrative Controls
PPE is always the last line of defense. Before any researcher dons a single glove, primary safety measures must be in place. Relying solely on PPE without first optimizing the work environment is a critical failure in safety protocol design.
-
Chemical Fume Hood: All handling of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[6][7] This is non-negotiable. The hood contains vapors and protects the user from inhalation, which can cause respiratory irritation and central nervous system effects.[1]
-
Ventilation: The laboratory itself must be well-ventilated to handle any fugitive emissions.[2]
-
Ignition Source Removal: Given its combustible nature, ensure the work area is free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[2] Use of explosion-proof equipment is recommended.[2]
-
Emergency Stations: An eyewash station and a safety shower must be immediately accessible and tested regularly.[2]
Mission-Critical PPE Selection: A Head-to-Toe Protocol
The selection of PPE must directly counteract the hazards identified in Section 1. Each component is chosen for a specific protective function.
Eye and Face Protection
Due to the severe eye irritation risk, standard safety glasses are insufficient.[1][2]
-
Primary Protection: Wear indirectly vented, chemical splash goggles that conform to ANSI/ISEA Z87.1 standards. This ensures a seal around the eyes to protect from splashes and vapors.
-
Secondary Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[8]
Hand Protection
With "Toxic in contact with skin" as a primary hazard, glove selection is arguably the most critical PPE decision.[1][6]
-
Material: While a specific glove type is not universally cited, chemical-resistant gloves are mandatory.[5][9] Nitrile or neoprene gloves are common starting points. However, as a Senior Application Scientist, I must stress this critical point: Always consult the glove manufacturer's specific chemical resistance chart for this compound. Permeation and degradation times can vary significantly between manufacturers and even between different models of the same material.
-
Technique: Double-gloving can be employed for added protection during high-risk procedures. Always inspect gloves for any signs of damage before use. After handling, wash hands thoroughly after removing gloves.[5]
Body Protection
Protecting the skin from accidental contact is paramount.
-
Lab Coat: A fully-buttoned, flame-resistant lab coat should be worn.[8] This protects against splashes and offers a degree of protection from the chemical's combustible nature.
-
Additional Protection: For tasks involving larger volumes, a chemical-resistant apron may be worn over the lab coat.[8]
-
Apparel: Always wear long pants and fully enclosed, chemical-resistant shoes.[8] Fabric shoes that can absorb chemicals are strictly forbidden.
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary.[6] However, it is required in specific circumstances:
-
When Required: Respiratory protection is necessary when vapors or aerosols are generated, such as during a large spill or when engineering controls are not available or are failing.
-
Type: A NIOSH-approved respirator with an organic vapor (OV) cartridge is appropriate.[7] A combination filter (e.g., ABEK) may also be suitable. All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.
Procedural Integrity: Donning and Doffing Protocols
The order in which you put on and take off PPE is vital to prevent cross-contamination.
Experimental Protocol: PPE Donning
-
Preparation: Visually inspect all PPE for defects (cracks, tears, etc.).
-
Body Protection: Don lab coat and fasten it completely.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Hand Protection: Don your inner gloves (if double-gloving), followed by your outer gloves, ensuring the cuffs go over the sleeves of your lab coat.
Experimental Protocol: PPE Doffing
This process is designed to contain the contaminant.
-
Outer Gloves: Remove the first pair of gloves (if double-gloving) without touching your bare skin. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove your lab coat by rolling it inside-out to contain any contamination.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside of the glove with your bare hands.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.
Contingency Planning: Spills and Disposal
-
Spills: In the event of a spill, a higher level of PPE is required. This may include a full chemical-resistant suit and self-contained breathing apparatus (SCBA), depending on the spill size.[2][10] Evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
-
Disposal: All PPE that has come into contact with this compound is considered hazardous waste. It must be collected in a designated, sealed container and disposed of through your institution's hazardous waste program.[2][5] Do not discard contaminated gloves or coats in the regular trash.
References
- 1. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 3-Mercapto-1-propanol, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 3-Mercapto-1-propanol | 19721-22-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
